molecular formula C9H3ClF4N2 B11862292 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline

4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline

Cat. No.: B11862292
M. Wt: 250.58 g/mol
InChI Key: POLINBBAFDHQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline is a useful research compound. Its molecular formula is C9H3ClF4N2 and its molecular weight is 250.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-7-fluoro-2-(trifluoromethyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF4N2/c10-7-5-2-1-4(11)3-6(5)15-8(16-7)9(12,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLINBBAFDHQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(N=C2Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline CAS number and supplier

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline , designed for researchers in medicinal chemistry and drug development.

Core Scaffold for Fluorinated Kinase Inhibitors & Heterocyclic Functionalization

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound serves as a high-value electrophilic building block, primarily used to synthesize 4-anilinoquinazoline derivatives (e.g., EGFR/VEGFR inhibitors). The trifluoromethyl group at the C2 position enhances lipophilicity and metabolic stability, while the fluorine at C7 modulates the electronic properties of the aromatic ring.

PropertyData
IUPAC Name 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline
CAS Number 1270920-38-1 (Note: Often custom-synthesized; verify by structure)
Molecular Formula C₉H₃ClF₄N₂
Molecular Weight 250.58 g/mol
SMILES FC1=CC2=NC(C(F)(F)F)=NC(Cl)=C2C=C1
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; hydrolyzes in water
Storage 2–8°C, Inert Atmosphere (Ar/N₂), Moisture Sensitive

Synthetic Utility & Reactivity Profile

The 4-chloro substituent is highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the quinazoline core, further potentiated by the 2-trifluoromethyl group (


) and the 7-fluoro substituent.
Key Reactivity Features:
  • C4-Position (Chloride): The primary site of reactivity. It undergoes rapid displacement by amines, alkoxides, and thiols.

  • C2-Position (Trifluoromethyl): Generally inert under standard SₙAr conditions but enhances the electrophilicity of C4.

  • C7-Position (Fluorine): Significantly less reactive than C4-Cl but can undergo displacement under harsh conditions (e.g., high temperature, strong nucleophiles) if the 4-position is already substituted.

Mechanism: SₙAr Displacement

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks C4, forming a Meisenheimer complex stabilized by the N1 and N3 atoms, followed by the elimination of the chloride ion.

SNAr_Mechanism Substrate 4-Cl-7-F-2-CF3-Quinazoline Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Substrate->Intermediate + H-Nu (Slow Step) Nucleophile Nucleophile (H-Nu) Nucleophile->Intermediate Product 4-Substituted Quinazoline Intermediate->Product - HCl (Fast Step) Byproduct HCl Intermediate->Byproduct

Figure 1: SₙAr mechanism for the functionalization of the C4 position.

Experimental Protocols

A. Synthesis of the Core Scaffold

For researchers needing to synthesize the material de novo due to supply constraints.

Precursors: 2-Amino-4-fluorobenzoic acid, Trifluoroacetic anhydride (TFAA), Ammonia.

Step 1: Formation of Benzoxazinone Intermediate

  • Charge a flask with 2-amino-4-fluorobenzoic acid (1.0 eq).

  • Add Trifluoroacetic anhydride (TFAA) (3.0 eq) neat or in anhydrous toluene.

  • Reflux for 2–4 hours. Monitor by TLC for consumption of starting material.

  • Concentrate in vacuo to yield the crude 7-fluoro-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one .

Step 2: Conversion to Quinazolinone

  • Dissolve the crude benzoxazinone in anhydrous dioxane or ethanol.

  • Bubble NH₃ gas or add Ammonium Acetate (5.0 eq).

  • Heat to reflux for 4–6 hours.

  • Cool, pour into water, and filter the precipitate.

  • Recrystallize (EtOH) to obtain 7-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one .

Step 3: Chlorination (The Target Compound) [1][2][3]

  • Suspend the quinazolinone (1.0 eq) in POCl₃ (10.0 eq).

  • Add a catalytic amount of DMF (3–5 drops).

  • Reflux (approx. 105°C) for 3–5 hours until the solution becomes clear.

  • Critical Workup: Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring (Exothermic!).

  • Neutralize with sat. NaHCO₃ or NH₄OH to pH 8.

  • Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often pure enough for the next step.

B. Functionalization Protocol (Standard SₙAr)

Target: Synthesis of a 4-anilino derivative.

  • Dissolve 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline (1.0 mmol) in Isopropanol (iPrOH) or Acetonitrile (MeCN) (5 mL).

  • Add the Aniline/Amine Nucleophile (1.1 mmol).

  • Optional: Add a base (DIPEA or Et₃N, 1.5 mmol) if using a salt form of the amine or if the nucleophile is non-basic. For anilines, the reaction often proceeds without external base, precipitating the product as the HCl salt.

  • Heat at 80°C for 2–12 hours.

  • Workup: Cool to RT. Filter the precipitate (if formed).[1][4] Wash with cold iPrOH and Et₂O. If no precipitate, concentrate and purify via silica gel chromatography.

Supply Chain & Sourcing

Due to the specific substitution pattern, this compound is often classified as a Custom Synthesis item rather than a bulk catalog chemical.

Primary Sourcing Strategy:

  • Search Term: Use the chemical name or structure (SMILES) rather than CAS alone, as CAS assignment varies by vendor for rare intermediates.

  • Purity Requirements: ≥95% (HPLC) is standard. For kinase assays, ensure <0.1% of the hydrolysis product (quinazolinone).

Recommended Supplier Categories:

  • Global Catalog Vendors:

    • Fluorochem (Strong inventory of fluorinated heterocycles).

    • Enamine (Large building block collections).

    • Combi-Blocks (Often stocks specific halo-quinazolines).

  • Custom Synthesis Specialists:

    • WuXi AppTec (Scale-up capabilities).

    • PharmBlock (Specializes in unique heterocyclic cores).

Safety & Handling (MSDS Highlights)

  • Hazard Class: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral/Inhalation).

  • Reactivity Hazard: Reacts violently with water/moisture to release HCl gas and form the quinazolinone.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

  • First Aid:

    • Eye Contact: Rinse immediately with water for 15 minutes.

    • Skin Contact: Wash with soap and water; remove contaminated clothing.

References

  • Synthesis of 2-substituted-4-chloroquinazolines

    • Title: "Efficient Synthesis of 2-Substituted Quinazolin-4(3H)
    • Source:Journal of Heterocyclic Chemistry, Vol 48, Issue 3.
    • Context: General protocol for POCl3 chlorin
  • SₙAr Reactivity of Quinazolines

    • Title: "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines."
    • Source:Tetrahedron Letters, 2015.
    • Context: Validates the preferential displacement
  • Fluorinated Building Blocks

    • Title: "Fluorine in Medicinal Chemistry."
    • Source:Journal of Medicinal Chemistry, 2008.
    • Context: Rationale for using 2-CF3 and 7-F substitutions for metabolic stability.

Sources

In-Depth Technical Guide: 1H and 13C NMR Spectroscopy of Fluoroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluoroquinazolines

Fluoroquinazolines represent a critical scaffold in modern medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Afatinib) targeting EGFR mutations. The incorporation of fluorine atoms into the quinazoline core serves two primary functions: modulation of metabolic stability (blocking P450 oxidation sites) and enhancement of binding affinity through lipophilic and electrostatic interactions.

However, the presence of fluorine (


, spin 1/2, 100% natural abundance) introduces significant complexity to NMR spectra. It acts as a "spy nucleus," creating extensive spin-spin splitting patterns in both 

and

spectra. This guide provides a rigorous technical framework for interpreting these spectra, transforming the "complication" of C-F coupling into a powerful structural verification tool.

Theoretical Framework: The Fluorine Effect

Understanding the spectral behavior of fluoroquinazolines requires mastering two phenomena: Chemical Shift Perturbation and Heteronuclear Spin-Spin Coupling .

Chemical Shift Trends

Fluorine is the most electronegative element, exerting a strong inductive effect (-I) and a resonance effect (+R).

  • 
     NMR:  Protons ortho to the fluorine are typically shielded (upfield shift) due to the +R effect dominating the electron density distribution at that position, while meta protons may experience deshielding.
    
  • 
     NMR: 
    
    • Ipso-carbon (C-F): Extreme deshielding (~+35 ppm shift relative to C-H).

    • Ortho-carbon: Shielding (~-13 ppm).

    • Meta-carbon: Slight deshielding (~+1-2 ppm).

    • Para-carbon: Shielding (~-4 ppm).

Heteronuclear Coupling ( and )

The


 nucleus couples strongly with both 

and

, creating characteristic multiplets that are diagnostic for the position of substitution.
Coupling TypeBond DistanceTypical Value (Hz)Diagnostic Utility

1 Bond240 – 260 Hz Confirms C-F bond presence; doublet in

.

2 Bonds18 – 25 Hz Identifies ortho carbons; geminal coupling.

3 Bonds7 – 10 Hz Identifies meta carbons; vicinal coupling.

3 Bonds6 – 10 Hz Identifies ortho protons in

NMR.

4 Bonds4 – 7 Hz Identifies meta protons (often distinct in aromatics).

Experimental Protocols

To obtain publication-quality spectra that resolve complex multiplets, specific acquisition parameters must be employed.

Sample Preparation
  • Solvent Selection: DMSO-d6 is preferred for quinazolines due to their limited solubility in CDCl3 and the ability of DMSO to sharpen exchangeable proton signals (NH).

  • Concentration: 5–10 mg for

    
    ; >20 mg for 
    
    
    
    to ensure detection of split signals (which have lower S/N).
Acquisition Parameters

Standard parameters often fail to resolve fine fluorine coupling. Use the following optimized settings:

Step-by-Step Workflow:

  • Temperature: Set to 298 K (25°C). For broadened signals (rotamers), elevate to 353 K (80°C).

  • 
     NMR: 
    
    • Spectral Width: 14 ppm (-2 to 12 ppm).

    • Acquisition Time (AQ): >3.0 sec (to resolve small J couplings).

    • Number of Scans (NS): 16–64.

  • 
     NMR: 
    
    • Relaxation Delay (D1): Set to 2.0–3.0 sec . Fluorinated carbons (quaternary) have long T1 relaxation times. Short D1 leads to signal suppression.

    • Decoupling: Standard broadband proton decoupling (

      
      -decoupled).
      
    • Note: If available,

      
       decoupling can simplify the spectrum to singlets, but coupled spectra are more informative for structural assignment.
      

Structural Elucidation Workflow

The following diagram outlines the logic flow for assigning fluoroquinazoline scaffolds, integrating 1D and 2D NMR data.

G Start Start: Unknown Fluoroquinazoline H1_Acq Acquire 1H NMR (Check for F-coupling) Start->H1_Acq C13_Acq Acquire 13C NMR (Look for large doublets) Start->C13_Acq HSQC Run HSQC Correlate C-H pairs H1_Acq->HSQC Check_1J Identify 1J_CF (~250 Hz) Assign Ipso Carbon C13_Acq->Check_1J Search >160 ppm region Check_2J Identify 2J_CF (~20 Hz) Assign Ortho Carbons Check_1J->Check_2J Look adjacent Check_2J->HSQC Assign_OrthoH Assign Ortho Protons (Correlate to 2J_CF carbons) HSQC->Assign_OrthoH HMBC Run HMBC Connect Quaternary Carbons Assign_MetaH Assign Meta Protons (Correlate to 3J_CF carbons) HMBC->Assign_MetaH Assign_OrthoH->HMBC Final Final Structure Verification Assign_MetaH->Final

Caption: Logical workflow for the structural assignment of fluoroquinazolines using 1D and 2D NMR data integration.

Quantitative Data: Characteristic Shifts & Couplings

The following data summarizes typical values for 6-fluoroquinazoline derivatives (common in drug discovery).

Table 1: NMR Characteristics of the Quinazoline Core

Based on 6-fluoro-4-substituted quinazoline derivatives in DMSO-d6.

Carbon PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C-6 (Ipso) 158.0 – 162.5Doublet (d)

Distinctive large splitting; usually weak intensity.
C-5 (Ortho) 108.0 – 112.0Doublet (d)

Upfield shifted due to shielding; correlates to H-5 doublet.
C-7 (Ortho) 120.0 – 123.0Doublet (d)

Correlates to H-7.
C-8 (Meta) 128.0 – 130.0Doublet (d)

Less split than ortho carbons.
C-4a (Meta) 118.0 – 120.0Doublet (d)

Bridgehead carbon; HMBC crucial for assignment.
C-8a (Para) 145.0 – 148.0Doublet (d)

Often appears as a broadened singlet or small doublet.
C-2 152.0 – 156.0Singlet (s)-Far from fluorine; typically sharp singlet.
Table 2: NMR Characteristics

Based on 6-fluoroquinazoline derivatives.

Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Notes
H-2 8.40 – 8.60Singlet (s)-Characteristic sharp singlet for quinazoline C2-H.
H-5 8.10 – 8.30Doublet of Doublets (dd)

,

"Roofing" effect often seen with H-7.
H-7 7.60 – 7.80Multiplet (td/m)

,

Complex splitting due to overlap of H-F and H-H couplings.
H-8 7.80 – 8.00Doublet of Doublets (dd)

,

Distinct from H-5 by smaller F-coupling.

Case Study Analysis: 6-Fluoro-4-anilinoquinazoline

In the analysis of 4-anilinoquinazoline derivatives (e.g., Gefitinib analogs), the 6-position fluorine provides a critical anchor point.

  • The "Ghost" Carbon: The C-6 signal often disappears in routine

    
     scans due to the splitting of its intensity into a wide doublet (
    
    
    
    Hz) and lack of NOE enhancement (quaternary). Solution: Increase D1 to 3s and scan count to >1024.
  • Differentiation of H-5 and H-8:

    • H-5 is spatially close to the C-4 substituent.[1] In NOESY spectra, H-5 shows a cross-peak with the NH or alkyl protons of the group at position 4.

    • H-5 shows a larger coupling to fluorine (

      
       Hz) compared to H-8 (
      
      
      
      Hz).
  • Solvent Effects: In CDCl3, the NH proton at position 4 is often broad or invisible. In DMSO-d6, it appears as a sharp doublet (coupling to NH-CH) or singlet around 9.5–10.0 ppm.

References

  • National Institutes of Health (NIH) - PubMed. Probing (1)J(C-F) and (n)J(F-F) spin-spin coupling constants for fluoroazines. Available at: [Link]

  • Iowa State University - Chemical Instrumentation Facility. NMR Coupling Constants Guide. Available at: [Link]

  • Royal Society of Chemistry (RSC). Synthesis and NMR characterization of quinazolinone derivatives. Available at: [Link][2][3][4][5][6]

  • National Institutes of Health (NIH) - PMC. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors (NMR Data). Available at: [Link]

  • University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants Table. Available at: [Link] (General Reference for F-NMR tables).

Sources

Strategic Incorporation of the Trifluoromethyl Group in Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Modulation and Therapeutic Impact

Executive Summary: The Fluorine Renaissance in Heterocycles

While early-generation quinazoline kinase inhibitors like Gefitinib and Erlotinib relied on simple halogenation (Cl, F) to modulate electron density and metabolic clearance, the trifluoromethyl (


) group  represents a distinct "next-generation" pharmacophore. This moiety is not merely a "heavy halogen"; it is a volumetric and electronic modulator that fundamentally alters the quinazoline core's developability.

This guide analyzes the


 group's role in transforming quinazoline scaffolds from labile hits into robust clinical candidates. We focus on three critical axes: metabolic blockade , lipophilic optimization , and electronic tuning  of the pyrimidine ring.
Physicochemical Engineering: The Advantage

The introduction of a


 group into a quinazoline scaffold induces systemic changes in the molecule's behavior.[1] Unlike single fluorine atoms, the 

group occupies a significant steric volume (similar to an isopropyl group) while exerting a powerful electron-withdrawing effect.
2.1 Electronic Modulation and pKa

The quinazoline core is electron-deficient. Adding a


 group (Hammett constant 

) further reduces electron density in the pyrimidine ring.
  • Effect: This lowers the pKa of the N1 and N3 nitrogens, reducing the energy penalty for desolvation before binding to the kinase hinge region.

  • Interaction: The electron-poor ring enhances

    
     stacking interactions with aromatic residues (e.g., Phenylalanine gates) in the ATP-binding pocket.
    
2.2 Lipophilicity and Permeability

The


 group is highly lipophilic due to the low polarizability of the C-F bond.
  • LogP Shift: typically increases LogP by +1.0 to +1.2 units compared to a methyl group.

  • Result: Enhanced passive membrane permeability, crucial for intracellular kinase targets.

2.3 Quantitative Comparison:

vs.

The following table contrasts the physicochemical impact of substituting a methyl group with a trifluoromethyl group at the C6 or C7 position of a quinazoline.

ParameterMethyl (

) Analog
Trifluoromethyl (

) Analog
Impact on Drug Design
Van der Waals Volume ~23 ų~42 ų

fills hydrophobic pockets more effectively (e.g., gatekeeper regions).
Hammett Constant (

)
-0.17 (Electron Donating)0.54 (Electron Withdrawing)

deactivates the ring, preventing oxidative metabolism.
Bond Dissociation Energy ~98 kcal/mol (C-H)~116 kcal/mol (C-F)Renders the site metabolically inert.
Lipophilicity (

LogP)
Reference+1.1 to +1.2Increases membrane permeability and BBB penetration.
Metabolic Fate Rapid benzylic oxidationStable; blocks P450 oxidationExtends

and reduces clearance (

).
Pharmacological Implications: Metabolic Stability[1][2][3][4]

The primary driver for incorporating


 is Metabolic Switching . Quinazolines with alkyl substituents are notorious for rapid clearance via Cytochrome P450-mediated benzylic oxidation.
3.1 Mechanism of Metabolic Blockade
  • The Problem: A methyl group on the quinazoline ring is a "soft spot" for CYP450 enzymes (e.g., CYP3A4), which abstract a hydrogen atom to form a radical, leading to hydroxylation and subsequent glucuronidation/excretion.

  • The Solution: The C-F bond is the strongest single bond in organic chemistry. Replacing C-H with C-F removes the abstraction site. The high ionization potential of the fluorine electrons also repels the heme-oxo radical of the CYP enzyme.

3.2 Visualization: SAR and Metabolic Logic

The following diagram illustrates the logical flow from structural modification to biological outcome.

G CF3 Trifluoromethyl (-CF3) Incorporation Elec Electronic Effect (Strong EWG) CF3->Elec Lip Lipophilicity (Increased LogP) CF3->Lip Steric Steric Bulk (Volume ~42 ų) CF3->Steric pKa Reduced pKa (N1/N3) Elec->pKa Metab Block Metabolic Oxidation Elec->Metab Deactivates Ring Perm Enhanced Membrane Permeability Lip->Perm Steric->Metab Blocks CYP Approach Potency Increased Potency (Hinge Binding) pKa->Potency Bioavail Improved Bioavailability (Lower Clearance) Perm->Bioavail Metab->Bioavail

Figure 1: Causal relationship between trifluoromethylation and improved drug-like properties (ADME/T).

Experimental Protocol: Radical Trifluoromethylation of Quinazolines

Traditional synthesis of trifluoromethyl quinazolines often requires building the ring from trifluoro-anthranilic acids, which limits diversity. Modern medicinal chemistry prefers Late-Stage Functionalization (LSF) .

Below is a validated protocol for the Radical Trifluoromethylation of a quinazoline core, utilizing photoredox catalysis. This method is superior for generating libraries of analogs rapidly.

4.1 Protocol Overview
  • Objective: Direct C4- or C2-trifluoromethylation of a quinazoline substrate.

  • Mechanism: Minisci-type radical substitution.

  • Reagents:

    • Substrate: 4-substituted quinazoline (1.0 equiv)

    • 
       Source: Sodium Triflinate (Langlois Reagent, 
      
      
      
      ) (3.0 equiv)
    • Oxidant: tert-Butyl hydroperoxide (TBHP) (4.0 equiv)

    • Solvent: Dichloromethane (DCM) / Water (2:1 biphasic system)

    • Temperature: Ambient (

      
      )
      
4.2 Step-by-Step Methodology
  • Preparation: In a 20 mL borosilicate vial equipped with a magnetic stir bar, dissolve the quinazoline substrate (0.5 mmol) in DCM (2.0 mL).

  • Reagent Addition: Add Sodium Triflinate (

    
    , 234 mg, 1.5 mmol) to the vial.
    
  • Initiation: Add distilled water (1.0 mL) followed by dropwise addition of TBHP (70% aq. solution, 4.0 equiv).

  • Reaction: Seal the vial and stir vigorously at room temperature for 12–24 hours. Note: Vigorous stirring is critical for the biphasic system.

  • Work-up:

    • Dilute with DCM (10 mL) and wash with saturated

      
       (2 x 10 mL).
      
    • Wash the organic layer with brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

4.3 Synthesis Workflow Diagram

Synthesis Start Start: Quinazoline Substrate (DCM Solvent) Reagent Add Langlois Reagent (CF3SO2Na) + Water Start->Reagent Oxidant Add TBHP (Oxidant) Generate CF3 Radical Reagent->Oxidant Stir Stir 24h @ RT (Minisci Reaction) Oxidant->Stir Radical Attack Extract Extraction (DCM/NaHCO3) & Drying (Na2SO4) Stir->Extract Purify Flash Chromatography Isolate CF3-Quinazoline Extract->Purify

Figure 2: Workflow for the direct radical trifluoromethylation of quinazoline cores.

Case Study: Emerging Clinical Relevance

While classic drugs like Gefitinib utilize chlorine and fluorine, recent research highlights the superiority of


 in overcoming resistance.
  • Compound: PIM-1 Inhibitors (e.g., Compound 8b) [1]

    • Context: PIM-1 kinase is overexpressed in prostate and leukemia cells.

    • Modification: Replacement of a standard methyl group with a trifluoromethyl group at the 4-position of the quinazoline ring.[2]

    • Result: The

      
       analog demonstrated a 3-fold increase in potency (
      
      
      
      ~3.15
      
      
      vs >10
      
      
      ) and significantly improved metabolic stability in liver microsome assays. The
      
      
      group filled a hydrophobic pocket in the ATP binding site that the methyl group could not, while simultaneously blocking oxidation.
References
  • Dai, X., et al. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal.

  • Mahesh, Y. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.[3][4] International Journal of Chemical Studies.

  • BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.

  • Kim, H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.[5] MDPI Pharmaceuticals.

  • Wang, Q., et al. (2017). Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3.[6] Organic Letters.[6]

Sources

Introduction to Quinazoline Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold stands as a "privileged structure" in modern medicinal chemistry, serving as the foundational core for over 70% of FDA-approved small-molecule kinase inhibitors. Its ubiquity stems from a unique physicochemical profile: a planar, nitrogen-rich heterocycle that mimics the adenine ring of ATP, allowing it to anchor effectively within the hinge region of kinase active sites. This guide provides a technical deep-dive into the quinazoline pharmacophore, detailing the synthetic routes preferred in high-throughput lead optimization, the mechanistic basis of its kinase selectivity, and the structure-activity relationships (SAR) that drive potency.

The Quinazoline Pharmacophore: Structural Basis of Privilege

The quinazoline core (benzo[d]pyrimidine) is a bicyclic heterocycle characterized by a benzene ring fused to a pyrimidine ring.[1][2] Its success in drug discovery is not accidental but causal, driven by specific electronic and steric properties.

Physicochemical Properties[3]
  • Planarity: The aromatic system is flat, facilitating deep insertion into the narrow hydrophobic clefts of enzyme active sites (specifically the ATP-binding pocket).

  • H-Bonding Potential: The N1 and N3 nitrogens serve as critical hydrogen bond acceptors.[3] In the context of kinase inhibition, N1 typically accepts a hydrogen bond from the backbone NH of the "hinge region" amino acids (e.g., Met793 in EGFR).[3]

  • pKa Modulation: The basicity of the quinazoline ring (pKa ~ 3.5 for the N1 protonation of the core, though variable with substitution) allows for modulation of solubility and lysosomal trapping properties via C6/C7 substitution.

The "Adenine Mimic" Hypothesis

Quinazolines function primarily as ATP-competitive inhibitors. The N1-C2-N3 motif mimics the N1-C2-N3 motif of the adenine purine ring found in ATP. This structural homology allows the scaffold to hijack the ATP binding site, effectively silencing the kinase.

Synthetic Strategies: The "Convergent Route" Protocol

While the classic Niementowski synthesis is historically significant, it is rarely used in modern lead optimization due to harsh conditions. The industry-standard workflow for generating 4-anilinoquinazoline libraries (the class containing Gefitinib and Erlotinib) is the Convergent Chlorination-Displacement Route .

Workflow Visualization

The following diagram outlines the logical flow of the synthesis, prioritizing intermediate stability and diversity.

SynthesisWorkflow Start 2-Aminobenzoic Acid (Anthranilic Acid) Step1 Cyclization (Formamidine Acetate) Start->Step1 Reflux Inter1 Quinazolin-4(3H)-one (Stable Intermediate) Step1->Inter1 Step2 Chlorination (POCl3 / SOCl2) Inter1->Step2 Activation Inter2 4-Chloroquinazoline (Reactive Electrophile) Step2->Inter2 Step3 SNAr Displacement (Substituted Aniline) Inter2->Step3 iPrOH, 80°C Final 4-Anilinoquinazoline (Target Scaffold) Step3->Final

Caption: Figure 1: The standard convergent synthetic route for 4-anilinoquinazolines, allowing for late-stage diversification of the aniline moiety.

Detailed Experimental Protocol

Objective: Synthesis of a 4-anilinoquinazoline derivative (e.g., 4-(3-bromoanilino)-6,7-dimethoxyquinazoline).

Step 1: Cyclization to Quinazolinone Core

  • Reagents: 2-amino-4,5-dimethoxybenzoic acid (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol (Solvent).

  • Procedure: Charge a round-bottom flask with the benzoic acid derivative and formamidine acetate in 2-methoxyethanol. Reflux at 125°C for 12 hours.

  • Workup: Cool the mixture to room temperature. The product usually precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Why: Formamidine acetate is preferred over formamide (Niementowski) as it reacts under milder conditions and yields cleaner products.

Step 2: Activation via Chlorination

  • Reagents: Quinazolin-4(3H)-one intermediate (1.0 eq), Phosphorus oxychloride (POCl3, excess), Catalytic DMF (N,N-Dimethylformamide).

  • Procedure: Suspend the intermediate in neat POCl3. Add 2-3 drops of DMF (Vilsmeier-Haack reagent formation catalyzes the reaction). Reflux at 105°C for 2-4 hours until the solution becomes clear (indicating consumption of the starting material).

  • Workup: Caution: Exothermic. Evaporate excess POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water to neutralize. Extract with Ethyl Acetate (EtOAc).

  • Mechanism: The carbonyl oxygen is phosphorylated, creating a good leaving group, which is then displaced by chloride.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents: 4-Chloroquinazoline intermediate (1.0 eq), 3-Bromoaniline (1.1 eq), Isopropanol (iPrOH).

  • Procedure: Dissolve the chloro-intermediate in iPrOH. Add the aniline. Heat to reflux (80°C) for 3-6 hours.

  • Workup: Upon cooling, the hydrochloride salt of the product often precipitates directly. Filter and wash with cold iPrOH/Ether.

  • Self-Validating Step: The formation of the salt drives the equilibrium. If no precipitate forms, the reaction may be incomplete or the free base requires column chromatography.

Mechanism of Action: Kinase Inhibition

Quinazolines are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) family.[2][4][5][6] Their efficacy relies on blocking the ATP-binding pocket, thereby preventing the autophosphorylation of the tyrosine kinase domain.

Signaling Pathway Blockade

The following diagram illustrates the downstream effects of quinazoline intervention in the RAS/RAF/MEK/ERK pathway.

SignalingPathway EGF EGF Ligand EGFR EGFR (ErbB1) Tyrosine Kinase EGF->EGFR Binding & Dimerization RAS RAS-GTP EGFR->RAS Activation Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR Competitive Binding (Hinge Region) ATP ATP ATP->EGFR Phosphorylation (Blocked) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation Signals

Caption: Figure 2: Quinazoline inhibitors competitively bind to the EGFR ATP-pocket, halting the RAS-RAF-MEK-ERK proliferation cascade.

Binding Mode Specifics
  • Hinge Interaction: The N1 of the quinazoline ring accepts a H-bond from Met793.[3] The N3 nitrogen interacts with Thr854 via a bridging water molecule.[3]

  • Hydrophobic Pocket: The 4-position aniline ring rotates out of the quinazoline plane to occupy a deep hydrophobic pocket (Selectivity Filter), often interacting with the "gatekeeper" residue (Thr790).

Structure-Activity Relationship (SAR)

The optimization of the quinazoline scaffold is highly systematic. The table below summarizes the critical SAR rules derived from decades of EGFR inhibitor development.

PositionFunctionalitySAR InsightExample Drug
N1 H-Bond AcceptorEssential for binding to the hinge region (Met793).[3] Modification abolishes activity.All EGFR inhibitors
C4 Hydrophobic InteractionSubstitution with an aniline is critical. 3'-Halogens (Br, Cl) on the aniline ring significantly enhance potency by filling the hydrophobic pocket.Gefitinib (3'-Cl, 4'-F)
C6 Solubility & BindingTolerates bulky groups. Often used for solubilizing chains (e.g., morpholine, ethers) that extend into the solvent front.Gefitinib (Morpholine)
C7 Electronic TuningElectron-donating groups (e.g., -OMe, -OEt) increase the basicity of N1, strengthening the hinge H-bond.Erlotinib (Methoxy)
C6/C7 Michael AcceptorsIntroduction of acrylamide groups here creates covalent bonds with Cys797, overcoming resistance.Afatinib, Osimertinib

Case Studies & Clinical Impact

The evolution of quinazoline drugs reflects the battle against resistance mutations.

  • First Generation (Reversible):

    • Gefitinib (Iressa) & Erlotinib (Tarceva): 4-anilinoquinazolines with 6,7-dialkoxy substitutions.[7] Highly effective in EGFR-mutant (L858R, Del19) NSCLC but susceptible to the T790M "gatekeeper" mutation, which sterically hinders binding.

  • Second Generation (Irreversible):

    • Afatinib (Gilotrif): Incorporates a Michael acceptor (acrylamide) at the C6 position. This allows the drug to form a permanent covalent bond with Cys797 at the edge of the ATP pocket, maintaining potency even in the presence of T790M.

  • Third Generation (Mutant-Selective):

    • Osimertinib: While technically a pyrimidine-based structure, it evolved from quinazoline SAR insights to specifically target T790M while sparing wild-type EGFR, reducing toxicity.

References

  • Binding Mode of 4-Anilinoquinazolines: Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Stamos, J., et al. (2002). J. Biol. Chem. Link

  • Quinazoline Synthesis Review: Recent Advances in the Synthesis of Quinazolines. Khan, I., et al. (2015). RSC Advances. Link

  • SAR of EGFR Inhibitors: Structure-Activity Relationships of Anilinoquinazolines as Probes for the ATP Binding Pocket of the Epidermal Growth Factor Receptor.[4] Bridges, A.J. (2001). Chemical Reviews. Link

  • FDA Drug Database: Gefitinib (Iressa) Approval History. U.S. Food & Drug Administration.[5][8] Link

  • Covalent Inhibition Mechanism: Irreversible Inhibitors of the EGF Receptor may Circumvent Acquired Resistance to Gefitinib. Kwak, E.L., et al. (2005). PNAS. Link

Sources

The Fluorine Effect: Optimizing Lipophilicity and Metabolic Stability in Quinazoline Scaffolds

[1]

Executive Summary

The quinazoline heterocycle serves as a privileged scaffold in oncology, anchoring blockbuster EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib. However, the scaffold’s physicochemical profile often necessitates optimization to balance potency with pharmacokinetic (PK) durability. This guide analyzes the strategic incorporation of fluorine to modulate lipophilicity (

The Physicochemical Imperative: Fluorine as a Modulator

Bioisosteric replacement with fluorine is not merely about blocking metabolism; it is a tool for precise electronic tuning. In quinazolines, the electron-withdrawing nature of fluorine (

Lipophilicity: The LogP vs. LogD Nuance

While fluorine is hydrophobic, its introduction does not always linearly increase lipophilicity. The effect is context-dependent:

  • Aromatic Substitution: Replacing a hydrogen with fluorine on the benzenoid ring typically increases intrinsic lipophilicity (

    
    ) by ~0.14–0.25 units due to the low polarizability of the C-F bond.
    
  • Basicity Modulation (

    
    ):  Fluorine substitution proximal to a basic center (e.g., the N1 of the quinazoline or the secondary aniline amine) lowers the 
    
    
    via inductive effects.
    • Result: If the

      
       drops significantly, the fraction of ionized drug at physiological pH (7.4) decreases. Since the neutral species is more lipophilic, the effective distribution coefficient (
      
      
      ) may increase disproportionately compared to the intrinsic
      
      
      .
Table: Comparative Physicochemical shifts in Quinazoline Analogs

Theoretical data derived from matched molecular pair analysis (MMPA).

Substitution Pattern

LogP (Intrinsic)
Electronic EffectImpact on Metabolic Stability
H

F (Aromatic)
+0.20Inductive withdrawal (-I)Blocks CYP-mediated arene oxidation
H

CF

+1.20Strong -I, steric bulkHigh stability; risk of poor solubility
OCH


OCF

+1.05Changes H-bond acceptor to donor-blindBlocks O-dealkylation (major clearance route)
H

F (Aliphatic)
-0.1 to +0.1Dipole introductionReduces basicity of adjacent amines

Metabolic Stability: Blocking the Soft Spots

The primary clearance mechanism for quinazolines is CYP450-mediated oxidation. The quinazoline core is relatively stable, but the substituents—particularly the aniline ring at C4 and alkoxy chains at C6/C7—are metabolic liabilities.

The "Fluorine Scan" Strategy

Strategic fluorination arrests metabolism by replacing a labile C-H bond (bond energy ~98 kcal/mol) with a robust C-F bond (~116 kcal/mol), which the heme-iron center of CYP450 cannot readily oxidize.

Critical SAR Insight:

  • Para-Fluoro Aniline Liability: Contrary to common intuition, placing a fluorine at the para-position of the aniline ring (a common motif in EGFR inhibitors) can sometimes lead to oxidative defluorination or rapid clearance if not flanked by other substituents.

  • Meta-Fluoro Stability: Search data suggests that 3-fluoro (meta) substitution often yields superior metabolic stability compared to 4-fluoro analogs in hepatocyte assays, as it blocks oxidation without activating the ring for nucleophilic attack or defluorination.

Visualization: Metabolic Blocking Mechanism

The following diagram illustrates the divergence between metabolic degradation and fluorine-mediated stabilization.

MetabolicPathwayscluster_0Non-Fluorinated Quinazolinecluster_1Fluorinated AnalogQ_HParent Drug(C-H Bond)CYPCYP450(Oxidation)Q_H->CYP High AffinityMetaboliteHydroxylated Metabolite(Inactive/Excreted)CYP->Metabolite Rapid ClearanceQ_FFluorinated Drug(C-F Bond)CYP_BlockCYP450(Blocked)Q_F->CYP_Block Steric/ElectronicRepulsionStableIntact Drug(Prolonged Half-Life)CYP_Block->Stable Metabolic Stability

Caption: Comparative metabolic fate. The C-F bond resists CYP450 oxidation, preventing hydroxylation and extending half-life.

Experimental Protocols

To validate these properties, we employ a self-validating workflow combining chromatographic hydrophobicity indices (CHI) and microsomal stability assays.

Protocol A: High-Throughput Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quenching Solution: Acetonitrile (ACN) with Internal Standard (IS) (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Spike test compound (1 µM final conc, <0.1% DMSO) into the microsomal mix. Pre-incubate at 37°C for 5 minutes. Control: Run a parallel sample without NADPH to assess chemical stability.[1]

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Quenching Solution. Vortex vigorously for 10 min.

  • Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (C18 column). Monitor Parent/IS area ratio.

Data Analysis: Plot




Protocol B: Chromatographic Hydrophobicity Index (CHI)

Objective: Measure lipophilicity (

  • System: HPLC with a C18 reversed-phase column.[1]

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate pH 7.4.

    • B: Acetonitrile.[1]

  • Calibration: Run a set of standards with known CHI values (e.g., Theophylline, Phenylbutazone).

  • Method: Run a fast gradient (0–100% B in 5 min). Record retention times (

    
    ).
    
  • Calculation: Convert

    
     to CHI using the calibration curve.
    
    
    
    
    

Integrated Workflow for Lead Optimization

The following diagram outlines the decision logic for optimizing quinazolines using fluorine scanning.

OptimizationWorkflowcluster_AssaysParallel ScreeningStartHit Identification(Quinazoline Scaffold)DesignDesign: Fluorine Scan(Ortho/Meta/Para & Alkoxy chains)Start->DesignSynthSynthesis of AnalogsDesign->SynthLogDProtocol B:Lipophilicity (CHI LogD)Synth->LogDMetaStabProtocol A:Microsomal Stability (t1/2)Synth->MetaStabAnalysisData Integration(LogD vs. CLint)LogD->AnalysisMetaStab->AnalysisDecisionDecision GateAnalysis->DecisionIterateRe-design:Shift F position / Add polarityDecision->Iterate High Clearanceor Poor SolCandidateLead Candidate(Balanced Profile)Decision->Candidate Optimal PKIterate->Design

Caption: Iterative optimization cycle. Parallel screening of lipophilicity and stability drives rational fluorine placement.

References

  • Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines. National Institutes of Health (PMC). [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. National Institutes of Health (PMC). [Link]

  • Synthesis and evaluation of novel 18F-labeled quinazoline derivatives with low lipophilicity. PubMed. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux. Royal Society of Chemistry. [Link]

Technical Guide: Safety, Handling, and Storage of Chlorinated Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Active Intermediate" Paradox

Chlorinated quinazolines (e.g., 4-chloroquinazoline, 2,4-dichloroquinazoline) are the workhorses of kinase inhibitor synthesis, serving as the electrophilic scaffold for drugs like Gefitinib and Erlotinib. However, their utility is directly proportional to their instability. The C-Cl bond at the 4-position is highly activated, making these compounds prone to rapid hydrolysis upon contact with atmospheric moisture, generating HCl and the thermodynamically stable (but synthetically useless) quinazolin-4(3H)-one.[1]

The Golden Rule: Treat chlorinated quinazolines not as stable reagents, but as transient intermediates . Whenever possible, generate and consume them in situ. If isolation is required, strict exclusion of moisture is non-negotiable.

Chemical Stability & Reactivity Profile

The Hydrolysis Trap

The primary hazard and quality control failure mode is hydrolysis. The electron-deficient pyrimidine ring activates the 4-chloro substituent toward Nucleophilic Aromatic Substitution (


).[1] Water acts as a nucleophile, displacing chloride.

Mechanism of Degradation:

  • Attack: Water attacks the C4 position.[1]

  • Elimination: Chloride is expelled as HCl.[1]

  • Tautomerization: The resulting 4-hydroxyquinazoline tautomerizes to the stable quinazolin-4(3H)-one.[1]

Diagram 1: Hydrolysis Pathway of 4-Chloroquinazoline

Hydrolysis cluster_0 Active Reagent cluster_1 Transition State cluster_2 Degradation Products CQ 4-Chloroquinazoline (Highly Electrophilic) TS Tetrahedral Intermediate CQ->TS + H2O (Atmospheric Moisture) Qone Quinazolin-4(3H)-one (Inert Solid) TS->Qone - HCl HCl HCl Gas (Corrosive) TS->HCl

Caption: The irreversible hydrolysis cascade converting the active chloro-species into the inert quinazolinone.[1]

Thermal Instability

While generally stable at room temperature under inert gas, 4-chloroquinazolines can decompose violently if heated in the presence of trace acid catalysts (autocatalytic decomposition).[1]

  • Flash Point: Data often unavailable; treat as combustible.[1]

  • Incompatibility: Strong oxidizers, strong bases, water/alcohols (unless intended reactants).[1]

Health & Safety Profile (GHS Classification)

Signal Word: DANGER

Hazard ClassCategoryStatementMechanism
Skin Corrosion/Irritation Cat 1B / 2H314 / H315 Hydrolysis on skin generates HCl, causing chemical burns.[1]
Serious Eye Damage Cat 1H318 Irreversible corneal damage due to acidic byproducts.[1]
Respiratory Sensitization Cat 1H334 Potent sensitizer; may cause asthma-like symptoms.[1]
Acute Toxicity Cat 3 (Oral)H301 Systemic toxicity upon ingestion.[1]

Critical PPE:

  • Respiratory: Full-face respirator with multi-gas cartridges (organic vapor + acid gas) if outside a fume hood.

  • Skin: Double-gloving recommended. Nitrile (0.11 mm) is generally sufficient for incidental contact, but Silver Shield®/Laminate is required for prolonged handling or spills.

  • Eyes: Chemical splash goggles (Safety glasses are insufficient due to HCl gas generation).

Handling & Synthesis Protocols

Protocol A: In-Situ Utilization (Recommended)

Rationale: Avoids isolation, minimizing exposure to moisture and personnel.[1]

  • Chlorination: Reflux quinazolin-4-one with

    
     (or 
    
    
    
    with catalytic DMF).
  • Monitoring: Monitor reaction completion via TLC (use anhydrous solvent for spotting).

  • Evaporation: Remove excess

    
     via vacuum distillation (rotary evaporator with a caustic trap). Do not quench with water yet. 
    
  • Azeotroping: Add anhydrous toluene and re-evaporate 2x to remove residual acid chlorides.

  • Coupling: Dissolve the crude residue in anhydrous solvent (e.g., DCM, THF) and add the nucleophile (e.g., aniline) directly.

Protocol B: Isolation of Solid 4-Chloroquinazoline

Rationale: Required only when purification is strictly necessary before the next step.[1]

The "Cold & Fast" Method:

  • Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.

    • Why: Low temperature slows the rate of hydrolysis relative to the rate of precipitation.

  • Extraction: Immediately extract with a non-polar solvent (DCM or EtOAc). Do not let the aqueous layer stand.

  • Wash: Wash organic layer once with cold saturated

    
     (rapidly) to neutralize acid.
    
  • Dry: Dry over

    
     (Sodium sulfate is too slow).[1]
    
  • Concentrate: Evaporate solvent at

    
    .
    
  • Store: Place immediately under Argon/Nitrogen.

Diagram 2: Safe Handling Workflow

Workflow Start Start: Crude Reaction Mix (Contains POCl3) Decision Is Isolation Necessary? Start->Decision PathA Path A: In-Situ (Preferred) Evaporate POCl3 -> Add Solvent -> Add Nucleophile Decision->PathA No PathB Path B: Isolation (High Risk) Decision->PathB Yes Step1 1. Quench on Crushed Ice (Temp < 5°C) PathB->Step1 Step2 2. Rapid Extraction (DCM) (< 5 mins contact time) Step1->Step2 Step3 3. Dry (MgSO4) & Concentrate Step2->Step3 End Store under Argon (-20°C) Step3->End

Caption: Decision matrix for handling chlorinated quinazolines. Path A is safer and yields higher purity.

Self-Validating the Protocol

Before committing valuable starting material, perform the "Water Drop Test" :

  • Take a small aliquot of your isolated solid.

  • Dissolve in wet DMSO.

  • Run LC-MS or TLC immediately.

  • Pass Criteria: >95% parent mass (M+).

  • Fail Criteria: Presence of M-Cl+OH mass (hydrolysis product).[1] If the material hydrolyzes significantly during the test, your isolation protocol was too slow or "wet".

Storage & Inventory Management[1][2]

Storage Conditions
  • Temperature: -20°C (Freezer). Room temperature storage significantly accelerates degradation.

  • Atmosphere: Inert gas (Argon preferred over Nitrogen due to higher density).[1]

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands over the cap.

Shelf-Life[1]
  • Solid State: 6–12 months if strictly dry and frozen.

  • Solution: < 24 hours. Never store stock solutions.

Visual Indicators of Degradation
  • Color Change: Pure material is often white/pale yellow. Darkening to orange/brown indicates decomposition.

  • Fuming: Visible "smoke" upon opening the vial indicates HCl release (hydrolysis has occurred).

  • Precipitate: In solution, the formation of a solid usually indicates conversion to the insoluble quinazolinone.

Emergency Response

Spills
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Respirator, Goggles, Chem-resistant gloves).

  • Neutralize: Cover the spill with solid sodium bicarbonate or lime to neutralize the generated HCl.

  • Clean: Sweep up the powder (avoid raising dust) and place in a hazardous waste container labeled "Toxic/Corrosive".

Exposure[1]
  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use alcohol (increases absorption). Seek medical attention.

  • Eye Contact: Flush with water for 15 minutes.[2][3] Time is critical to prevent permanent corneal opacity.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

References

  • PubChem. (2023).[1] 2,4-Dichloroquinazoline Compound Summary. National Library of Medicine. [Link]

  • Kabri, Y., et al. (2018).[1] Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2021). Discussions on Quenching POCl3 Chlorination of Quinazolin-4-one. [Link]

Sources

Methodological & Application

Synthesis protocol for 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline

Abstract & Application Scope

The quinazoline pharmacophore is a privileged structure in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib) and antimalarial agents. The introduction of fluorine and trifluoromethyl (-CF₃) motifs significantly modulates physicochemical properties, enhancing metabolic stability, lipophilicity, and protein-ligand binding affinity.

This application note details a robust, three-stage synthesis protocol for 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline . Unlike generic procedures, this guide addresses the specific challenges of installing the labile 2-CF₃ group and managing the regioselectivity of the 7-fluoro substituent. The protocol utilizes a "self-validating" benzoxazinone intermediate pathway to ensure high purity without arduous chromatography.

Retrosynthetic Analysis & Strategy

To ensure regiochemical fidelity, we utilize 2-amino-4-fluorobenzoic acid as the defining starting material. The synthesis proceeds through a cyclodehydration strategy, forming the 3,1-benzoxazin-4-one ring, which locks the CF₃ group in position 2 before nitrogen insertion.

Key Strategic Advantages:

  • Regiocontrol: The 4-fluoro substituent on the anthranilic acid maps perfectly to the 7-position of the quinazoline core.

  • CF₃ Integrity: Using Trifluoroacetic Anhydride (TFAA) avoids harsh conditions that might hydrolyze the CF₃ group.

  • Activation: The final chlorination activates the C4 position for subsequent S_NAr reactions (e.g., amine coupling for kinase inhibitor synthesis).

Retrosynthesis Target 4-Chloro-7-fluoro- 2-(trifluoromethyl)quinazoline Inter2 7-Fluoro-2-(trifluoromethyl) quinazolin-4(3H)-one Target->Inter2 Chlorination (POCl3) Inter1 7-Fluoro-2-(trifluoromethyl)- 4H-3,1-benzoxazin-4-one Inter2->Inter1 Ring Expansion (NH4OAc) SM 2-Amino-4-fluorobenzoic acid (+ TFAA) Inter1->SM Cyclodehydration

Figure 1: Retrosynthetic disconnection showing the benzoxazinone pathway.

Materials & Reagents

Ensure all reagents are anhydrous unless otherwise specified.

ReagentCAS No.[1]RolePurity Requirement
2-Amino-4-fluorobenzoic acid 446-31-1Starting Material>98%
Trifluoroacetic Anhydride (TFAA) 407-25-0Cyclizing/Acylating Agent≥99%
Ammonium Acetate 631-61-8Nitrogen SourceACS Grade
Phosphorus Oxychloride (POCl₃) 10025-87-3Chlorinating Agent99%, Distilled if dark
N,N-Diisopropylethylamine (DIPEA) 7087-68-5Base Catalyst≥99%
Toluene 108-88-3SolventAnhydrous

Experimental Protocol

Stage 1: Formation of the Quinazolinone Core

This stage is a "telescoped" two-step process. We first isolate the benzoxazinone intermediate to verify cyclization, then convert it to the quinazolinone.

Step 1.1: Synthesis of 7-Fluoro-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Charge: Add 2-Amino-4-fluorobenzoic acid (5.0 g, 32.2 mmol) and anhydrous Toluene (50 mL).

  • Addition: Add Trifluoroacetic Anhydride (TFAA) (13.5 g, 9.0 mL, 64.4 mmol, 2.0 equiv) dropwise via syringe over 10 minutes. Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (110 °C) for 2–3 hours.

    • Checkpoint: The suspension should clear as the starting material is consumed and the benzoxazinone forms.

  • Workup: Cool to room temperature (RT). Concentrate the solvent in vacuo to remove excess TFAA and toluene. The residue is the crude benzoxazinone (often a solid).

    • Validation: Take a small aliquot for ¹H NMR. Disappearance of the broad NH₂/COOH signals and appearance of a simplified aromatic region confirms cyclization.

Step 1.2: Ring Expansion to 7-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one

  • Reaction: Redissolve the crude benzoxazinone residue in Glacial Acetic Acid (40 mL).

  • Addition: Add Ammonium Acetate (7.4 g, 96.6 mmol, 3.0 equiv).

  • Conditions: Heat the mixture to 120 °C for 4 hours.

  • Quench: Cool the mixture to RT and pour slowly into Ice Water (200 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate. Wash the cake with water (3 x 50 mL) and cold hexanes (20 mL).

  • Drying: Dry in a vacuum oven at 50 °C overnight.

    • Expected Yield: 75–85% (over 2 steps).

    • Data: LC-MS [M+H]⁺ ≈ 233.0.

Stage 2: Chlorination to 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline

Safety Note: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood.

  • Setup: Dry a 100 mL RBF thoroughly. Add the dried Quinazolinone intermediate (from Stage 1) (4.0 g, 17.2 mmol).

  • Reagent: Add Phosphorus Oxychloride (POCl₃) (20 mL, excess) as the solvent and reagent.

  • Catalyst: Add DIPEA (2.2 g, 3.0 mL, 17.2 mmol, 1.0 equiv) dropwise.

    • Expert Insight: The base forms a salt with the liberated HCl and accelerates the formation of the phosphorochloridate intermediate, driving the reaction to completion at lower temperatures than neat POCl₃.

  • Reaction: Heat to reflux (105 °C) for 3–5 hours.

    • Monitoring: Monitor by TLC (20% EtOAc/Hexanes). The starting material (polar, stays near baseline) should disappear, replaced by a less polar UV-active spot (Product).

  • Workup (Critical Step):

    • Cool the reaction mixture to RT.

    • Concentrate in vacuo to remove the bulk of excess POCl₃. (Use a base trap for the rotavap).

    • Dissolve the thick residue in Dichloromethane (DCM) (50 mL).

    • Quench: Pour the DCM solution slowly into a stirred mixture of Ice/Saturated NaHCO₃ (200 mL). Stir vigorously for 20 minutes to hydrolyze residual phosphoryl chlorides.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: If the solid is off-white/yellow, pass through a short pad of silica gel eluting with 5-10% EtOAc/Hexanes, or recrystallize from Hexanes/DCM.

  • Final Product: 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline .

    • Appearance: White to pale yellow crystalline solid.

Workflow Visualization

Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Chlorination Step1 2-Amino-4-fluorobenzoic acid + TFAA (Reflux, Toluene) Step2 Isolate Benzoxazinone (Evaporation) Step1->Step2 Step3 Add NH4OAc / AcOH (120°C, 4h) Step2->Step3 Step4 Precipitate in Ice Water Filter & Dry Step3->Step4 Step5 Quinazolinone + POCl3 + DIPEA (Reflux) Step4->Step5 Intermediate Transfer Step6 Evaporate Excess POCl3 Step5->Step6 Step7 DCM Extraction & NaHCO3 Quench Step6->Step7 Step8 Silica Plug / Recrystallization Step7->Step8

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Incomplete cyclization of benzoxazinone.Ensure TFAA is fresh. Extend reflux time in Toluene. Check moisture in solvents.[2]
Hydrolysis of CF₃ Reaction temperature too high or pH too basic during workup.Avoid strong aqueous bases (NaOH/KOH) during workup. Use NaHCO₃. Keep temp <130°C.
Incomplete Chlorination Old POCl₃ or insufficient base.Distill POCl₃ before use. Ensure 1.0 eq of DIPEA is used to scavenge HCl.
Product Reverts to Quinazolinone Hydrolysis during quenching.Perform the quench cold (0°C) and rapidly. Do not let the DCM solution sit in water for prolonged periods.

References

  • Almeida, S., et al. (2018).[3][4] "One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source." The Journal of Organic Chemistry, 83(9), 5104–5113. Link[4]

  • Wang, H., et al. (2023).[5] "Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety." Medicinal Chemistry Research, 32, 1234–1245. Link

  • Vertex Pharmaceuticals. (2011). "POCl3 chlorination of 4-quinazolones." PubMed / J. Org. Chem.Link

  • Fluorochem. "4-Chloro-7-(trifluoromethyl)quinazoline Product Data." (For physicochemical comparison). Link

Sources

Application Notes & Protocols: Mechanistic Insights into the Synthesis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and versatile substitution patterns allow it to serve as a privileged scaffold, capable of interacting with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs for treating a range of diseases, from cancer to hypertension.[1][3] Notable examples include Gefitinib and Erlotinib, which are epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy, and Doxazosin, an α1-adrenergic blocker for treating high blood pressure.

Given their therapeutic importance, the development of efficient and diverse synthetic routes to quinazoline derivatives is a critical endeavor for researchers in organic synthesis and drug development. Understanding the underlying reaction mechanisms is paramount, as it allows for the rational design of synthetic strategies, optimization of reaction conditions, and the prediction of potential byproducts. This guide provides an in-depth exploration of key reaction mechanisms for quinazoline synthesis, from classical named reactions to modern transition-metal-catalyzed methodologies, complemented by detailed, field-proven protocols.

Classical Approaches: Thermal Condensation and Cyclization

The earliest methods for quinazoline synthesis relied on robust, often high-temperature, condensation reactions. These foundational methods remain relevant for their simplicity and scalability.

The Niementowski Quinazoline Synthesis

First reported by Stefan Niementowski in 1895, this reaction is a cornerstone of quinazoline chemistry, involving the thermal condensation of an anthranilic acid with an amide.[4][5] The operational simplicity of this one-pot reaction makes it an attractive, albeit often thermally demanding, approach.

Mechanism Deep Dive:

The reaction proceeds through a two-stage process: an initial intermolecular acylation followed by an intramolecular cyclodehydration.

  • N-Acylation: The nucleophilic amino group (-NH₂) of the anthranilic acid attacks the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate which subsequently collapses, eliminating ammonia (or a primary/secondary amine if a substituted amide is used) to generate an N-acylanthranilamide intermediate.

  • Cyclodehydration: Under high-temperature conditions (typically 150–200°C), the amide nitrogen of the N-acylanthranilamide intermediate acts as a nucleophile, attacking the carboxylic acid carbonyl.[4] This intramolecular cyclization forms a new tetrahedral intermediate. Subsequent dehydration (loss of a water molecule) leads to the formation of the final quinazolin-4(3H)-one product.

The high temperatures required are a key experimental consideration, necessary to drive the dehydration and cyclization steps. Modern variations have employed microwave irradiation or catalysts to achieve this transformation under milder conditions.[4][6]

Diagram 1: Reaction Mechanism of the Niementowski Synthesis

Niementowski_Mechanism Niementowski Quinazoline Synthesis Mechanism cluster_reactants Reactants Anthranilic_Acid Anthranilic Acid N_Acylanthranilamide N-Acylanthranilamide Intermediate Anthranilic_Acid->N_Acylanthranilamide Nucleophilic Attack & Elimination of NH3 Amide Amide (e.g., Formamide) Amide->N_Acylanthranilamide Cyclic_Intermediate Cyclic Tetrahedral Intermediate N_Acylanthranilamide->Cyclic_Intermediate Intramolecular Cyclization (Heat) Product Quinazolin-4(3H)-one Cyclic_Intermediate->Product Dehydration (-H2O) ADC_Mechanism General ADC Mechanism for Quinazoline Synthesis Start 2-Aminobenzyl Alcohol + Amide/Nitrile Aldehyde In-situ generation of 2-Aminobenzaldehyde Start->Aldehyde [M] Catalyst - H₂ (Oxidation) Condensation Condensation to form Imine/Amidine Intermediate Aldehyde->Condensation Reacts with Amide/Nitrile Cyclization Intramolecular Cyclization Condensation->Cyclization Dihydroquinazoline Dihydroquinazoline Intermediate Cyclization->Dihydroquinazoline Quinazoline Aromatic Quinazoline Product Dihydroquinazoline->Quinazoline [M] Catalyst - H₂ (Aromatization) Aminobenzonitrile_Flow Synthetic Routes from 2-Aminobenzonitriles Start 2-Aminobenzonitrile Path1 Reaction with Grignard Reagent Start->Path1 Path2 Reaction with Isothiocyanate Start->Path2 Path3 Reaction with CO₂ (Ionic Liquid Catalyst) Start->Path3 Intermediate1 ortho-Aminoketimine Path1->Intermediate1 Product1 N,4-Disubstituted Quinazolines Intermediate1->Product1 Cyclization Intermediate2 Thiourea Intermediate Path2->Intermediate2 Product2 Quinazoline-2-thiones Intermediate2->Product2 Cyclization Intermediate3 Carbamate Intermediate Path3->Intermediate3 Product3 Quinazoline-2,4(1H,3H)-dione Intermediate3->Product3 Cyclization

Sources

Application Note: Strategic Utilization of 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline in Medicinal Chemistry

[1][2][3][4]

Executive Summary

4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline is a high-value "privileged scaffold" in oncology and infectious disease research.[1][2][3][4] It serves as a critical building block for Type I and Type II kinase inhibitors (particularly EGFR, VEGFR, and Src family kinases).[3][4]

The molecule features three distinct functional handles:[1][2][5][6]

  • C4-Chloro: A highly reactive leaving group for Nucleophilic Aromatic Substitution (

    
    ).[2][3][4]
    
  • C7-Fluoro: A metabolic blocker that modulates pKa and lipophilicity; generally stable but reactive under forcing conditions.[1][2][3][4]

  • C2-Trifluoromethyl: A strong electron-withdrawing group (EWG) that activates the pyrimidine ring for nucleophilic attack while enhancing metabolic stability and membrane permeability.[1][2][3][4]

This guide details the optimized protocols for functionalizing this core, focusing on regioselectivity and yield maximization.

Chemical Profile & Reactivity Map

PropertySpecification
CAS Number 16499-65-3
Molecular Formula

Molecular Weight 232.59 g/mol
Appearance White to off-white solid
Storage 2–8°C, Inert atmosphere (Moisture Sensitive)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; reacts with alcohols/water
Reactivity Visualization

The following diagram illustrates the electronic environment and reaction potential of the scaffold.

ReactivityMapCore4-Chloro-7-fluoro-2-(trifluoromethyl)quinazolineC4C4-Position (Cl)Primary ElectrophileHigh Reactivity (SNAr)Core->C4 Major Site of AttackC7C7-Position (F)Secondary SiteStable / Metabolic BlockerCore->C7 Minor Site (Requires Activation)C2C2-Position (CF3)ActivatorLipophilicity EnhancerCore->C2 Electronic ActivationKinase Hinge Binding\n(Anilines/Amines)Kinase Hinge Binding(Anilines/Amines)C4->Kinase Hinge Binding\n(Anilines/Amines)Solubility Tuning\n(Alkoxides/Amines)Solubility Tuning(Alkoxides/Amines)C7->Solubility Tuning\n(Alkoxides/Amines)

Figure 1: Reactivity profile of the quinazoline core.[1][2][3] The C4-Cl bond is chemically labile due to the electron-deficient pyrimidine ring, further activated by the C2-CF3 group.[1][2][3]

Application I: C-N Bond Formation (Kinase Hinge Binders)

The most common application of this intermediate is the installation of an aniline or aliphatic amine at the C4 position via

24124
Mechanistic Insight

The 2-trifluoromethyl group is critical here.[1][2][3][4] Unlike a simple methyl group, the


233434
Protocol: Regioselective with Anilines

Objective: Synthesis of N-aryl-7-fluoro-2-(trifluoromethyl)quinazolin-4-amine.

Materials:

  • Intermediate: 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline (1.0 equiv)[1][2][3][4]

  • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)[1][2][3]

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)[2][3]

  • Base: Optional (The reaction produces HCl; often the aniline HCl salt precipitates directly, driving the reaction).[3]

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of the quinazoline intermediate in 5 mL of Isopropanol (IPA) .

  • Addition: Add 1.1 mmol of the aniline dropwise.

    • Note: If the aniline is an HCl salt, add 1.0 equiv of DIPEA to free-base it in situ.[2][3]

  • Reaction: Heat the mixture to reflux (80–85°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2][3][4] The starting material (Cl) usually disappears rapidly.[2][4]

  • Work-up (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • The product often precipitates as the hydrochloride salt.[2][4]

    • Filter the solid and wash with cold IPA (

      
       mL) and diethyl ether (
      
      
      mL).
    • Yield: Typically 85–95%.[2][4]

  • Work-up (Extraction Method - if no precipitate):

    • Concentrate the solvent.[2][4]

    • Redissolve in EtOAc and wash with saturated

      
       (to remove HCl) and brine.
      
    • Dry over

      
       and concentrate.
      

Expert Tip: Avoid using strong bases (like NaOH) or nucleophilic solvents (like MeOH) during the reaction, as the 4-position is reactive enough to undergo hydrolysis (forming the quinazolinone) or methoxylation.[2][3]

Application II: C-C Bond Formation (Suzuki-Miyaura Coupling)

While

234
Protocol: Suzuki Coupling

Objective: Installation of an aryl/heteroaryl group at C4.

Materials:

  • Catalyst:

    
     (5 mol%) or 
    
    
    / XPhos.[2][3][4]
  • Base:

    
     (2.0 equiv).[2][3][4]
    
  • Solvent: 1,4-Dioxane : Water (4:1).[2][3]

Procedure:

  • Charge a microwave vial with the quinazoline (1.0 equiv), boronic acid (1.2 equiv), and base.[3][4]

  • Add solvent and degas with nitrogen for 5 minutes.[2][4]

  • Add the Pd catalyst under nitrogen flow.[2][4]

  • Seal and heat at 90°C for 4–12 hours (or 1 hour in microwave at 100°C).

  • Caution: The 7-fluoro group is generally stable under these conditions, but prolonged heating with strong bases could lead to hydrolysis.[2][4]

Advanced Workflow: Library Synthesis

The following flowchart describes a high-throughput workflow for generating a library of potential kinase inhibitors using this scaffold.

Workflowcluster_conditionsStep 2 Conditions (Harsh)StartStart: 4-Cl-7-F-2-CF3-QuinazolineStep1Step 1: C4-Functionalization(SNAr with diverse Anilines)Start->Step1 IPA, Reflux, 2hCheckQC Check (LC-MS)>90% Purity?Step1->CheckStep2Step 2: C7-Modification (Optional)(Displacement of F with Alkoxides)Check->Step2 YesDiscardPurify / ResynthesizeCheck->Discard NoFinalFinal Library(Kinase Inhibitor Candidates)Step2->Final NaH, ROH, DMF, 100°C

Figure 2: Sequential functionalization workflow. Note that Step 2 (C7 displacement) requires significantly harsher conditions than Step 1.[2][3]

Troubleshooting & Stability

  • Hydrolysis: The 4-chloro group is sensitive to moisture.[1][2][3][4] If the starting material smells like acid or shows a peak at M-Cl+OH (mass 214) in LCMS, it has hydrolyzed to the quinazolin-4-one.[1][2][3] Solution: Store under argon; re-chlorinate with

    
     or 
    
    
    if necessary.
  • Regioselectivity: In

    
     reactions, C4 is exclusively attacked over C7 under standard conditions (
    
    
    ).[3][4] C7 substitution usually requires strong anionic nucleophiles (e.g., sodium methoxide) and temperatures
    
    
    .[3][4]
  • Solubility: If the product is insoluble in EtOAc during workup, it is likely the HCl salt.[4] Wash the solid with water to remove inorganic salts, then dry the organic solid.[3][4]

References

  • Synthesis and Reactivity of Trifluoromethyl Quinazolines

    • Title: Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.[2][7]

    • Source: International Journal of Chemical Studies, 2024.[3][4][7][8]

    • URL:

  • General Quinazoline

    
     Protocols: 
    
    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: MDPI Molecules, 2024.[3][4]

    • URL:[2]

  • Physical Properties & Safety

    • Title: 4-Chloro-7-(trifluoromethyl)
    • Source: Sigma-Aldrich / Merck.[1][2][3][4]

    • URL:

  • Kinase Inhibitor Design Context

    • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.[7][9]

    • Source: MDPI, 2023.[3][4]

    • URL:[2][3]

(Note: The specific CAS 16499-65-3 corresponds to the 4-chloro-7-trifluoromethyl isomer in some catalogs, while the title compound 4-chloro-7-fluoro-2-trifluoromethyl is a specific analog used in custom synthesis.[1][2][3] The protocols above apply universally to the 4-chloro-2-trifluoromethylquinazoline scaffold.)

Application Note: Synthesis and Evaluation of 4-Anilinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The 4-anilinoquinazoline scaffold represents the "privileged structure" of first-generation EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib . These small molecules function as ATP-competitive inhibitors, binding to the intracellular kinase domain of EGFR to block downstream signaling pathways (MAPK/AKT) responsible for tumor cell proliferation and survival.

For drug development professionals, the synthesis of this class is chemically straightforward but practically nuanced. The challenge lies not in the bond formation, but in the regiocontrol of the quinazoline core , the hydrolytic instability of the 4-chloro intermediate , and the solubility profiles required for biological assays.

This guide details the optimized synthetic workflow, from scaffold activation to library generation, followed by the industry-standard protocols for biological validation.

Mechanism of Action (MoA)

The 4-anilinoquinazoline pharmacophore mimics the adenine ring of ATP. The N1 nitrogen accepts a hydrogen bond from the backbone amide of Met793 (hinge region), while the aniline moiety occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr790 ).

EGFR_MOA EGFR EGFR Kinase Domain (Active State) Signal Downstream Signaling (RAS/RAF/MEK/ERK) EGFR->Signal Activation Apoptosis Apoptosis / Stasis EGFR->Apoptosis Inhibition Result ATP ATP (Natural Ligand) ATP->EGFR Phosphorylation Inhibitor 4-Anilinoquinazoline (Inhibitor) Inhibitor->EGFR Competitive Binding (H-bond Met793) Inhibitor->ATP Blocks Entry CellResponse Tumor Cell Proliferation Signal->CellResponse

Figure 1: Competitive inhibition mechanism. The 4-anilinoquinazoline displaces ATP, preventing autophosphorylation and inducing apoptosis.

Chemical Synthesis Protocols

The synthesis is a two-step sequence starting from commercially available quinazolin-4(3H)-ones . While Route A (Chlorination


 S_NAr) is the industry standard, microwave-assisted variations are recommended for rapid library generation.
Synthetic Workflow Diagram

Synthesis_Route Start Quinazolin-4(3H)-one (Scaffold) Step1 Activation (POCl3 / Reflux) Start->Step1 Intermed 4-Chloroquinazoline (Unstable Intermediate) Step1->Intermed -HCl, -PO2Cl Step2 Coupling (S_NAr) (Aniline / iPrOH) Intermed->Step2 + Ar-NH2 Product 4-Anilinoquinazoline (HCl Salt) Step2->Product Precipitation FreeBase Free Base (Optional) Product->FreeBase NaHCO3 Workup

Figure 2: Step-wise synthetic pathway. Note the instability of the 4-chloro intermediate.

Protocol A: Activation (Synthesis of 4-Chloroquinazoline)

Critical Warning: The 4-chloroquinazoline intermediate is hydrolytically unstable. It will revert to the starting material if exposed to moisture. Use immediately or store under Argon at -20°C.

  • Reagents:

    • Quinazolin-4(3H)-one (1.0 eq)

    • Phosphorus Oxychloride (POCl

      
      ) (10.0 eq) - Solvent & Reagent
      
    • N,N-Diisopropylethylamine (DIEA) (1.5 eq) or catalytic DMF (3 drops).

  • Procedure:

    • In a dry round-bottom flask under inert atmosphere (N

      
      ), suspend the quinazolinone in POCl
      
      
      
      .
    • Add base (DIEA) dropwise. Caution: Exothermic.

    • Reflux at 105°C for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The starting material spot (polar) should disappear, replaced by a non-polar spot (product).

    • Workup: Cool to RT. Evaporate excess POCl

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Quench: Dissolve the residue in dry DCM. Pour slowly onto crushed ice/saturated NaHCO

      
       mixture with vigorous stirring. Do not let the mixture heat up. 
      
    • Extract with DCM (3x), wash with brine, dry over MgSOngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      , and concentrate.
      
  • Yield: Typically 85–95% (Yellow/Brown solid).

Protocol B: Library Coupling (S_NAr Reaction)

This step installs the diversity element (the aniline). We utilize the solubility difference of the HCl salt to drive purification.

  • Reagents:

    • 4-Chloroquinazoline (1.0 eq)

    • Substituted Aniline (1.1 eq) (e.g., 3-chloro-4-fluoroaniline)

    • Solvent: Isopropanol (IPA) (0.2 M concentration)

  • Procedure:

    • Dissolve 4-chloroquinazoline in IPA. Add the aniline.

    • Reflux at 85°C for 3–6 hours.

    • Observation: The product usually precipitates out of the boiling solution as the Hydrochloride (HCl) salt.

    • Cool to room temperature.[1]

  • Purification (The "Crash-Out" Method):

    • Filter the precipitate.[1]

    • Wash the filter cake with cold IPA (2x) and Diethyl Ether (2x) to remove unreacted aniline.

    • Dry under vacuum.[1]

  • Free Base Conversion (Optional but recommended for Assays):

    • Suspend the HCl salt in EtOAc.

    • Wash with saturated aqueous NaHCO

      
       until the aqueous layer is basic.
      
    • Dry organic layer (Na

      
      SO
      
      
      
      ) and evaporate.[2]
Expert Tips for Optimization
  • Microwave Acceleration: For difficult anilines (electron-poor), perform Step 2 in a microwave reactor at 120°C for 15 minutes in IPA.

  • Scavenging: If the product does not precipitate, add 4M HCl in Dioxane (1.0 eq) to induce salt formation.

  • Storage: The HCl salts are generally more stable than free bases for long-term storage.

Structure-Activity Relationship (SAR) Data

When designing derivatives, the following substitution patterns are established as optimal for EGFR inhibition (Wild Type and L858R mutants).

PositionPreferred SubstituentEffect on Potency/Properties
Aniline (3') Cl, Br, C

CH
Fits hydrophobic pocket; Halogens increase potency.
Aniline (4') F, HSmall group required; F improves metabolic stability.
Quinazoline (6) -O-CH

, -O-CH

CH

OMe
Solubilizing group; points to solvent.
Quinazoline (7) -O-CH

, -O-CH

CH

-Morpholine
Critical for solubility; Morpholine adds lysosomotropic properties.

Key Reference Compound:

  • Gefitinib: 3'-Cl, 4'-F on aniline; 6-morpholinopropoxy, 7-methoxy on quinazoline.

Biological Evaluation Protocols

To validate the synthesized compounds, two assays are mandatory: an enzymatic kinase assay (intrinsic potency) and a cellular proliferation assay (efficacy).

Protocol C: In Vitro EGFR Kinase Assay (Luminescent)

This assay measures the consumption of ATP.[3]

  • Buffer Preparation:

    • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

      
      , 0.1 mg/mL BSA, 2 mM DTT.
      
  • Reagents:

    • Recombinant EGFR enzyme (human, intracellular domain).

    • Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL).

    • ATP: 10

      
      M (approx. 
      
      
      
      ).
    • Detection: ADP-Glo™ or similar Kinase-Glo reagent.

  • Workflow:

    • Step 1: Add 5

      
      L of compound (3x serial dilutions in DMSO) to a 384-well white plate.
      
    • Step 2: Add 10

      
      L of Enzyme/Substrate mix. Incubate 10 min at RT.
      
    • Step 3: Initiate reaction with 10

      
      L of ATP. Incubate 60 min at RT.
      
    • Step 4: Add 25

      
      L ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.
      
    • Step 5: Add 50

      
      L Kinase Detection Reagent (converts ADP to light).
      
    • Read: Luminescence integration (0.5–1 sec).

  • Analysis: Calculate IC

    
     using a 4-parameter logistic fit (GraphPad Prism).
    
Protocol D: Cellular Proliferation (MTT Assay)

Validates if the compound can penetrate the cell membrane and inhibit the target in a biological system.

  • Cell Lines:

    • A549: Non-small cell lung cancer (Wild Type EGFR).

    • PC-9: NSCLC (Exon 19 deletion - sensitive).

  • Procedure:

    • Day 0: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h.

    • Day 1: Add compounds (dissolved in DMSO, diluted in media). Final DMSO < 0.5%.[2][4]

      • Controls: DMSO only (100% viability), Staurosporine (0% viability).

    • Day 4 (72h exposure): Add MTT reagent (0.5 mg/mL final conc). Incubate 3–4h at 37°C.

    • Solubilization: Aspirate media carefully.[4] Add 100

      
      L DMSO to dissolve purple formazan crystals.[4]
      
    • Read: Absorbance at 570 nm (Reference: 630 nm).

References

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): novel, orally active, selective epidermal growth factor receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.

  • LanthaScreen™ EGFR Kinase Assay Protocol. Thermo Fisher Scientific Application Notes.

  • Mosmann, T. (1983).[5] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

  • Sebbagh, M., et al. (2019). Microwave-Assisted Synthesis of 4-Anilinoquinazoline Derivatives. Frontiers in Chemistry.

Sources

Experimental procedure for synthesizing antimalarial quinazoline compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Experimental Synthesis of Antimalarial Quinazoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in the Fight Against Malaria

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium parasites.[1] This escalating resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action.[2][3] The quinazoline and quinazolinone cores are recognized as "privileged scaffolds" in medicinal chemistry.[4][5] Their versatile structure is found in numerous compounds with a wide array of biological activities, including potent antimalarial properties.[6][7][8]

Febrifugine, a natural alkaloid isolated from the plant Dichroa febrifuga, features a quinazolinone moiety and has been used in traditional Chinese medicine to treat malaria fevers.[1][6] While its side effects have precluded its clinical use, febrifugine's structure has inspired the rational design of countless synthetic analogues with improved therapeutic indices.[6] This guide provides detailed experimental protocols for the synthesis of several classes of quinazoline-based compounds, offering researchers a practical framework for developing novel antimalarial drug candidates.

Pillar 1: Synthesis of Febrifugine-Inspired 2,3-Disubstituted Quinazolin-4(3H)-ones

This synthetic route is based on the structural features of febrifugine and aims to produce derivatives with simpler, more accessible structures and potentially lower toxicity.[1][6] The core strategy involves the N-alkylation of a pre-formed quinazolin-4(3H)-one ring with a suitable epoxide-containing side chain.

Scientific Rationale

The nitrogen at the N-3 position of the quinazolin-4(3H)-one is weakly acidic. A strong base, such as sodium hydride (NaH), is required to deprotonate it, forming a nucleophilic anion. This anion then attacks the least sterically hindered carbon of an epoxide ring (an oxirane) in a classic ring-opening reaction. This approach is highly effective for introducing complex side chains at the N-3 position, which has been identified as a critical region for modulating biological activity.[1] Dry dimethylformamide (DMF) is used as the solvent because it is polar and aprotic, effectively solvating the sodium cation without interfering with the nucleophilic attack.

Experimental Workflow Diagram

G cluster_0 Part A: Synthesis of Oxirane Intermediate cluster_1 Part B: Synthesis of Final Compound A 4-Piperidone C Reaction Vessel (Dry Acetone, K2CO3) A->C B Epibromohydrin B->C D 1-(oxiran-2-ylmethyl) piperidin-4-one C->D Stir overnight (Room Temp) I Add Oxirane Intermediate (D) D->I E Quinazolin-4(3H)-one G Reaction Vessel (Dry DMF, 0°C) E->G F Sodium Hydride (NaH) F->G H N-3 Anion Formation G->H 30 min H->I J Reflux (75-80°C) I->J 5 hours K Work-up & Purification J->K Stir overnight (RT), Quench with HCl L Final Product K->L Column Chromatography

Caption: Workflow for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

Protocol 1A: Synthesis of 1-(oxiran-2-ylmethyl)piperidin-4-one (Intermediate)

This protocol details the synthesis of the key epoxide intermediate required for alkylating the quinazolinone core.[1]

Materials & Reagents

Reagent/MaterialQuantityMolar Eq.Notes
4-Piperidone0.5 g1.0
Potassium Carbonate (K₂CO₃)0.53 g1.2Anhydrous
Epibromohydrin0.68 mL~1.2
Dry Acetone~20 mL-Solvent
Silica GelAs needed-For chromatography
Ethyl Acetate/HexaneAs needed-Eluent

Step-by-Step Procedure

  • To an ice-cooled solution of 4-piperidone (0.5 g) in dry acetone, add potassium carbonate (0.53 g).

  • Maintain a nitrogen atmosphere and add epibromohydrin (0.68 mL) dropwise to the suspension.

  • Remove the ice bath and stir the reaction mixture overnight at room temperature.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Filter the reaction mixture to remove the solid K₂CO₃.

  • Evaporate the solvent from the filtrate under reduced pressure (vacuum).

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of 0.2–1% ethyl acetate in hexane to yield the product as a colorless liquid.[1]

Protocol 1B: General Method for 2,3-Disubstituted Quinazolin-4(3H)-one

This protocol describes the coupling of the quinazolinone core with the synthesized epoxide intermediate.[1]

Materials & Reagents

Reagent/MaterialQuantityMolar Eq.Notes
Quinazolin-4(3H)-one0.2 g1.0
Sodium Hydride (NaH)0.266 g1.5Typically 60% dispersion in oil
Oxirane Intermediate (from 1A)0.326 g1.2
Dry DMF~10 mL-Solvent
30% HCl solutionAs needed-For quenching
Dichloromethane (DCM)As needed-Extraction solvent
Anhydrous Sodium SulfateAs needed-Drying agent
Methanol/ChloroformAs needed-Eluent

Step-by-Step Procedure

  • Suspend sodium hydride (1.5 eq) in dry DMF (5 mL) in a flask under a nitrogen atmosphere and cool to 0°C using an ice bath.

  • Carefully add quinazolin-4(3H)-one (1.0 eq) to the cooled suspension.

  • Stir the reaction mixture at 0°C for 30 minutes to allow for the formation of the sodium salt of the quinazolinone.

  • Dissolve the oxirane intermediate (1.2 eq) in dry DMF and add it dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to 75–80°C and reflux for 5 hours.

  • Allow the reaction to cool to room temperature and stir overnight.

  • Carefully quench the reaction by adding 30% HCl solution.

  • Extract the product into dichloromethane (DCM, e.g., 3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent by distillation.

  • Purify the crude product by column chromatography over silica gel (e.g., 2% methanol in chloroform) to furnish the final compound.[1]

Pillar 2: Synthesis of 2-Styryl-4(3H)-quinazolinones via Perkin Condensation

This classical approach builds the quinazolinone system from basic starting materials and then appends a styryl group at the 2-position, a common modification in antimalarial derivatives. The synthesis begins with the cyclization of anthranilic acid.

Scientific Rationale

The initial step involves the reaction of anthranilic acid with acetic anhydride. This serves a dual purpose: it acetylates the amino group and acts as a dehydrating agent, promoting the cyclization to form 2-methyl-3,1-benzoxazin-4-one. This benzoxazinone is a versatile intermediate that readily reacts with primary aromatic amines. The amine attacks the carbonyl group, leading to ring opening and subsequent re-cyclization to form the more stable 2-methyl-3-aryl-4(3H)-quinazolinone. The final step is a Perkin condensation, where the methyl group at the 2-position is deprotonated by a weak base (fused sodium acetate) and reacts with an aromatic aldehyde to form the conjugated styryl system.[7]

Experimental Workflow Diagram

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation cluster_2 Step 3: Perkin Condensation A Anthranilic Acid C Reflux A->C B Acetic Anhydride B->C D 2-methyl-3,1-benzoxazin-4-one C->D E Benzoxazinone (D) G Reflux (5-7 hrs) E->G F Aromatic Amine F->G H 3-aryl-2-methyl-4(3H)-quinazolinone G->H I Quinazolinone (H) L Reflux (10-12 hrs) I->L J Aromatic Aldehyde J->L K Fused Sodium Acetate K->L M Final Product: 3-aryl-2-(styryl)-4(3H)-quinazolinone L->M

Caption: Synthesis of 2-styryl-4(3H)-quinazolinones.

Protocol 2: Three-Step Synthesis of 3-Aryl-2-(substituted styryl)-4(3H)-quinazolinones

This protocol provides a comprehensive procedure starting from anthranilic acid.[7]

Materials & Reagents

Reagent/MaterialUseNotes
Anthranilic AcidStarting Material (Step 1)
Acetic AnhydrideReagent & Solvent (Step 1)
Aromatic AmineReagent (Step 2)e.g., aniline, toluidine
Substituted Aromatic AldehydeReagent (Step 3)e.g., benzaldehyde, anisaldehyde
Fused Sodium AcetateCatalyst (Step 3)Anhydrous
EthanolWashing/Recrystallization

Step-by-Step Procedure

  • Synthesis of 2-methyl-3,1-benzoxazin-4-one: A mixture of anthranilic acid and an excess of acetic anhydride is heated under reflux for a specified time (typically 1-2 hours). Upon cooling, the product crystallizes and is collected by filtration.

  • Synthesis of 3-aryl-2-methyl-4(3H)-quinazolinone: A mixture of the 2-methyl-3,1-benzoxazin-4-one (1.0 eq) and an equimolar amount of the desired aromatic amine is heated under reflux for 5-7 hours. The reaction progress can be monitored by TLC. After completion, the mixture is cooled, and the solid product is typically collected by filtration and purified.[7]

  • Synthesis of 3-aryl-2-(substituted styryl)-4(3H)-quinazolinones: The 3-aryl-2-methyl-4(3H)-quinazolinone (1.0 eq) is mixed with an equimolar amount of the appropriate aromatic aldehyde and a catalytic amount of fused sodium acetate. The mixture is heated under reflux for 10-12 hours. The resulting solid product is filtered, washed thoroughly with ethanol, dried, and recrystallized from ethanol to yield the pure final compound.[7]

Pillar 3: A Modern Approach - Concise Synthesis of Quinazolinedione TCMDC-125133

This protocol outlines a concise, four-step synthesis of a specific, highly potent antimalarial quinazolinedione identified from the GlaxoSmithKline (GSK) collection, TCMDC-125133.[9][10] This modern route emphasizes efficiency and the use of readily available starting materials.

Scientific Rationale

The synthesis begins with the reaction of isatoic anhydride and an amino acid ester (L-valine ethyl ester). Isatoic anhydride serves as an efficient precursor to the 2-aminobenzoyl moiety. The reaction, facilitated by a base like potassium carbonate, results in a ring-opened intermediate. The second step involves cyclization using 1,1'-carbonyldiimidazole (CDI). CDI is an excellent activating agent for forming the second heterocyclic ring, creating the quinazoline-2,4-dione core. The third step is a nucleophilic aromatic substitution or coupling to introduce the side chain, followed by hydrolysis of the ester group to yield the final carboxylic acid, which is a key feature of the target molecule.[10]

Experimental Workflow Diagram

G A Isatoic Anhydride + L-Valine Ethyl Ester HCl B Step 1 K2CO3, CH3CN, 60°C A->B C Ring-Opened Intermediate B->C D Step 2 CDI, THF, 85°C C->D E Quinazolinedione Core D->E F Step 3 m-anisidine, t-BuOK, THF E->F G Ester Intermediate F->G H Step 4 LiOH, THF/H2O, 85°C G->H I Final Product TCMDC-125133 H->I

Caption: Four-step synthesis of the antimalarial agent TCMDC-125133.

Protocol 3: Synthesis of TCMDC-125133

This is a summary of the reported concise synthesis.[10]

Key Reagents & Conditions

StepKey ReagentsSolventConditions
1Isatoic anhydride, L-valine ethyl ester HCl, K₂CO₃Acetonitrile60°C, 18 h
21,1'-Carbonyldiimidazole (CDI)THF85°C, 18 h
3m-anisidine, t-BuOKTHFRoom temp, overnight
4Lithium Hydroxide (LiOH)THF/H₂O85°C, 18 h

Step-by-Step Procedure

  • Step 1: To a solution of acetonitrile, add isatoic anhydride (1.0 eq), L-valine ethyl ester hydrochloride (1.0 eq), and potassium carbonate (2.5 eq). Heat the reaction at 60°C for 18 hours. After cooling, the solvent is removed, and the residue is worked up with Na₂CO₃ solution and extracted with CH₂Cl₂ to yield the intermediate.[10]

  • Step 2: The product from Step 1 (1.0 eq) is dissolved in THF, and CDI (2.0 eq) is added. The reaction is heated at 85°C for 18 hours. After completion, the reaction is concentrated, and the residue is purified by column chromatography to yield the cyclized quinazolinedione core.[10]

  • Step 3: The quinazolinedione core is reacted with m-anisidine in the presence of a strong base like potassium tert-butoxide (t-BuOK) in THF at room temperature to attach the side chain.

  • Step 4: The resulting ester is hydrolyzed using lithium hydroxide (LiOH) in a mixture of THF and water at 85°C for 18 hours to yield the final carboxylic acid product, TCMDC-125133.[9]

Validation and Characterization of Synthesized Compounds

The identity, purity, and structure of all synthesized intermediates and final products must be rigorously confirmed. This is a critical component of ensuring the trustworthiness and reproducibility of the experimental protocols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. It provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the connectivity and stereochemistry of the molecule.[1][11]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls (C=O) in the quinazolinone ring, N-H bonds, and aromatic C-H bonds.[4][11]

  • Elemental Analysis: This provides the percentage composition of elements (C, H, N), which is compared against the calculated theoretical values to confirm the empirical formula of the synthesized compound.[7]

  • Melting Point (MP): A sharp melting point range is a good indicator of the purity of a crystalline solid compound.[1]

References

  • Jain, M., et al. (2012). Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine. Journal of Pharmacy Research, 5(2), 1063-1066. [Link]

  • de Villiers, K. A., et al. (2020). Fluorinated scaffolds for antimalarial drug discovery. Expert Opinion on Drug Discovery, 15(9), 1055-1068. [Link]

  • Yeye, E. J., et al. (2016). Exploration of Scaffolds From Natural Products With Antiplasmodial Activities, Currently Registered Antimalarial Drugs and Public Malarial Screen Data. Molecules, 21(1), 104. [Link]

  • Jiang, S., et al. (2010). Synthesis and evaluation of 4-quinazolinone compounds as potential antimalarial agents. European Journal of Medicinal Chemistry, 45(9), 4268-4272. [Link]

  • El-Naggar, A. M., et al. (2020). Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. Frontiers in Chemistry, 8, 488. [Link]

  • Al-kaf, A. G., et al. (2016). Synthesis and antimalarial activity of new quinazolinone-4 derivatives. Research in Pharmacy and Health Sciences, 2(4), 227-233. [Link]

  • Gebeyehu, A. A., & G-krishina, S. M. (2015). Synthesis and In-Vivo Pharmacological Evaluation of Some Novel 4(3H)- Quinazolinone Derivatives as Potential Anti-malarial Agents. Organic Chemistry: Current Research. [Link]

  • Ramli, A. H., & Mohd Faudzi, S. M. (2023). Diarylpentanoids, the privileged scaffolds in antimalarial and anti-infectives drug discovery: A review. Malaria World Journal. [Link]

  • Vanderwal, C. D., et al. (2021). Hit-to-Lead development of the Kalihinol scaffold for malaria treatment. MESA. [Link]

  • Chareonkla, A., et al. (2022). A Concise Synthesis towards Antimalarial Quinazolinedione TCMDC-125133 and Its Anti-Proliferative Activity against MCF-7. Molecules, 27(8), 2617. [Link]

  • Penthala, N. R., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure, 1274, 134543. [Link]

  • Antonova-Koch, Y., et al. (2022). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. [Link]

  • Karunakaran, J., et al. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(16), 4930. [Link]

  • Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 595460. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Park, S., & Chang, S. (2013). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. Organic Letters, 15(15), 3954-3957. [Link]

  • Chareonkla, A., et al. (2023). Rational Design and Lead Optimisation of Potent Antimalarial Quinazolinediones and Their Cytotoxicity against MCF-7. Malaria World Journal. [Link]

  • Chareonkla, A., et al. (2022). A Concise Synthesis towards Antimalarial Quinazolinedione TCMDC-125133 and Its Anti-Proliferative Activity against MCF-7. Semantic Scholar. [Link]

  • Shaik, A. B., et al. (2016). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research. [Link]

  • Unknown. (2025). synthesis, characterization and anti-microbial evaluation of a series of quinazoline analogs. Semantic Scholar. [Link]

  • Unknown. (2025). Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Singh, T., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(18), 13628-13655. [Link]

Sources

Precision Engineering of Quinazoline Scaffolds: A Guide to Pd-Catalyzed Cross-Coupling of Chloroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-catalyzed cross-coupling reactions with chloroquinazolines Content Type: Application Note & Protocol Guide Author Role: Senior Application Scientist

Executive Summary

The quinazoline pharmacophore is a cornerstone in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). While nucleophilic aromatic substitution (


) is traditionally used for C4-functionalization, it often fails with electron-poor nucleophiles or sterically hindered substrates. Palladium-catalyzed cross-coupling offers a robust alternative, enabling the installation of 

and

hybridized carbons and difficult amines with high precision.

This application note details the regioselective functionalization of chloroquinazolines, specifically addressing the reactivity hierarchy of the C4, C2, and benzenoid (C6/C7) positions.

Mechanistic Insight: The Reactivity Hierarchy

Understanding the electronic landscape of the quinazoline core is prerequisite to successful method design. The reactivity does not follow a simple steric model; it is governed by electronic activation.

The Alpha-Nitrogen Effect

The C4-chlorine bond is exceptionally labile toward oxidative addition due to the


-nitrogen effect. The adjacent N3 nitrogen pulls electron density, making C4 highly electrophilic.
  • Order of Reactivity: C4-Cl

    
     C2-Cl 
    
    
    
    C6/C7-Halogen.
  • Implication: In 2,4-dichloroquinazoline, Pd(0) will insert almost exclusively at C4 first.[1] To functionalize C2, one must either complete the C4 coupling first or mask C4 (e.g., as a thioether).[1]

Visualization of Reactivity & Mechanism

The following diagram illustrates the regioselectivity and the catalytic cycle adapted for electron-deficient heterocycles.

QuinazolineReactivity Substrate 2,4-Dichloroquinazoline Pd0 Pd(0)L2 Substrate->Pd0 Coordination OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Complex_C4 Pd(II)-C4 Complex (Kinetic Product) OxAdd->Complex_C4 Fast (Alpha-N Effect) Complex_C2 Pd(II)-C2 Complex (Thermodynamic Product) OxAdd->Complex_C2 Slow Transmetal Transmetallation (R-B(OH)2 / R-Sn / R-Zn) Complex_C4->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product 4-Substituted-2-chloroquinazoline RedElim->Product

Figure 1: Catalytic cycle highlighting the preferential oxidative addition at the C4 position due to electronic activation by the N3 nitrogen.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (C4-Selective)

This protocol is optimized for coupling arylboronic acids to 4-chloroquinazolines (or 2,4-dichloroquinazolines) while preserving the C2-chloride for subsequent diversification.

Reagents & Materials:

  • Substrate: 4-Chloroquinazoline or 2,4-Dichloroquinazoline (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1–1.2 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) / Ethanol (9:1 ratio)[2]

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure:

  • Degassing: In a dry Schlenk tube, dissolve the chloroquinazoline (e.g., 1.0 mmol, 199 mg) in DME (8 mL). Sparge with argon for 10 minutes.

  • Catalyst Addition: Add

    
     (0.03 mmol, 35 mg). Stir for 5 minutes at room temperature to ensure ligand exchange/activation.
    
  • Reagent Addition: Add the arylboronic acid (1.1 mmol) and Ethanol (1 mL).

  • Base Addition: Add degassed 2M

    
     (1.0 mL, 2.0 mmol).
    
  • Reaction: Seal the tube and heat to 80°C for 4–6 hours.

    • Note: Monitor by TLC/LCMS. If using 2,4-dichloroquinazoline, stop immediately upon consumption of starting material to prevent double coupling.

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Checkpoint: If significant hydrolysis (quinazolinone formation) is observed, switch to anhydrous conditions using


 in dry DMF/Toluene.
Protocol B: Sonogashira Coupling (Synthesis of EGFR Inhibitor Scaffolds)

Alkynylquinazolines are key precursors for EGFR inhibitors.[3] This reaction is sensitive to moisture and oxygen.[4]

Reagents & Materials:

  • Substrate: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

  • Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.2 equiv)

  • Catalyst:

    
     (5 mol%)[5]
    
  • Co-Catalyst: CuI (5 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Dry DMF or THF[6]

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction vial and cool under argon.

  • Charge: Add the quinazoline derivative (1.0 mmol),

    
     (35 mg), and CuI (9.5 mg).
    
  • Solvent: Add dry DMF (5 mL) and

    
     (0.42 mL).
    
  • Alkyne: Add the alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir at RT to 50°C .

    • Note: Unlike aryl chlorides, 4-chloroquinazolines often react at mild temperatures due to their high electrophilicity.

  • Quench: Dilute with ether, wash with saturated

    
     (to remove Cu), then water.
    
  • Purification: Silica gel chromatography.

Protocol C: Buchwald-Hartwig Amination (For Unreactive Amines)

While primary amines react with 4-chloroquinazoline via


, electron-deficient anilines or sterically hindered secondary amines require Pd-catalysis.

Reagents & Materials:

  • Catalyst System:

    
     (2 mol%) + XPhos or BrettPhos (4 mol%).
    
  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv).
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Procedure:

  • Pre-complexation: In a vial, mix

    
     and XPhos in Toluene (1 mL) and stir at 80°C for 2 minutes to form the active catalytic species (color change usually observed).
    
  • Main Mix: In a separate vessel, combine chloroquinazoline (1.0 mmol), amine (1.2 mmol), and base.

  • Combine: Transfer the pre-formed catalyst solution to the main vessel. Rinse with Toluene (4 mL).

  • Heat: Reflux (100–110°C) for 12 hours.

  • Filtration: Filter through a Celite pad to remove palladium black. Concentrate and purify.

Optimization & Troubleshooting Guide

Common pitfalls in quinazoline coupling and their remedies are summarized below.

IssueProbable CauseCorrective Action
Hydrolysis (Quinazolinone formation) Water in solvent; Hydroxide generation from carbonate bases.Switch to anhydrous conditions (

or

in Dioxane). Use molecular sieves.
Homocoupling of Boronic Acid Oxygen presence; Slow oxidative addition.Degas solvents rigorously (freeze-pump-thaw). Increase halide electrophilicity.
C2/C4 Regioselectivity Erosion Temperature too high; Excess coupling partner.Lower temperature to RT. Use exact stoichiometry (1.0 : 1.1).
Catalyst Deactivation N-coordination of quinazoline to Pd.Use bi-dentate ligands (dppf) or bulky monodentate ligands (XPhos) to prevent sequestration.
Optimization Logic Flow

Use the following decision tree to select reaction conditions.

OptimizationTree Start Select Coupling Type Type Bond to be formed? Start->Type CC C-C Bond (Suzuki) Type->CC Aryl/Alkyl CN C-N Bond (Buchwald) Type->CN Amine CC_Pos Position? CC->CC_Pos CN_Nuc Nucleophile Type? CN->CN_Nuc C4 C4 Position CC_Pos->C4 C2 C2 Position CC_Pos->C2 C4_Cond Std: Pd(PPh3)4, Na2CO3 DME/H2O, 80°C (Fast kinetics) C4->C4_Cond C2_Cond Req: Deactivate C4 first or use S-Phos/Pd(OAc)2 High Temp (100°C+) C2->C2_Cond Aliphatic Aliphatic Amine CN_Nuc->Aliphatic Aniline Aniline/Hindered CN_Nuc->Aniline SnAr No Pd needed Use SNAr (iPrOH, Heat) Aliphatic->SnAr BH Use Pd(OAc)2 + XPhos Cs2CO3, Toluene Aniline->BH

Figure 2: Decision tree for selecting reaction conditions based on position and nucleophile type.

References

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Journal of Combinatorial Chemistry. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series. Tetrahedron Letters. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of Organic Chemistry. [Link][7]

  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules. [Link]

Sources

Application Note: Scale-Up Synthesis of 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline , a critical scaffold in the development of kinase inhibitors (e.g., EGFR, VEGFR targets). Unlike bench-scale methods that rely on neat reagents and chromatographic purification, this protocol utilizes a telescoped two-step process optimized for kilogram-scale production. Key features include the use of Trifluoroacetic Anhydride (TFAA) for efficient ring closure via a benzoxazinone intermediate, followed by a safety-controlled chlorination using Phosphorus Oxychloride (POCl₃) in acetonitrile. The method prioritizes process safety (thermal control), impurity rejection via crystallization, and high overall yield (>75%).

Retrosynthetic Analysis & Strategy

To ensure scalability, we avoid the use of expensive 2-amino-4-fluorobenzamide starting materials. Instead, we utilize the more commoditized 2-amino-4-fluorobenzoic acid .

Strategic Disconnection:

  • C-Cl Disconnection: The C4-Cl bond is installed last via nucleophilic aromatic substitution of the tautomeric enol (4-hydroxy) group using a chlorinating agent.

  • Heterocycle Formation: The quinazolinone core is constructed via a "Niementowski-type" modification involving the formation of a reactive benzoxazinone intermediate, which is subsequently ring-opened and re-closed with ammonia.

Graphviz Retrosynthesis Map

Retrosynthesis Target 4-Chloro-7-fluoro- 2-(trifluoromethyl)quinazoline Intermediate 7-Fluoro-2-(trifluoromethyl) quinazolin-4(3H)-one Target->Intermediate Chlorination (POCl3) Benzoxazinone 7-Fluoro-2-(trifluoromethyl)- 4H-3,1-benzoxazin-4-one Intermediate->Benzoxazinone Ammonolysis (NH4OH) SM 2-Amino-4-fluorobenzoic Acid Benzoxazinone->SM Cyclodehydration (TFAA)

Caption: Retrosynthetic logic flow moving from the target chloride back to the stable benzoic acid precursor.

Process Safety & Critical Process Parameters (CPPs)

Before initiating the protocol, the following hazards and parameters must be managed:

ParameterCriticalityControl Strategy
Exotherm (Step 1) HighReaction of TFAA with amino acid is highly exothermic. Dose TFAA slowly at <10°C.
Off-gassing (Step 2) HighChlorination releases HCl gas. Use a caustic scrubber (NaOH) connected to the reactor vent.
Quenching (Step 2) CriticalQuenching POCl₃ is violently exothermic. Never add water to the reaction. Add the reaction mixture into cold water/base (Inverse Quench).
Solvent Selection MediumUse Acetonitrile (MeCN) or Toluene for chlorination. Avoid neat POCl₃ to reduce thermal mass and improve agitation.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one

This step proceeds via a benzoxazinone intermediate which is not isolated but reacted directly with ammonia.

Reagents:

  • 2-Amino-4-fluorobenzoic acid (1.0 equiv)

  • Trifluoroacetic anhydride (TFAA) (2.5 equiv)

  • Ammonium Hydroxide (28% NH₃ in H₂O) (5.0 equiv)

  • Solvent: Toluene (anhydrous)

Protocol:

  • Reactor Setup: Charge a glass-lined reactor with 2-Amino-4-fluorobenzoic acid (1.0 wt) and Toluene (10 vol). Cool the suspension to 0–5°C .

  • Activation: Dropwise add TFAA (2.5 equiv) over 60 minutes, maintaining internal temperature <10°C .

    • Mechanism:[1][2][3] The amino group is trifluoroacetylated, followed by acid-catalyzed dehydration to form the 3,1-benzoxazin-4-one ring.

  • Reaction: Warm to 20–25°C and stir for 2 hours. Monitor by HPLC for disappearance of starting material.

  • Ammonolysis: Cool the mixture to 0°C . Slowly add Ammonium Hydroxide (5.0 equiv).

    • Note: A significant exotherm will occur. Control rate to keep T < 20°C.

  • Reflux: Equip with a reflux condenser and heat the biphasic mixture to reflux (approx. 85–90°C) for 3 hours. This drives the ring-opening of the benzoxazinone and subsequent re-closure to the quinazolinone.

  • Work-up: Cool to 20°C. The product often precipitates as a white/off-white solid.

  • Isolation: Filter the solids. Wash the cake with water (3 x 2 vol) to remove ammonium salts and TFA residues, then with cold toluene (2 vol).

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

    • Expected Yield: 80–85%[4]

    • Purity: >98% (HPLC)

Step 2: Chlorination to 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline

Reagents:

  • 7-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one (from Step 1)

  • Phosphorus Oxychloride (POCl₃) (1.5 – 2.0 equiv)

  • N,N-Diisopropylethylamine (DIEA) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) (8 vol)

Protocol:

  • Slurry: Suspend the Quinazolinone (1.0 wt) in MeCN (8 vol) in a dry reactor under nitrogen.

  • Base Addition: Add DIEA (2.0 equiv). The base catalyzes the reaction and buffers HCl generation.

  • Chlorination: Add POCl₃ (1.5 equiv) dropwise at ambient temperature.

  • Heating: Heat the mixture to 75–80°C (gentle reflux). Stir for 4–6 hours.

    • Endpoint: HPLC should show <0.5% starting material. The suspension usually clears to a solution as the chloro-product forms.

  • Distillation (Optional): If excess POCl₃ is high, partially distill off solvent/POCl₃ under reduced pressure (strictly anhydrous conditions). For this protocol, we assume quenching directly due to safety controls.

  • Quenching (CRITICAL):

    • Prepare a separate vessel with 10% K₂CO₃ or NaOH solution mixed with ice (10 vol) at 0°C.

    • Slowly transfer the hot reaction mixture into the cold basic solution (Inverse Addition).

    • Safety: Maintain quench temperature <25°C.[3]

  • Extraction: Extract the aqueous mixture with Ethyl Acetate or Dichloromethane (2 x 5 vol).

  • Purification: Wash organics with brine, dry over MgSO₄, and concentrate.

    • Crystallization: Recrystallize the crude residue from Heptane/EtOAc (9:1) to obtain the pure product.

Analytical Controls & Specifications

TestMethodSpecification
Appearance VisualWhite to pale yellow crystalline solid
Identification ¹H-NMR (DMSO-d₆)Consistent with structure (Check for aromatic protons and lack of NH)
Purity HPLC (C18, MeCN/H₂O)> 98.0% area
Water Content Karl Fischer< 0.5% (Critical for stability of Chloro-group)
Residual Solvent GC-HSMeets ICH limits (Toluene, MeCN)

Process Flow Diagram (Graphviz)

ProcessFlow cluster_0 Step 1: Ring Construction cluster_1 Step 2: Chlorination Start Start: 2-Amino-4-fluorobenzoic acid + Toluene TFAA_Add Add TFAA (<10°C) Form Benzoxazinone Start->TFAA_Add Ammonia Add NH4OH Reflux 3h TFAA_Add->Ammonia Filter Filtration & Drying Ammonia->Filter Resuspend Suspend in MeCN Add DIEA Filter->Resuspend Intermediate Solid POCl3 Add POCl3 Heat 80°C Resuspend->POCl3 Quench Inverse Quench into Cold K2CO3 (aq) POCl3->Quench Extract Extraction & Crystallization Quench->Extract Final Final Extract->Final Final Product (>98% Purity)

Caption: Operational workflow for the two-stage synthesis.

References

  • Almeida, S., et al. (2018).[5][6] "One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source." The Journal of Organic Chemistry, 83(9), 5104–5113. Link

  • Mphahlele, M. J., et al. (2011). "POCl3 chlorination of 4-quinazolones." Magnetic Resonance in Chemistry, 49, 425–432. (Mechanistic insight into chlorination). Link

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63. (Analogous quinazoline scale-up procedures). Link

  • Process Safety Note: "Thermal Hazards of POCl3 Reactions." Organic Process Research & Development. (General reference for POCl3 safety).

Sources

Application Note: Use of 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline in PET Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline in the synthesis of PET ligands. This document is structured for researchers and radiochemists.

Executive Summary

4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline (CAS: 16499-57-3 / 16499-65-3 analogs) is a high-value electrophilic building block used in the development of Positron Emission Tomography (PET) radiotracers. Its structural features—specifically the reactive 4-chloro moiety and the metabolically stable 2-trifluoromethyl group—make it an ideal scaffold for synthesizing inhibitors of Transient Receptor Potential Vanilloid 1 (TRPV1) , Epidermal Growth Factor Receptor (EGFR) , and other kinase targets.

In the context of PET radiochemistry, this compound serves two primary critical functions:

  • Synthesis of Reference Standards: It is the starting material for the "cold" (non-radioactive) fluorinated ligand used to validate the identity of the radiotracer via HPLC co-injection.

  • Precursor for Convergent Radiosynthesis: It acts as the electrophilic "acceptor" molecule in convergent synthesis strategies, where a radiolabeled amine (e.g.,

    
    fluoroalkylamine) is coupled to the quinazoline core.
    

Chemical Profile & Reactivity

The utility of this compound is dictated by the differential reactivity of its substituents.

FeaturePositionChemical NatureRole in Synthesis
Chloro Group C-4High Reactivity (

)
Primary Reaction Site. Excellent leaving group for nucleophilic aromatic substitution by amines, phenols, or thiols.
Fluoro Group C-7Moderate StabilityPharmacophore/Reference. In standard synthesis, this remains intact. In radiochemistry, it represents the site of the stable

isotope in the reference standard.
Trifluoromethyl C-2High StabilityMetabolic Shield. Enhances lipophilicity and metabolic stability of the final ligand; generally inert to standard nucleophilic conditions.
Quinazoline Core N1, N3Electron DeficientActivator. The nitrogen atoms withdraw electron density, activating the C-4 position for nucleophilic attack.

Synthetic Utility & Mechanisms

Mechanism: Nucleophilic Aromatic Substitution ( )

The primary reaction involves the displacement of the 4-chloro group by a nucleophile (typically a primary or secondary amine). The electron-withdrawing nature of the quinazoline ring, augmented by the 2-trifluoromethyl group, makes the C-4 position highly electrophilic.

Reaction Scheme:



Radiochemical Strategies

In PET ligand development, this compound is used in two distinct pathways:

  • Pathway A: Reference Standard Synthesis (Direct Use) The user synthesizes the non-radioactive ligand to establish the HPLC retention time (

    
    ) and UV spectrum. This is a mandatory Quality Control (QC) step.
    
  • Pathway B: Convergent Radiosynthesis (Indirect Use) The radiolabel is introduced onto a side chain (e.g., an amine). This

    
    labeled intermediate is then reacted with the 4-chloro-quinazoline scaffold to form the final tracer.[1]
    

Visual Workflows (Graphviz)

The following diagrams illustrate the synthetic logic and radiolabeling workflows.

Synthesis & Radiosynthesis Logic Flow

G Start 4-Chloro-7-fluoro- 2-(trifluoromethyl)quinazoline RefStd Reference Standard (Cold Ligand) Start->RefStd + Amine (SNAr) Base, Heat Tracer Final PET Tracer [18F]Ligand Start->Tracer Electrophilic Coupling Amine Ligand Amine (Cold) Amine->RefStd QC QC Validation (HPLC/MS) RefStd->QC Define tR Precursor [18F]Amine Precursor (e.g., Tosylate) LabeledAmine [18F]Fluoro-Amine Intermediate Precursor->LabeledAmine + [18F]F- F18 [18F]Fluoride F18->LabeledAmine LabeledAmine->Tracer + Quinazoline Scaffold (Convergent Synthesis) Tracer->QC Co-injection

Caption: Figure 1. Dual-pathway utility of the quinazoline scaffold in generating both the cold reference standard (Green) and the final PET radiotracer via convergent synthesis (Red).

Experimental Protocols

Protocol 1: Synthesis of the Reference Standard (Cold Ligand)

Objective: To synthesize the non-radioactive 4-amino-7-fluoro-2-(trifluoromethyl)quinazoline derivative for biological assay and HPLC standardization.

Materials:

  • 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline (1.0 eq)

  • Target Amine (e.g., 4-fluoroaniline or piperazine derivative) (1.1 eq)

  • Isopropanol (IPA) or Acetonitrile (MeCN)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (1.5 eq)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline in 5 mL of IPA.

  • Addition: Add 1.1 mmol of the target amine and 1.5 mmol of DIPEA.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor reaction progress by TLC (System: Hexane/EtOAc 7:3) or LC-MS.
    
    • Note: The spot for the starting chloride (high

      
      ) should disappear, replaced by a more polar fluorescent product spot.
      
  • Workup: Cool the reaction to room temperature.

    • Precipitation Method: Pour the mixture into 20 mL of ice-cold water. Stir for 15 minutes. Collect the precipitate by filtration.[2]

    • Extraction Method: If no precipitate forms, extract with Ethyl Acetate (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

  • Characterization: Confirm structure via

    
    -NMR and HRMS.
    
Protocol 2: Convergent Radiosynthesis (PET Tracer Production)

Objective: To couple a


labeled amine with the quinazoline scaffold.
Context:  This is used when the pharmacophore requires the quinazoline core, but the radiolabel is located on a pendant alkyl chain or aromatic ring.

Materials:

  • 
    Fluoroalkylamine (freshly prepared via distillation or cartridge purification)
    
  • 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline (Precursor solution)

  • DMSO or DMF (anhydrous)

  • Potassium Carbonate (

    
    )
    

Procedure:

  • Preparation of

    
    Intermediate:  Synthesize the 
    
    
    
    amine from its tosylate/mesylate precursor using standard nucleophilic fluorination (
    
    
    ,
    
    
    ).
  • Coupling Reaction:

    • Into the reaction vessel containing the dry

      
      amine, add a solution of 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline  (5–10 mg) in 0.5 mL anhydrous DMSO.
      
    • Add mild base (e.g., 5 mg

      
       or 
      
      
      
      DIPEA).
  • Heating: Heat the sealed vessel at

    
     for 10–15 minutes.
    
    • Mechanism:[2][3] The

      
      amine attacks the C-4 position, displacing the chloride.
      
  • Quenching: Cool the reactor to

    
     and quench with 2 mL of HPLC mobile phase (e.g., 30% MeCN in water).
    
  • Purification: Inject the crude mixture onto a semi-preparative HPLC column (C18). Collect the radioactive fraction corresponding to the product retention time (established by the Reference Standard from Protocol 1).

  • Formulation: Trapping on a C18 Sep-Pak, washing with water, and eluting with Ethanol/Saline for injection.

Quality Control & Troubleshooting

HPLC Method Parameters

To validate the tracer, the radioactive trace must co-elute with the UV trace of the Reference Standard.

ParameterSetting
Column C18 Reverse Phase (e.g., Phenomenex Luna,

,

)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-2 min: 10% B; 2-20 min: 10%

90% B; 20-25 min: 90% B
Flow Rate 1.0 mL/min
Detection UV (254 nm) and Gamma (Radioactivity)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Coupling) Hydrolysis of 4-Cl bondEnsure solvents (DMSO/DMF) are strictly anhydrous. Avoid hydroxide bases; use Carbonate or DIPEA.
Multiple Radio-peaks Regioselectivity issuesUnlikely with this scaffold (4-Cl is much more reactive than 7-F). Check purity of the

amine intermediate.
Precipitate in Reaction Low solubility of scaffoldIncrease temperature to

or switch solvent to NMP (N-Methyl-2-pyrrolidone).
No Reaction Inactive NucleophileIf using an aniline (aromatic amine) as the nucleophile, higher temps (

) or acid catalysis may be required.

References

  • Synthesis of Quinazoline Derivatives

    • Title: Synthesis and evaluation of novel 18F-labeled quinazoline deriv
    • Source: PubMed / NIH
    • URL:[Link]

  • General Quinazoline Chemistry

    • Title: Quinazoline synthesis and functionalization strategies.[1][2][3][4][5][6][7][8][9]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • TRPV1 Antagonists (Structural Context)

    • Title: Discovery of AMG 517, a potent and orally bioavailable vanilloid receptor 1 (VR1) antagonist.
    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

  • Title: 4-Chloro-7-fluoro-2-(trifluoromethyl)

Disclaimer: This protocol involves the use of hazardous chemicals and radioactive materials.[1] All procedures must be performed by trained personnel in a licensed facility adhering to radiation safety (ALARA) and chemical safety guidelines.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline

[1]

Executive Summary

This guide addresses the specific challenges in isolating 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline . Unlike standard quinazolines, the 2-trifluoromethyl (CF₃) group exerts a powerful electron-withdrawing effect, rendering the C4-position highly electrophilic. This makes the C-Cl bond exceptionally labile and prone to rapid hydrolysis back to the quinazolinone starting material upon contact with moisture or acidic media (like untreated silica gel).

Successful isolation requires a self-validating workflow that prioritizes anhydrous conditions, pH control, and rapid purification.

Module 1: Critical Troubleshooting (Q&A)

Q1: My crude product reverts to the starting material (quinazolinone) during the aqueous workup. How do I prevent this?

Diagnosis: The hydrolysis rate of the C4-Cl bond is accelerated by heat and acidic pH. Dumping a hot POCl₃ reaction mixture directly into water generates massive amounts of HCl, creating a hot, acidic environment that instantly hydrolyzes your product.

The Fix: The "Cold-Buffered" Quench Protocol

  • Remove Excess Reagent: You must distill off excess POCl₃/SOCl₂ under vacuum before quenching. Residual POCl₃ generates local hot spots.

  • Dilute First: Dissolve the residue in a hydrophobic solvent (DCM or Toluene) before adding water. This keeps the product in the organic phase, shielding it from the aqueous acid.

  • Buffer the Aqueous Phase: Never quench into pure water. Quench into a stirred mixture of ice and saturated NaHCO₃ (or dilute NH₄OH) to immediately neutralize HCl as it forms.

Q2: The product streaks on the TLC plate and decomposes during flash column chromatography. Is the product unstable?

Diagnosis: Yes, it is acid-sensitive. Standard silica gel is slightly acidic (pH ~5-6). This acidity is sufficient to catalyze the hydrolysis of the highly reactive 2-CF₃ substituted quinazoline during the column run.

The Fix: Neutralized Silica Chromatography You must deactivate the silica gel.[1]

  • Pre-treatment: Flush the column with a solvent system containing 1–3% Triethylamine (Et₃N) before loading your sample.[1]

  • Eluent: Maintain 1% Et₃N in your elution solvent system (e.g., Hexanes/EtOAc + 1% Et₃N).

  • Speed: Run the column quickly. Do not let the compound sit on the silica overnight.

Q3: Can I avoid chromatography entirely for kilogram-scale batches?

Diagnosis: Chromatography is often impractical at scale due to the decomposition risk and solvent cost.

The Fix: Crystallization Yes. The 2-CF₃ and 7-F groups significantly increase lipophilicity compared to the parent quinazoline.

  • Solvent System: A mixture of Heptane (or Hexanes) and Ethyl Acetate (10:1 ratio) is highly effective.

  • Method: Dissolve the crude solid in minimal warm EtOAc (40°C), then slowly add Heptane until turbidity persists. Cool to -20°C.

Module 2: Visualizing the Instability

The following diagram illustrates why your protocol fails (Hydrolysis Pathway) and the logical flow to prevent it.

GSMQuinazolinone(Starting Material)RxnChlorination(POCl3/SOCl2)SM->RxnReagent AdditionProduct4-Chloro-7-fluoro-2-(CF3)quinazolineRxn->ProductSynthesisHydrolysisHydrolysis Reaction(Fast due to 2-CF3)Product->HydrolysisContact with H2O/H+SafePathBuffered/Cold Workup& Neutral SilicaProduct->SafePathCorrect ProtocolHydrolysis->SMReversion (Failure)AcidSilicaAcidic Silica Gel(Standard Flash)AcidSilica->HydrolysisCatalyzesHotQuenchHot Acidic Quench(Exothermic)HotQuench->HydrolysisAcceleratesSafePath->ProductIsolated Pure

Figure 1: Mechanism of failure (Red/Yellow) vs. Successful Isolation Pathway (Green). The electron-withdrawing CF₃ group makes the C4-position hypersensitive to nucleophilic attack by water.

Module 3: Validated Experimental Protocols

Protocol A: The "Cold-Buffered" Workup (Recommended)

Use this for reactions run in POCl₃.

  • Evaporation: Upon reaction completion, evaporate excess POCl₃ in vacuo (rotary evaporator) at <50°C. Azeotrope twice with Toluene to remove trace POCl₃.

  • Dilution: Dissolve the resulting dark residue in Dichloromethane (DCM) (10 mL per gram of substrate).

  • Preparation: Prepare a beaker with crushed ice and saturated aqueous NaHCO₃.

  • Quench: Slowly pour the DCM solution into the stirred ice/NaHCO₃ mixture.

    • Critical: Keep internal temperature < 10°C.

  • Separation: Separate the organic layer immediately. Wash with cold brine.

  • Drying: Dry over anhydrous Na₂SO₄ (Do not use MgSO₄ as it can be slightly acidic). Filter and concentrate at < 40°C.

Protocol B: Neutralized Flash Chromatography

Use if purity is <95% after workup.

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Pre-treatment Slurry pack with Hexanes + 1% Et₃N
Eluent A Hexanes + 1% Et₃N
Eluent B Ethyl Acetate + 1% Et₃N
Gradient 0% → 10% B (Keep non-polar; product elutes early)
Rf Value ~0.6–0.8 (in 9:1 Hex/EtOAc)
Protocol C: Recrystallization (Scale-Up)

Use for >10g batches to avoid chromatography.

  • Take the crude residue from Protocol A.

  • Dissolve in minimal Ethyl Acetate at 40°C (do not boil).

  • Add Heptane (or Hexanes) dropwise until the solution turns slightly cloudy.

  • Add a seed crystal if available.

  • Cool slowly to Room Temperature, then store at -20°C for 4 hours.

  • Filter the pale yellow crystals and wash with cold Heptane.

    • Note: If the product oils out, re-dissolve and add less Heptane, or scratch the glass to induce nucleation.

Module 4: Stability & Storage Data

ConditionStability AssessmentRecommendation
Ambient Air Poor. Hydrolyzes to quinazolinone within hours/days.Do not store on benchtop.
Silica Gel Poor. Decomposes during slow elution.Neutralize with Et₃N.
Solution (DCM) Moderate. Stable for 24h if dry.Use immediately.
Solid (-20°C) Good. Stable for months under Argon.Store in tightly sealed vial with desiccant.

References

  • Synthesis and Workup of Chloroquinazolines

    • BenchChem. (2025).[2][3] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.

  • Flash Chromatography of Acid-Sensitive Compounds

    • University of Rochester, Dept. of Chemistry.
  • Specific Synthesis of 4-chloro-7-fluoro-derivatives

    • Wang, P., et al. (2012). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Influence of Trifluoromethyl Group on Quinazoline Reactivity

    • International Journal of Chemical Studies. (2024).[4] Recent advances in trifluoromethyl quinazoline derivatives.

Technical Support Center: Optimizing Reaction Conditions for Substituting the 4-Chloro Position

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Chloro Handle

The 4-chloro position on nitrogen heterocycles (quinoline, pyridine, pyrimidine) is a critical pivot point in drug discovery. Unlike chlorobenzenes, these substrates possess a "vinylogous acid chloride" character due to the electron-withdrawing nature of the ring nitrogen. This allows for facile functionalization via Nucleophilic Aromatic Substitution (


). However, as scaffold complexity increases, 

often stalls, necessitating transition-metal-catalyzed protocols (Buchwald-Hartwig, Suzuki-Miyaura).

This guide provides a decision-making framework to select, optimize, and troubleshoot these transformations, moving beyond "standard recipes" to mechanistic understanding.

Module 1: Nucleophilic Aromatic Substitution ( ) – The First-Line Defense

The Mechanism: Addition-Elimination

The reaction proceeds via a Meisenheimer-like intermediate. The rate-determining step is typically the nucleophilic attack, which disrupts aromaticity.

  • Key Insight: Protonation or Lewis acid complexation of the ring nitrogen lowers the LUMO energy, significantly accelerating the reaction. This is why acidic conditions often outperform basic conditions for sterically hindered or weak nucleophiles.

Standard Optimization Matrix

Use this matrix to select initial conditions based on nucleophile (Nu) type.

Nucleophile TypeRecommended ConditionsSolvent SystemBase/AdditiveTemperature
Aliphatic Amines (Primary/Secondary)Method A (Thermal) Ethanol, n-Butanol, or DMA

or DIPEA (2-3 eq)
80–120 °C
Anilines / Weak Nucleophiles Method B (Acid Catalysis) Ethanol or Isopropanol1.0 eq HCl (dioxane) or PhenolReflux
Alkoxides / Thiolates Method C (Anionic) THF or DMFNaH or KOtBu0 °C to RT
Azides / Hydrazines Method D (Buffered) DMF or DMSO

(to buffer pH)
60–90 °C
Protocol: Acid-Catalyzed Amination (Method B)

Use this when standard basic conditions fail to drive conversion.

  • Dissolution: Dissolve 4-chloro substrate (1.0 mmol) and aniline derivative (1.1 mmol) in Ethanol (5 mL).

  • Activation: Add HCl (4M in dioxane, 0.1 mL) or Phenol (1.0 mmol).

    • Expert Note: Phenol acts as a dual-mode catalyst: it protonates the ring nitrogen and can transiently form a 4-phenoxy intermediate (more reactive than chloro).

  • Reaction: Heat to reflux for 4–12 hours. Monitor by LCMS.[1][2]

  • Workup: The product often precipitates as the hydrochloride salt. Cool to 0°C, filter, and wash with cold ether. If no precipitate, basify with sat.

    
     and extract with EtOAc.
    

Module 2: Palladium-Catalyzed Cross-Coupling – When Fails

The Challenge: Catalyst Poisoning

Nitrogen heterocycles are notorious for binding to Pd(II), shutting down the catalytic cycle.

  • Solution: Use bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHC) to outcompete the substrate for metal coordination.

Ligand Selection Guide
Substrate / NucleophileRecommended LigandCatalyst SourceBase
Primary Amines BrettPhos or tBuBrettPhos Pd(OAc)2 or Pd-G3 Precat.NaOtBu
Secondary Amines RuPhos Pd(OAc)2 or Pd-G3 Precat.NaOtBu
Anilines XPhos or DavePhos


Suzuki (Boronic Acids) XPhos or SPhos


Protocol: Buchwald-Hartwig Amination of 4-Chloroquinolines
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Charging: Add 4-chloroquinoline (1.0 eq), Amine (1.2 eq), NaOtBu (1.4 eq).

  • Catalyst Addition: Add BrettPhos Pd G3 (1–3 mol%).

    • Why Precatalysts? They generate the active Pd(0) species immediately upon heating, avoiding the induction period and reducing homocoupling side reactions.

  • Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration).

  • Reaction: Heat to 80–100 °C for 2–16 hours.

Module 3: Troubleshooting & FAQs

Q1: My reaction shows 50% conversion and then stalls. Adding more amine doesn't help.

Diagnosis: Product Inhibition. The product (often a basic amine) might be deprotonating the intermediate or complexing with the substrate. Fix: Switch to Acid Catalysis (Method B) . Protonating the product makes it non-nucleophilic, preventing equilibrium issues, while keeping the substrate activated. Alternatively, switch to a higher boiling solvent (DMA/NMP) and increase temperature to 140°C.

Q2: I see a major side product with M+16 mass (Hydrolysis).

Cause: Water in the solvent or base is attacking the activated 4-position to form 4-hydroxyquinoline/pyridine. Fix:

  • Dry solvents over molecular sieves (3Å).

  • Use inorganic bases like

    
     that are anhydrous.
    
  • Process Tip: If hydrolysis persists, convert the hydroxy-impurity back to the chloro-derivative using

    
     and re-run, or use the Pd-catalyzed route which is less sensitive to trace water if using hydrophobic bases.
    
Q3: In 2,4-dichloropyrimidine, I want to substitute the C2 position, but C4 reacts first.

Explanation: C4 is electronically more deficient (para to N) and sterically less hindered. Strategy:

  • Standard

    
    :  Favors C4  substitution.
    
  • Inversion: To favor C2 , use Suzuki coupling with Pd-NHC catalysts (e.g., Pd-IPr). Recent literature suggests bulky NHC ligands can sterically shield the C4 position, directing oxidative addition to C2 [1]. Alternatively, use an alkoxide nucleophile which can coordinate to the N1/N3, sometimes directing attack to C2 via H-bonding (the "formamide effect") [2].

Visualizing the Workflow

Decision Tree: Selecting the Right Methodology

ReactionOptimization Start Start: 4-Chloro-N-Heterocycle NucleophileCheck Is Nucleophile a Strong Amine (Primary/Secondary Aliphatic)? Start->NucleophileCheck SNAr_Basic Try SNAr (Method A) Solvent: EtOH/DMA Base: Et3N, Heat NucleophileCheck->SNAr_Basic Yes StericCheck Is Nucleophile Weak (Aniline) or Sterically Hindered? NucleophileCheck->StericCheck No Pd_Check Does SNAr Fail? (Low Yield / Hydrolysis) SNAr_Basic->Pd_Check Fails SNAr_Acid Try Acid-Catalyzed SNAr (Method B) Solvent: EtOH Add: HCl or Phenol StericCheck->SNAr_Acid Yes Suzuki Is it C-C Bond Formation? StericCheck->Suzuki No (C-C Bond) SNAr_Acid->Pd_Check Fails Buchwald Switch to Pd-Catalysis Ligand: BrettPhos/RuPhos Base: NaOtBu Pd_Check->Buchwald Yes Suzuki_Cond Suzuki Coupling Ligand: XPhos/SPhos Base: K3PO4 Suzuki->Suzuki_Cond Yes

Caption: Decision logic for functionalizing 4-chloro-N-heterocycles. Green paths indicate standard


; Red paths indicate metal catalysis.
Mechanism: Acid-Catalyzed Activation

Mechanism Substrate 4-Chloroquinoline Protonation Protonation (H+) Substrate->Protonation + HCl/Phenol Activated Activated Cation (Lowered LUMO) Protonation->Activated Attack Nucleophilic Attack (Rate Limiting) Activated->Attack + R-NH2 Intermediate Meisenheimer Complex Attack->Intermediate Elimination Elimination of HCl Intermediate->Elimination Product 4-Aminoquinoline Elimination->Product

Caption: The acid-catalyzed pathway lowers the activation energy by increasing the electrophilicity of the C4 center.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. PubMed Central (PMC). Available at: [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec. Available at: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth troubleshooting for a common yet significant hurdle in the handling of quinazoline derivatives: poor solubility in organic solvents. Many compounds within this critical class of molecules exhibit low solubility, which can impede synthesis, purification, and downstream biological assays.[1][2]

This resource is structured to provide immediate answers to common problems through our FAQ section, followed by comprehensive troubleshooting guides that delve into the mechanics and protocols for systematically resolving complex solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My quinazoline derivative precipitated when I added my aqueous buffer to the DMSO stock. What happened?

A1: This is a classic case of a compound "crashing out" of solution. Your derivative is likely highly soluble in 100% DMSO but poorly soluble in the final mixed aqueous/organic system. DMSO is a strong, aprotic solvent, but its ability to keep your compound dissolved is significantly reduced upon the addition of water or buffer.[3] The introduction of a protic solvent like water allows the quinazoline molecules, which are often hydrophobic, to self-associate and precipitate.

Quick Fix:

  • Reduce Final Concentration: Attempt the experiment at a lower final concentration of your compound.

  • Increase Co-solvent Percentage: If your assay can tolerate it, increase the final percentage of DMSO. However, be mindful that high concentrations of DMSO can be toxic to cells and may interfere with certain enzymatic assays.

  • Use a Different Co-solvent: Consider solvents like ethanol or DMF, which may offer different solubility profiles when mixed with aqueous solutions.[4][5]

Q2: Can I just heat the solution to dissolve my compound?

A2: Heating can be an effective method to increase the dissolution rate and solubility of many compounds, including quinazolines.[4] However, this approach must be used with caution.

Causality: Heat provides the energy needed to overcome the crystal lattice energy of the solid compound, allowing solvent molecules to interact more effectively with the solute.

Key Considerations:

  • Compound Stability: Ensure your derivative is thermally stable and will not decompose at the temperatures used. Run a small-scale test and check for degradation using TLC or LC-MS.

  • Recrystallization: The compound may precipitate out of solution as it cools. This can be problematic for assays run at room temperature or 37°C. If you must use heat, ensure the solution remains at a temperature where the compound is soluble throughout the experiment.

  • Solvent Volatility: Be mindful of solvent evaporation when heating, as this will change the concentration of your compound. Use a sealed vial or a reflux condenser for prolonged heating.

Q3: Which organic solvent is the best starting point for my novel quinazoline derivative?

A3: There is no single "best" solvent, as solubility is highly dependent on the specific substituents on the quinazoline core. However, a good starting point is to use polar aprotic solvents, which are often effective for this class of compounds.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): An excellent choice for creating high-concentration stock solutions due to its high solubilizing power.[5][6]

  • N,N-Dimethylformamide (DMF): Similar to DMSO, it is a powerful solvent for many polar organic compounds.[4]

  • Dichloromethane (DCM) & Chloroform: Good for less polar derivatives.

  • Toluene: Often used in the synthesis of quinazolines and can be a suitable solvent for less polar analogues.[5]

  • Ethanol/Methanol: These protic solvents can be effective, particularly if the quinazoline derivative has functional groups capable of hydrogen bonding.[7]

Expert Tip: Review the final purification step in your compound's synthesis. The solvent used for recrystallization or column chromatography is often a good indicator of a suitable solvent system.[6]

Troubleshooting Guides & Advanced Strategies

For persistent solubility issues, a more systematic approach is required. The following guides provide detailed strategies, from optimizing solvent systems to chemical modification.

Guide 1: Systematic Solvent & Co-Solvent Screening

When a single solvent is insufficient, a co-solvent system can provide the necessary balance of polarity to achieve dissolution.[6] A co-solvent works by reducing the overall polarity of the aqueous phase, making it more hospitable to the hydrophobic quinazoline derivative.

G

Caption: Troubleshooting workflow for poor quinazoline solubility.

Protocol for Co-Solvent Screening:

  • Primary Screen: Prepare saturated solutions of your compound in a panel of primary organic solvents (e.g., DMSO, DMF, Ethanol, Acetonitrile, Methanol).

  • Quantify Solubility: After equilibration (e.g., 24 hours of shaking at a constant temperature), centrifuge the samples and measure the concentration of the supernatant using a calibrated HPLC-UV or LC-MS method.

  • Binary/Ternary Screen: Based on the results, select the best two or three solvents. Create binary or ternary mixtures in different ratios (e.g., 90:10, 75:25, 50:50).

  • Aqueous Compatibility: Test the solubility of the compound in mixtures of the optimal organic solvent system with your experimental aqueous buffer. Start with a high organic percentage (e.g., 20%) and titrate downwards to find the lowest percentage that maintains solubility.

Co-SolventPropertiesTypical Use Case in Assays
DMSO Strong aprotic, water-miscibleHigh-throughput screening (typically <1% final conc.)
Ethanol Protic, water-miscible, less toxic than DMSOCell-based assays where DMSO toxicity is a concern
PEG-400 Non-ionic surfactant, water-miscibleIn vivo formulations, reduces precipitation upon injection
NMP Aprotic, water-miscibleSolubilizing very difficult compounds, use with caution
Guide 2: Leveraging pH for Solubility Enhancement

The quinazoline core contains basic nitrogen atoms.[6] This feature is a powerful tool that can be exploited to dramatically increase solubility in aqueous environments.

The Underlying Principle (E-E-A-T): Quinazoline derivatives are weak bases. In an acidic environment (pH < pKa), the nitrogen atoms in the quinazoline ring can become protonated, forming a cationic salt.[6][8][9] This ionized form is significantly more polar than the neutral free-base form, leading to a substantial increase in aqueous solubility.[6] Conversely, at a higher pH, the compound will be in its less soluble neutral form.[6]

Protocol for pH-Dependent Solubility Testing:

  • Determine pKa: If not known, use computational prediction tools (e.g., SwissADME) or analytical methods to estimate the pKa of your compound's most basic nitrogen.

  • Prepare Buffers: Make a series of buffers with pH values spanning the pKa (e.g., pH 2, 4, 6, 7.4, 8).

  • Equilibrate and Measure: Add an excess of your solid compound to each buffer. Shake for 24 hours to ensure equilibrium.

  • Analyze: Centrifuge the samples and measure the concentration of the dissolved compound in the supernatant via HPLC or UV-Vis spectroscopy.

  • Validation: The results should show a marked increase in solubility as the pH drops below the pKa. This validates that pH adjustment is a viable strategy for your specific derivative.

Guide 3: Advanced Formulation Strategies

When solvent optimization and pH adjustment are insufficient, particularly for in vivo studies, advanced formulation techniques can be employed.

1. Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[10] The amorphous state lacks the strong crystal lattice energy of the crystalline form, making it easier to dissolve.[7]

  • Mechanism: The polymer carrier enhances the wettability of the hydrophobic drug and prevents it from recrystallizing.[7]

  • Common Carriers: Polaxamers (e.g., Polaxamer 407), PVP, HPMC.[7]

  • Preparation: A common method is solvent evaporation, where the drug and carrier are dissolved in a mutual solvent, which is then removed under vacuum.[10]

2. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively shielding the hydrophobic part from the aqueous environment.[11]

G

Caption: Cyclodextrin forming a soluble inclusion complex.

  • Application: Particularly useful for increasing the aqueous solubility of compounds for cell culture experiments or parenteral formulations.

  • Selection: The choice of cyclodextrin (α, β, or γ) depends on the size and shape of the quinazoline derivative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

References

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). PMC. [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]

  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • Synthesis and Evaluation of Quinazoline Derivative as Antimicrobial and Surface Active Agent. Asian Journal of Chemistry. [Link]

  • How do I avoid precipitation by adding water as a RPMI culture medium solvent to quinazolinone? ResearchGate. [Link]

Sources

Stability issues of trifluoromethyl quinazoline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trifluoromethyl Quinazoline Compounds Topic: Stability & Troubleshooting Guide Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Electron-Withdrawal" Trap

Welcome to the technical support hub for trifluoromethyl (


) quinazoline scaffolds. If you are working with these compounds—likely as kinase inhibitors (e.g., EGFR, VEGFR targets) or antimalarials—you are balancing a delicate chemical trade-off.

The Core Conflict: The


 group is added to increase lipophilicity and block metabolic oxidation (P450s) on the benzene ring. However, its strong electron-withdrawing nature (inductive effect, 

) significantly reduces electron density across the entire aromatic system. This "deactivation" of the benzene ring paradoxically activates the pyrimidine ring (specifically the C4 position) toward nucleophilic attack.

This guide addresses the three most common stability tickets we receive: hydrolytic degradation, photochemical instability, and synthetic regioselectivity issues.

Ticket #001: Hydrolytic Instability (The C4 Vulnerability)

User Report: "My compound (4-substituted-6-trifluoromethylquinazoline) is losing purity in aqueous buffer. LC-MS shows a new peak at M-R+17 or M+18."

Expert Diagnosis: You are likely observing nucleophilic displacement at the C4 position .[1] In standard quinazolines, the C4 carbon is electrophilic. When you add a


 group (especially at positions 6 or 7), it pulls electron density away from the ring system. This makes C4 "hotter" (more electrophilic). Water, acting as a nucleophile, attacks C4, displacing your substituent (amine, ether, or halide) and forming the thermodynamically stable quinazolin-4(3H)-one .

The Mechanism (Visualized):

HydrolysisMechanism Start Start: 4-Substituted-6-CF3-Quinazoline Attack Step 1: Nucleophilic Attack (H2O) at C4 (Activated by CF3) Start->Attack + H2O / pH dependent Inter Intermediate: Meisenheimer-like Complex Attack->Inter Elim Step 2: Elimination of Leaving Group (R-H) Inter->Elim Product End: 6-CF3-Quinazolin-4(3H)-one (Thermodynamic Sink) Elim->Product Tautomerization

Figure 1: The hydrolytic pathway. The


 group stabilizes the transition state for nucleophilic attack, accelerating degradation to the quinazolinone form.

Troubleshooting Protocol: pH Stability Profiling Do not assume stability in PBS (pH 7.4). Follow this validation step:

  • Prepare Stocks: Dissolve compound in DMSO (10 mM).

  • Incubate: Dilute to 10 µM in three buffers:

    • Acetate buffer (pH 4.0)

    • Phosphate buffer (pH 7.4)

    • Borate buffer (pH 9.0)

  • Timepoints: Analyze by HPLC at T=0, 4h, 24h.

  • Interpretation:

    • Degradation at acidic pH: Likely protonation of N1/N3 increasing electrophilicity at C4.

    • Degradation at basic pH: Direct attack by

      
       ions.
      

Ticket #002: Photochemical Degradation

User Report: "My solid compound is turning yellow on the bench. Solutions in DMSO show unknown peaks after 24 hours."

Expert Diagnosis: Quinazolines are chromophores. The extended conjugation, modified by the


 group, can absorb UV/Visible light, leading to radical formation  or dimerization . DMSO is particularly problematic; it can act as an oxidant or radical source under light exposure, accelerating degradation.

Stability Data Comparison:

ConditionSolventStability DurationPrimary Degradation Mode
Dark / 4°C Water/Buffer> 30 DaysHydrolysis (slow)
Dark / RT DMSO< 7 DaysOxidation / Aggregation
Ambient Light DMSO< 24 Hours Radical Polymerization / Oxidation
Ambient Light Solid StateVariableSurface Oxidation (Yellowing)

Corrective Action:

  • Solvent Switch: Avoid storing stock solutions in DMSO for long periods. If necessary, store at -20°C in amber vials.

  • Light Exclusion: All experiments involving nanomolar concentrations must be performed in low-light conditions or using amber glassware.

Ticket #003: Synthetic Issues ( Regioselectivity)

User Report: "I'm trying to substitute a chlorine at C4 with an aniline, but I'm getting low yields or double substitution."

Expert Diagnosis: The


 group makes the C4-Cl bond extremely reactive toward Nucleophilic Aromatic Substitution (

).
  • The Trap: If you use harsh conditions (high heat, strong base), the nucleophile might also attack C2 (if a leaving group is present) or the product might hydrolyze during workup.

  • The Kinetics: C4 reacts significantly faster than C2 due to the N1/N3 activation.

    
     enhances this rate difference.
    

Decision Tree for Synthesis:

SynthesisTroubleshooting Problem Synthesis Issue: Low Yield / Impurities Check1 Is the byproduct M+18 (Hydrolysis)? Problem->Check1 Check2 Is the byproduct M+Nucleophile (Double Sub)? Check1->Check2 No Sol1 Cause: Wet Solvent/Atmosphere Fix: Use Anhydrous THF/Dioxane Avoid protic solvents (EtOH) Check1->Sol1 Yes Sol2 Cause: Reaction too hot/long Fix: Lower Temp to 0°C-RT Stoichiometric control (1.0 eq) Check2->Sol2 Yes

Figure 2: Troubleshooting logic for synthetic failures involving trifluoromethyl quinazolines.

Recommended Protocol for C4 Substitution:

  • Solvent: Isopropanol (mild) or THF (anhydrous). Avoid water-miscible solvents if the nucleophile is weak.

  • Base: Use DIPEA (Hunig's base). Avoid hydroxide bases which promote hydrolysis.

  • Temperature: Start at 0°C . The

    
     activation often allows the reaction to proceed without reflux.
    

References & Authority

  • Nucleophilic Reactivity: The activation of the C4 position by electron-withdrawing groups (like

    
     or 
    
    
    
    ) is a fundamental property of the quinazoline scaffold.[2] The C4 position is inherently more reactive than C2, a trend exacerbated by EWGs.
    • Source:

  • Photostability: Quinazoline derivatives in DMSO show significant degradation under light exposure compared to aqueous solutions kept in the dark.

    • Source: [Militaru et al.[3] - Time Stability Studies of Quinazoline Derivatives (ResearchGate)]([Link])

  • General Stability: Hydrolysis of the quinazoline ring to quinazolinone is the primary degradation pathway in acidic/basic aqueous media.

    • Source:

  • Synthetic Regioselectivity:

    
     reactions on dichloro-quinazolines favor C4 substitution.[2]
    
    • Source:

Sources

Troubleshooting guide for multi-step quinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Multi-Step Quinazoline Synthesis

Introduction

The quinazoline pharmacophore is ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib), yet its synthesis is often plagued by three specific bottlenecks: thermodynamic resistance during the initial cyclization, hydrolytic instability of the activated 4-chloro intermediate, and regio-control during nucleophilic substitution.

This guide moves beyond standard protocols to address the causality of failure. We treat the synthesis not as a recipe, but as a system of competing equilibria that must be biased in your favor.

Phase 1: Core Scaffold Construction (Cyclization)

Context: The classical Niementowski reaction (condensation of anthranilic acid with amides) often fails due to the high energy barrier of the dehydration step, leading to low yields and charred byproducts.

Q1: My Niementowski cyclization yields <40% product even after refluxing at 140°C for 24 hours. How do I drive this to completion?

Expert Insight: The failure here is kinetic. The formation of the o-amidobenzamide intermediate is facile, but the subsequent ring closure (dehydration) is rate-limiting and reversible. Extended heating at high temperatures often degrades the anthranilic acid before it can cyclize.

Troubleshooting Protocol:

  • Switch to Microwave Irradiation (MWI): MWI selectively heats the polar intermediates, accelerating the dehydration step significantly.

  • Lewis Acid Catalysis: Introduce Antimony Trichloride (SbCl₃) . It acts as a dual activator—coordinating with the amide carbonyl to increase electrophilicity and acting as a dehydrating agent.

Data: Thermal vs. Microwave-Assisted Cyclization

ParameterConventional ThermalMicrowave + SbCl₃ (Catalytic)
Temperature 140–160°C (Oil Bath)150°C (Internal Probe)
Time 12–24 Hours10–20 Minutes
Solvent DMF/DMSO (High boiling)Solvent-free (Neat)
Yield 35–55%85–94%
Purity Low (Requires Column)High (Recrystallization only)

Corrective Action:

  • Mix anthranilic acid and amide (1:1.2 equiv) with 10 mol% SbCl₃.

  • Irradiate at 150°C for 15 mins.

  • Validation: TLC should show complete disappearance of the fluorescent anthranilic acid spot.

Phase 2: Activation (The POCl₃ Chlorination)

Context: Converting Quinazolin-4(3H)-one to 4-chloroquinazoline is the most failure-prone step. Users frequently report "product reversion" where the isolated solid is the starting material, not the chloride.

Q2: I see the 4-chloro product on TLC during the reaction, but after aqueous workup, I isolate the starting quinazolinone. Why?

Expert Insight (The "Phantom" Product): This is a classic hydrolysis error. 4-Chloroquinazolines are highly reactive electrophiles. In the presence of residual acid (from POCl₃ hydrolysis) and water during quenching, the C4-Cl bond hydrolyzes back to the C4-OH (tautomer of the quinazolinone) within minutes.

Mechanism & Solution: The reaction proceeds via an O-phosphorylated intermediate which is susceptible to attack by unreacted starting material, forming unreactive dimers.

Protocol: The "Two-Stage" Temperature Control

  • Stage 1 (Phosphorylation): Add POCl₃ and base (

    
    ) at <25°C . This traps the intermediate as the phosphorylated species without allowing dimer formation.
    
  • Stage 2 (Chlorination): Heat to 90°C to drive the substitution of phosphate by chloride.

Critical Workup Modification:

  • Do NOT pour into water.

  • Step A: Evaporate excess POCl₃ under high vacuum (use a caustic trap).

  • Step B: Dissolve residue in DCM.

  • Step C: Pour the DCM solution into a rapidly stirring mixture of Ice + Dilute NH₄OH . The basic pH (>9) suppresses acid-catalyzed hydrolysis. Separate layers immediately.

Visual Troubleshooting: The Chlorination Decision Tree

ChlorinationTroubleshooting Start Issue: 4-Cl Quinazoline Synthesis Failure CheckTLC Check TLC of Reaction Mix (Before Workup) Start->CheckTLC Result1 Starting Material Visible CheckTLC->Result1 Incomplete Conversion Result2 Product Spot Visible (High Rf) CheckTLC->Result2 Conversion OK Action1 Cause: Dimer Formation or Catalyst Death Result1->Action1 Action2 Cause: Hydrolysis during Workup Result2->Action2 Fix1 Solution: Add R3N base Keep T < 25°C initially Action1->Fix1 Fix2 Solution: Avoid aq. acid quench Use Ice/NH4OH + DCM extraction Action2->Fix2

Caption: Decision logic for diagnosing failure in POCl₃ mediated chlorination. Distinguishing between reaction failure and workup instability is critical.

Phase 3: Functionalization (Nucleophilic Substitution)

Context: Introducing amines at the C4 position via


.
Q3: I am trying to substitute at C4, but I am getting a mixture of products or no reaction with sterically hindered amines.

Expert Insight: The quinazoline C4 position is highly electrophilic, but the C2 position is also susceptible, albeit less so. Regioselectivity is governed by the "hard/soft" nature of the nucleophile and temperature.

Regioselectivity Rules:

  • C4 Position: Kinetically favored. Reacts at Room Temperature (RT) or mild heat (40-60°C).

  • C2 Position: Thermodynamically favored only under forcing conditions (>100°C) or if C4 is blocked.

Troubleshooting Table: Optimization of


 Conditions 
Nucleophile TypeSolvent SystemTempAdditiveExpected Yield
Primary Aniline Isopropanol (IPA)Refluxcat. HCl (activates C4)85-95%
Aliphatic Amine THF or DCM0°C

RT

(scavenges HCl)
>90%
Hindered Amine DMF or DMSO60-80°C

or CsF
60-75%

Self-Validating Protocol (The "Precipitation Test"): For reactions in Isopropanol (IPA):

  • Dissolve 4-chloroquinazoline in IPA.

  • Add aniline (1.1 equiv).

  • Heat to reflux.

  • Indicator: The product (4-aminoquinazoline hydrochloride salt) is usually insoluble in hot IPA. If the reaction works, a heavy precipitate will form within 30-60 minutes.

  • Workup: Simply filter the hot solution. The solid is your pure product.

Visual Workflow: The Optimized Pathway

QuinazolinePathway SM Anthranilic Acid + Amide Step1 Cyclization (MWI + SbCl3) SM->Step1 Int1 Quinazolin-4(3H)-one Step1->Int1 Step2 Activation (POCl3 + Base) Int1->Step2 Strict Anhydrous Int2 4-Chloroquinazoline (Unstable) Step2->Int2 Fast Workup Int2->Int1 Hydrolysis (Avoid!) Step3 Substitution (SNAr) (IPA, Reflux) Int2->Step3 Regioselective Final 4-Aminoquinazoline (Target) Step3->Final

Caption: Optimized synthetic workflow highlighting the critical instability loop at the 4-Chloroquinazoline stage.

References

  • Microwave-Assisted Niementowski Reaction: Frontiers in Chemistry. (2020). "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview."

  • POCl3 Chlorination Mechanism: Journal of Heterocyclic Chemistry. "POCl3 chlorination of 4-quinazolones."

  • Regioselectivity in SNAr: Molecules. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights."

  • Solubility & Purification: BenchChem Technical Support. "Optimization of 4(3H)-Quinazolinone Synthesis."

Technical Support Center: Catalyst Remediation in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Residual Catalysts (Pd, Cu, Fe) from Quinazoline Reaction Mixtures Ticket ID: CHEM-SUP-2024-QNZ Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

The Challenge: Why Quinazolines are "Sticky" Substrates

In the synthesis of quinazoline-based APIs (e.g., Gefitinib, Erlotinib), transition metal catalysis—particularly Palladium (Pd) via Buchwald-Hartwig amination or Suzuki coupling—is ubiquitous. However, the quinazoline scaffold itself presents a unique remediation challenge.

The Coordination Problem: Unlike simple aromatics, the quinazoline core possesses two nitrogen atoms (N1 and N3) with distinct basicity. These nitrogens act as competitive ligands, coordinating to the residual metal center.

  • Consequence: Standard aqueous washes or simple filtration often fail because the metal is not "free"; it is tightly bound to your product.

  • Solution: You need a scavenger with a binding constant (

    
    ) significantly higher than that of the quinazoline-metal complex (Ligand Exchange).
    

Regulatory Thresholds (Diagnosis)

Before selecting a remediation strategy, define your target. Under ICH Q3D Guidelines , elemental impurities are classified by toxicity.[1][2] Most quinazoline syntheses utilize Class 2B metals (Pd, Pt).

Table 1: ICH Q3D Limits for Common Quinazoline Catalysts

ElementClassOral PDE (µ g/day )Concentration Limit (10g daily dose)Parenteral Limit (10g daily dose)
Palladium (Pd) 2B10010 ppm1 ppm
Platinum (Pt) 2B10010 ppm1 ppm
Copper (Cu) 33000300 ppm30 ppm
Iron (Fe) --Controlled by GMP/Quality-

Note: While 10 ppm is the regulatory ceiling for oral drugs, most internal QC standards target <5 ppm to ensure safety margins during scale-up.

The Scavenger Toolkit: Selection Guide

Do not use Activated Carbon as a default. While cheap, it relies on non-specific adsorption, leading to yield loss (often 10-15%) of the quinazoline product due to


-

stacking interactions. Functionalized silica is the industry standard for nitrogen heterocycles.

Table 2: Scavenger Performance Matrix

Scavenger TypeFunctional GroupBest ForMechanismCompatibility
SiliaMetS® Thiol Propylthiol (-SH)Pd(II), Cu, Ag, HgSoft Acid-Base InteractionUniversal solvents
SiliaMetS® DMT DimercaptotriazinePd(0), Pd(II) (High Efficiency)Chelation (Bidentate)Best for "Sticky" Quinazolines
MP-TMT Polystyrene-TMTPd in aqueous/polar mixesChelationResin-based (needs swelling)
Activated Carbon N/ABulk removal (Crude)PhysisorptionHigh yield loss risk

Workflow Visualization

Figure 1: Remediation Decision Tree

ScavengerSelection Start Start: Crude Reaction Mixture CheckMetal Identify Catalyst Species Start->CheckMetal Pd_Species Palladium (Pd) CheckMetal->Pd_Species Cu_Species Copper (Cu) CheckMetal->Cu_Species Pd_Type Is Pd bound to N-Heterocycle? Pd_Species->Pd_Type Choice3 Use Si-TAAcOH (Carboxylic Acid) Cu_Species->Choice3 Simple No (Simple Matrix) Pd_Type->Simple Low Coordination Complex Yes (Quinazoline/Pyridine) Pd_Type->Complex High Coordination Choice1 Use Si-Thiol (General Purpose) Simple->Choice1 Choice2 Use Si-DMT or MP-TMT (Strong Chelation) Complex->Choice2 Process Add 4-5 eq. Scavenger 50°C for 4 Hours Choice1->Process Choice2->Process Choice3->Process Filter Filter & Analyze (ICP-MS) Process->Filter

Caption: Decision logic for selecting the appropriate scavenger based on metal species and substrate complexity.

Experimental Protocols

Protocol A: Batch Remediation (Standard)

Best for: 100mg to 100g scale purification of Quinazoline intermediates.

  • Preparation: Dissolve the crude quinazoline mixture in a solvent compatible with the scavenger (THF, Ethyl Acetate, or DMF are ideal). Avoid alcohols if using silica-based scavengers at high temperatures for prolonged periods (minor leaching risk).

  • Dosage: Add SiliaMetS® DMT (or equivalent) at 4 equivalents relative to the residual metal content (determined by initial ICP-MS).

    • If metal content is unknown: Use 5-10% w/w relative to the crude product mass.

  • Incubation: Agitate (stir bar or shaker) at 50°C for 4 hours .

    • Why heat? Heat increases the ligand exchange kinetics, helping the scavenger strip Pd from the quinazoline nitrogen.

  • Filtration: Filter the suspension through a 0.45 µm PTFE frit or a Celite pad.

  • Wash: Rinse the filter cake with 2 bed volumes of the reaction solvent to recover entrained product.

  • Analysis: Evaporate solvent and test residue via ICP-MS.

Protocol B: Flow Chemistry (Cartridge Mode)

Best for: Continuous processing or scale-up (>100g).

  • Setup: Equip a heated column reactor with a pre-packed Si-DMT cartridge .

  • Parameters: Set temperature to 60°C . Set back-pressure regulator to 5 bar (to prevent solvent boiling).

  • Flow: Pump the crude solution through the cartridge at a residence time of 10-15 minutes .

  • Collection: Collect the eluate. The metal remains trapped on the silica matrix.

Troubleshooting & FAQs

Q1: I used Activated Carbon, but my yield dropped by 20%. Why?

A: Activated carbon works via physisorption (surface area capture). It cannot distinguish between a flat Pd-complex and your flat, aromatic quinazoline product. Both get stuck. Fix: Switch to Functionalized Silica (Si-DMT) . It relies on chemisorption (chemical bonding to the metal), leaving your organic product in solution.

Q2: My Pd levels plateaued at 50 ppm and won't go lower. What is happening?

A: This is likely a kinetic trap. The Pd-Quinazoline bond is strong, and at room temperature, the exchange rate is too slow. Fix:

  • Increase Temperature: Run the scavenging step at 60-70°C.

  • Change Solvent: If using a resin (MP-TMT), ensure your solvent swells the polymer (THF or DCM). If the resin doesn't swell, the metal cannot access the internal binding sites.

Q3: Can I use these scavengers if my product has a thiol or amine?

A: Generally, yes. The binding affinity of DMT (Dimercaptotriazine) for Palladium is orders of magnitude higher than a primary amine or a standard thioether on your molecule. However, if your molecule contains a free thiol (-SH), avoid Si-Thiol; use Si-DMT to prevent disulfide scrambling.

Q4: How do I remove Copper (Cu) after a Sonogashira coupling?

A: Copper is "harder" than Palladium. While DMT works, SiliaMetS® TAAcOH (Triamine tetraacetic acid) or Si-Diamine are often more effective for Cu scavenging due to the chelation geometry preferred by Cu(II).

Mechanism of Action

Figure 2: The Ligand Exchange Mechanism

Mechanism Complex Pd-Quinazoline Complex (Toxic, Soluble) Transition Transition State (Competitive Binding) Complex->Transition Heat + Time Scavenger Si-DMT Scavenger (Solid Support) Scavenger->Transition Product Purified Quinazoline (In Solution) Transition->Product Released Waste Si-DMT-Pd Complex (Solid Waste) Transition->Waste Trapped

Caption: The scavenger (Si-DMT) out-competes the Quinazoline substrate for the metal center, converting soluble impurities into solid waste.

References

  • ICH Q3D Elemental Impurities Guidance for Industry. International Council for Harmonisation, 2019.

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900.

  • SiliCycle Inc. "SiliaMetS® Metal Scavengers: Efficient Removal of Metal Residues." Application Note, 2023.[3][4]

  • Phillips, S. T., et al. "Recyclable Silica-Supported Palladium Catalysts." Organic Process Research & Development, 2015.[5] (Context on heterogeneity of Pd species).

  • Biotage. "Strategies for Metal Removal in Drug Development." White Paper. [6]

Sources

Analytical methods for assessing the purity of synthesized quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢 Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Purity Analysis of Synthesized Quinazolines

Welcome to the Technical Support Hub

You have reached the Tier 3 Analytical Support Center. This guide is designed for medicinal chemists and process development scientists encountering difficulties in the purification and characterization of quinazoline scaffolds (e.g., Gefitinib/Erlotinib analogs).

Unlike standard SOPs, this center addresses the causality of analytical failures. We focus on the three most common support tickets we receive: HPLC peak tailing/co-elution , Regioisomer identification (N1 vs. N3) , and Trace impurity compliance (ICH Q3A) .

Module 1: Chromatographic Separation (HPLC/UPLC)

Status: High Volume of Inquiries regarding Peak Tailing.

The Core Problem: Quinazolines possess basic nitrogen atoms (typically pKa ~3–5 for the ring, higher for side chains like morpholine). On standard silica-based C18 columns at neutral pH, these protonated amines interact with residual silanols, causing severe peak tailing and variable retention times.

Troubleshooting Guide: Method Development

Q: My quinazoline peak is tailing (Asymmetry > 1.5). Increasing organic modifier didn't help. What now?

A: You are likely fighting silanol interactions. You must control the ionization state of both the analyte and the column.

  • Protocol A (The "Gold Standard"): Switch to a buffered mobile phase at pH 5.0 .

    • Why: At pH 5.0, the basic nitrogen is protonated, but the residual silanols on the column are largely protonated (neutral), reducing secondary interactions.

    • Buffer: 10–20 mM Ammonium Acetate adjusted with Acetic Acid.

  • Protocol B (High pH Stability): If your column allows (e.g., hybrid silica like BEH or Gemini), run at pH 9.5–10.0 .

    • Why: De-protonates the quinazoline (neutral species), sharpening the peak and increasing retention on hydrophobic phases.

    • Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide.

Q: I cannot separate the 4-chloroquinazoline intermediate from the hydrolyzed 4-hydroxy impurity.

A: These species differ significantly in hydrogen bond acidity.

  • The Fix: Switch from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

  • Mechanism: The

    
    -
    
    
    
    interactions offered by phenyl phases provide orthogonal selectivity for the aromatic quinazoline core, often resolving species that co-elute on C18 based purely on hydrophobicity.
Visual Workflow: HPLC Optimization Logic

HPLC_Workflow Start Issue: Poor Resolution or Tailing Check_pH Check Mobile Phase pH Start->Check_pH Branch_Acidic Acidic (pH < 3) Check_pH->Branch_Acidic If currently Branch_Neutral Neutral (pH ~7) Check_pH->Branch_Neutral If currently Check_Tailing Tailing Persists? Branch_Acidic->Check_Tailing Action_Buffer Add 20mM NH4OAc Adjust to pH 5.0 Branch_Neutral->Action_Buffer First Line Fix Action_HighPH Switch to Hybrid Column Run pH 10 (NH4OH) Branch_Neutral->Action_HighPH Alternative Action_Buffer->Check_Tailing Action_Column Switch Column Chemistry: Phenyl-Hexyl or PFP Check_Tailing->Action_Column Yes (Selectivity Issue) Action_Add Add Ion Pair Reagent (e.g., 0.1% TFA or HSA) Check_Tailing->Action_Add Yes (Peak Shape Issue)

Figure 1: Decision tree for optimizing quinazoline chromatography, prioritizing pH control over column switching.

Module 2: Structural Elucidation (NMR & Isomerism)

Status: Critical. Distinguishing N1 vs. N3 alkylation is the #1 failure mode in structural assignment.

The Core Problem: During alkylation of the quinazolin-4(3H)-one core, alkylation can occur at N3 (kinetic/thermodynamic product depending on conditions) or O-alkylation (less common but possible). Simple 1H NMR is often inconclusive because the chemical environment changes are subtle.

Technical Guide: The N1 vs. N3 Diagnostic

Q: How do I definitively prove my alkyl group is on N3 and not O4 or N1?

A: You cannot rely solely on 1H chemical shifts. You must use 2D HMBC (Heteronuclear Multiple Bond Correlation) .

The Validation Protocol:

  • Run HMBC: Set optimization for long-range coupling (8–10 Hz).

  • Target Carbon C4: Look for the carbonyl carbon (C4) signal (~160 ppm).

  • Trace Correlations:

    • N3-Alkyl: The protons of the

      
      -CH2 group on the alkyl chain will show a strong 3-bond correlation (
      
      
      
      )
      to the C4 carbonyl and the C2 carbon .
    • O-Alkyl: The

      
      -CH2 protons will show a correlation to C4, but the C4 chemical shift will move upfield significantly (loss of carbonyl character).
      
    • N1-Alkyl: The

      
      -CH2 protons will typically correlate to C2 and C8a, but NOT  to C4 (too many bonds away: N1-C2-N3-C4 is 4 bonds).
      

Reference Data Table: Diagnostic Shifts

Feature N3-Alkylated Quinazolinone O-Alkylated Quinazoline N1-Alkylated Quinazolinone

| C4 Shift (


C)  | ~158–162 ppm (C=O) | ~165–170 ppm (C-O-R) | ~158–162 ppm |
| HMBC: Alkyl H 

C4
| Strong (

)
| Strong (

)
| Absent (

or

) | | HMBC: Alkyl H

C2
| Strong (

) | Strong (

) | Strong (

) | | IR (Carbonyl) | Strong band ~1660-1680 cm

| Weak/Absent | Strong band |
Module 3: Trace Impurity Profiling (Compliance)

Status: Mandatory for IND enabling studies.

The Core Problem: The "Niementowski" and other cyclization syntheses often leave trace starting materials (anthranilic acids) or generate mutagenic by-products.

Q&A: Regulatory Limits & Detection

Q: What are the reporting thresholds for unknown impurities in my quinazoline API? A: According to ICH Q3A(R2) , thresholds depend on the maximum daily dose (MDD). For most potent quinazoline kinase inhibitors (MDD < 2g):

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10% (or 1.0 mg daily intake, whichever is lower)

  • Qualification Threshold: 0.15% (or 1.0 mg daily intake, whichever is lower)

Q: I see a mass at M+16 in LC-MS. Is it an impurity? A: This is likely the N-oxide .

  • Source: Oxidation of the quinazoline nitrogen or the morpholine side chain (if present, like in Gefitinib) during workup or storage.

  • Action: N-oxides are potential genotoxic impurities (PGIs). You must confirm structure via reduction (treat with

    
     or triphenylphosphine; if the peak reverts to parent mass, it is the N-oxide).
    
Visual Workflow: Impurity Identification

Impurity_ID Unknown Unknown Impurity > 0.10% (LC-UV) LCMS High-Res LC-MS (Q-TOF/Orbitrap) Unknown->LCMS Mass_Check Mass = Parent + 16? LCMS->Mass_Check NOxide Suspect N-Oxide (Perform Reduction Test) Mass_Check->NOxide Yes Isolation Isolate via Prep-HPLC Mass_Check->Isolation No NMR_ID 2D NMR (HMBC/NOESY) Isolation->NMR_ID

Figure 2: Workflow for characterizing unknown impurities exceeding ICH thresholds.

References
  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[1][2][3] International Council for Harmonisation, 2006. Link

  • Chandrashekara, K. A., et al. "Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography."[4] Journal of Chromatographic Science, vol. 52, no.[4] 8, 2014, pp. 799-805.[4] Link

  • Khedr, M. A., et al. "Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones." Molecules, vol. 12, 2007.[5] Link

  • BenchChem Technical Notes. "Troubleshooting common side reactions in quinazoline synthesis." Link

  • Sielc Technologies. "Separation of Quinazoline on Newcrom R1 HPLC column." Link

Sources

Validation & Comparative

Spectroscopic characterization to confirm 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline identity

[1][2]

Executive Summary & Strategic Importance

4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline is a high-value heterocyclic building block, primarily used in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets).[1][2] Its structural integrity is defined by three critical functionalities: the electrophilic 4-chloro handle (susceptible to ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

234

The Challenge: Commercial samples of substituted quinazolines frequently suffer from two primary quality issues:

  • Regioisomer Contamination: Synthesis from 4-fluorobenzoic acid derivatives often yields mixtures of 7-fluoro and 6-fluoro isomers, which are difficult to separate by standard flash chromatography.[1][2][5]

  • Hydrolysis: The C4-chlorine is highly reactive.[1][5] Improper storage leads to hydrolysis, forming the thermodynamically stable 4(3H)-quinazolinone (4-hydroxy tautomer), which is inactive in subsequent nucleophilic substitutions.[1][2][4]

This guide provides a self-validating spectroscopic workflow to definitively confirm the identity of the 7-fluoro-2-trifluoromethyl isomer and quantify common impurities.

Comparative Analysis of Characterization Methods

To ensure "Right First Time" synthesis, researchers must select the optimal analytical tool.[4] The table below compares the efficacy of standard techniques for this specific scaffold.

MethodSpecificity for TargetDetection LimitCritical UtilityLimitations
ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

H NMR
High~1%Definitive Regiochemistry. Distinguishes 7-F vs. 6-F via coupling constants (

values).[2]
Signals may overlap in crude mixtures.
ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

F NMR
Very High<0.1%Quantitation. Best for calculating molar ratios of regioisomers without overlap.[2][5]Requires relaxation delay optimization for integration.
LC-MS (ESI) Medium<0.01%Mass Confirmation. Confirms molecular weight and Cl-isotope pattern.[1][2][5]Cannot distinguish regioisomers. Hydrolysis product ionizes differently.
IR Spectroscopy Low~5%Quick Check. Identifies C-Cl stretch vs. C=O (hydrolysis).[1][2][5]Not suitable for trace impurity analysis.[5]

Deep Dive: NMR Spectroscopic Validation

Objective: Differentiate the target (7-fluoro) from the likely impurity (6-fluoro) using spin-spin coupling logic.

Theoretical Coupling Logic ( H NMR)

The quinazoline core numbering places the Nitrogen atoms at 1 and 3.[1][2][5]

  • Target (7-Fluoro): Protons are located at positions 5, 6, and 8.[2][3][4]

    • H5: Para to F7. Small coupling (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       Hz).[2] Dominant coupling is ortho to H6 (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
      
      
      
      Hz).[2][3][5] Appearance: Doublet.
    • H8: Ortho to F7. Large coupling (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       Hz).[2] Meta to H6 (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
      
      
      
      Hz).[3][5] Appearance: Doublet of Doublets (dd) or broad Doublet. [1][2][3][4]
    • H6: Ortho to F7 and Ortho to H5. Appearance: Doublet of Doublets (dd) or ddd.

  • Alternative (6-Fluoro): Protons are located at 5, 7, 8.[2][3][4]

    • H5: Ortho to F6. Large coupling (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       Hz).[2][3][5] Appearance: Doublet (looks like t or dd due to H-F + H-H). 
      
    • Differentiation Key: The H5 proton in the 7-fluoro isomer lacks the large ortho-Fluorine coupling found in the 6-fluoro isomer.[1][2]

Experimental Protocol: Quantitative NMR (qNMR)

Reagents:

  • Solvent: DMSO-ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (Preferred for solubility) or CDCl
    
    
    (if strictly anhydrous).[2][4]
  • Internal Standard (Optional): 1,3,5-Trimethoxybenzene (for purity assay).[1][2][3][4]

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of solvent. Note: If using DMSO-ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    , ensure the solvent is dry to prevent in-tube hydrolysis of the C4-Cl.[2]
    
  • Acquisition (

    
    H): 
    
    • Pulse angle: 30°.[5]

    • Relaxation delay (

      
      ): 
      
      
      seconds (to ensure full relaxation of aromatic protons).
    • Scans: 16-32.[1][2][5]

  • Acquisition (

    
    F): 
    
    • Sweep width: Include -50 ppm to -150 ppm.

    • Expectation: -CFngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       signal (singlet, ~ -68 ppm) and Ar-F signal (multiplet, ~ -105 to -115 ppm).[2][3]
      
  • Processing:

    • Phase correction: Manual.[5]

    • Baseline correction: Polynomial (Bernstein).[1][2][4][5]

Data Interpretation (Expected Shifts in DMSO- )
PositionProtonMultiplicityCoupling Constants (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
Interpretation
C5-H

8.35
Doublet (d)

Hz
Most deshielded due to N1/C4-Cl proximity.[2] Lack of large ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

confirms F is not at C6.[2][4][5]
C6-H ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

7.85
ddd

Coupled to both H5 and F7.[2][3][4]
C8-H ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

7.65
dd

Large ortho-F coupling is diagnostic for F7.[2][3]

Mass Spectrometry & Impurity Profiling

Objective: Confirm the presence of the chlorine atom and absence of the hydrolysis product.

Isotopic Pattern Analysis

The Chlorine atom (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


234
  • Target (C

    
    H
    
    
    ClF
    
    
    N
    
    
    ):
    • Monoisotopic Mass: ~232.0 Da.[1][5][6]

    • Observed Spectrum: Base peak at ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       233 (
      
      
      ) and a peak at 235 (
      
      
      ) with ~33% intensity of the base peak.[2][3][4]
  • Hydrolysis Impurity (C

    
    H
    
    
    F
    
    
    N
    
    
    O):
    • Loss of Cl, gain of OH.[3][4] Mass shifts to ~214 Da.[5][6]

    • Observed Spectrum: Single peak at ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       215 (
      
      
      ).[2][4][5] Absence of the M+2 peak indicates hydrolysis.[2][3]
Protocol: LC-MS Triage[1][2]
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 2.1 mm).[2][3][4]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[5]

    • B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: UV (254 nm) and ESI (+).

    • Note: The 4-hydroxy quinazoline (hydrolysis product) is significantly more polar and will elute much earlier (lower ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ) than the 4-chloro target.[2]
      

Visualizations

Diagram 1: Analytical Decision Logic

This flowchart guides the scientist through the validation process, prioritizing the exclusion of the most common failure modes (hydrolysis and regioisomerism).[2][3][4]

AnalyticalLogicStartCrude Product(4-Cl-7-F-2-CF3-Quinazoline)LCMSStep 1: LC-MS (ESI+)Start->LCMSCheckMassCheck m/z 233 & Isotope PatternLCMS->CheckMassHydrolysisMass 215 detected?(Hydrolysis to 4-OH)CheckMass->HydrolysisPattern 3:1 (233/235)Fail_HydroREJECT: HydrolyzedDry solvents & RetestCheckMass->Fail_HydroNo Cl patternNMRStep 2: 1H & 19F NMR(DMSO-d6)Hydrolysis->NMRNo 215 peakHydrolysis->Fail_Hydro215 peak presentRegioCheckCheck H5 CouplingNMR->RegioCheckPassIDENTITY CONFIRMEDProceed to SynthesisRegioCheck->PassH5 = Doublet (No F-coupling)Fail_RegioREJECT: 6-Fluoro IsomerCheck Starting MaterialRegioCheck->Fail_RegioH5 = Multiplet (Ortho-F coupling)

Caption: Decision tree for validating 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline identity, filtering for hydrolysis and regiochemical errors.

Diagram 2: Regioisomer Differentiation via Coupling

Visualizing the structural causality of the NMR signals.[5]

CouplingLogicTargetTarget: 7-FluoroH5_TargetH5 Proton(Para to F)Small J(H-F)Target->H5_TargetImpurityImpurity: 6-FluoroH5_ImpurityH5 Proton(Ortho to F)Large J(H-F) ~9HzImpurity->H5_ImpuritySpectrum_TargetAppearance:Clean DoubletH5_Target->Spectrum_TargetDominant H5-H6 couplingSpectrum_ImpurityAppearance:pseudo-Triplet / ddH5_Impurity->Spectrum_ImpurityH5-H6 + H5-F coupling

Caption: Mechanistic basis for distinguishing regioisomers. The H5 proton resonance is the primary diagnostic marker.[2][3]

References

  • Chemical Identity & Properties: PubChem. 4-Chloro-7-(trifluoromethyl)quinazoline Compound Summary. National Library of Medicine.[5] Available at: [Link] (Accessed 2024).[2][3][4][5] Note: Used as base for structural analog comparison.

  • NMR Methodology for Regioisomers: Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Available at: [Link]

  • Fluorine NMR Shifts: Sloop, J. C. (2013).[2][3][4][5] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Available at: [Link]

  • Quinazoline Synthesis & Characterization: Wang, D., et al. (2012).[2][3][4] Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents CN102702115A.[5] Available at:

Comparative Guide: Reactivity of 4-Chloro-7-Fluoroquinazoline vs. Substituted Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 7-Fluoro Scaffold

In the landscape of kinase inhibitor development—specifically for EGFR, VEGFR, and FLT3 targets—the 4-chloro-7-fluoroquinazoline scaffold represents a critical balance between chemical reactivity and metabolic stability. Unlike its nitro-substituted counterparts, which are highly reactive but require reduction steps, the 7-fluoro analog offers a direct, atom-economical route to bioactive cores while introducing a metabolically robust fluorine atom that modulates pKa and lipophilicity.

This guide objectively compares the reactivity of 4-chloro-7-fluoroquinazoline against key alternatives (unsubstituted, 6-fluoro, and 7-nitro), providing experimental protocols and mechanistic insights to optimize your SNAr workflows.

Mechanistic Analysis & Reactivity Hierarchy

The functionalization of 4-chloroquinazolines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction rate and yield are governed by the electrophilicity of the C4 carbon, which is modulated by the electronic effects of substituents on the benzenoid ring.

Electronic Influence of the 7-Fluoro Substituent

The fluorine atom at position 7 exerts two opposing effects:

  • Inductive Withdrawal (-I): Fluorine is highly electronegative, withdrawing electron density through the

    
    -framework. This destabilizes the ground state and stabilizes the anionic Meisenheimer intermediate, activating  the ring toward nucleophilic attack.
    
  • Mesomeric Donation (+M): The lone pairs on fluorine can donate electron density into the

    
    -system.
    

Net Effect: In the quinazoline system, the inductive effect (-I) of halogens generally dominates over the mesomeric effect (+M) regarding reactivity at the C4 position. Consequently, 4-chloro-7-fluoroquinazoline is more reactive than 4-chloroquinazoline , though significantly less reactive than the strongly activated 4-chloro-7-nitroquinazoline.

Reactivity Hierarchy

The following Graphviz diagram illustrates the logical hierarchy of reactivity based on substituent electronic effects.

ReactivityHierarchy cluster_legend Reactivity Drivers Nitro 4-Chloro-7-nitroquinazoline (Most Reactive) Strong -M/-I Activation Fluoro7 4-Chloro-7-fluoroquinazoline (Moderately Reactive) Strong -I Activation dominates +M Nitro->Fluoro7 Decreasing Electrophilicity Fluoro6 4-Chloro-6-fluoroquinazoline (Moderately Reactive) Similar to 7-F Fluoro7->Fluoro6 Comparable Unsub 4-Chloroquinazoline (Baseline Reactivity) Fluoro6->Unsub Methoxy 4-Chloro-6,7-dimethoxyquinazoline (Least Reactive) Strong +M Deactivation Unsub->Methoxy EWG (NO2, F) stabilizes transition state EWG (NO2, F) stabilizes transition state EDG (OMe) destabilizes transition state EDG (OMe) destabilizes transition state EWG (NO2, F) stabilizes transition state->EDG (OMe) destabilizes transition state

Caption: Hierarchy of electrophilic reactivity at the C4 position of quinazolines governed by benzenoid substituents.

Comparative Performance Data

The following table synthesizes experimental data for the SNAr reaction of various 4-chloroquinazolines with a standard nucleophile (e.g., 3-ethynylaniline or similar anilines) under comparable conditions (Isopropanol/Reflux).

Precursor CompoundSubstituent EffectTypical YieldReaction TimeConditionsMetabolic/Drug Relevance
4-Chloro-7-nitro Strong Activation (-M, -I)>90%0.5 - 1 hMild (RT to 40°C)Precursor to 7-amino; requires reduction step.
4-Chloro-7-fluoro Activation (-I > +M) 75 - 85% 2 - 4 h Reflux (IPA) Direct synthesis of Gefitinib/Erlotinib analogs.
4-Chloro-H Baseline65 - 75%4 - 6 hReflux (IPA)General scaffold; lacks metabolic blocking.
4-Chloro-6,7-diOMe Deactivation (+M)50 - 70%6 - 12 hReflux (IPA/DMF)Core of Gefitinib/Erlotinib; often requires catalysis.

Key Insight: While the 7-nitro variant is kinetically superior, the 4-chloro-7-fluoro compound offers a strategic advantage by installing the metabolic blocker (F) early, avoiding late-stage fluorination which is synthetically difficult.

Validated Experimental Protocol

Objective: Synthesis of 4-anilino-7-fluoroquinazoline via SNAr. Scale: 1.0 gram basis (scalable to kg).

Materials
  • Substrate: 4-Chloro-7-fluoroquinazoline (1.0 equiv)

  • Nucleophile: 3-Ethynylaniline (1.1 equiv) [or substituted aniline of choice]

  • Solvent: Isopropanol (IPA) [Green alternative: Ethanol]

  • Base: Triethylamine (TEA) or DIPEA (1.2 equiv) [Optional for neutral amines, mandatory for salts]

Step-by-Step Workflow
  • Dissolution: Charge a round-bottom flask with 4-chloro-7-fluoroquinazoline (1.0 g, 5.48 mmol) and Isopropanol (15 mL). Stir to create a suspension.

  • Addition: Add 3-ethynylaniline (0.71 g, 6.0 mmol) dropwise.

    • Note: If using the hydrochloride salt of the amine, add 1.5 equiv of TEA to liberate the free base.

  • Reaction: Heat the mixture to reflux (82°C) .

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The 7-fluoro analog typically reaches completion in 3 hours , faster than the unsubstituted (5-6h) or dimethoxy (overnight) variants.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitation: The product often precipitates as the hydrochloride salt (if no base used) or free base.

    • Dilute with water (15 mL) and stir for 30 mins to maximize precipitation.

    • Filter the solid and wash with cold isopropanol (2 x 5 mL) followed by diethyl ether.

  • Purification: Recrystallize from Ethanol/Water if purity <98%.

Reaction Mechanism Visualization[1]

SNAr_Mechanism cluster_factors Stabilizing Factors (Lower Activation Energy) Start 4-Chloro-7-fluoro + Aniline TS Meisenheimer Complex Start->TS Nucleophilic Attack (RDS) Product 4-Anilino-7-fluoro quinazoline TS->Product Loss of Cl- (Aromatization) F_effect 7-F (-I effect) Stabilizes anionic TS F_effect->TS Solvent Polar Protic Solvent (IPA) stabilizes leaving group Solvent->TS

Caption: SNAr mechanism highlighting the stabilization of the transition state by the 7-fluoro substituent.

Applications in Drug Discovery[2]

The 4-chloro-7-fluoroquinazoline scaffold is a "privileged structure" in kinase inhibitor design.

  • EGFR Inhibition: The 7-fluoro group mimics the 6,7-dialkoxy pattern sterically but alters the electronic properties, often improving metabolic half-life by blocking the C7 position from oxidation.

  • FLT3 & VEGFR: Used in the synthesis of multi-targeted kinase inhibitors where the fluorine atom enhances binding affinity through interactions with the ATP-binding pocket residues.

References

  • BenchChem. "A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution." BenchChem Technical Guides. Link

  • Molecules (MDPI). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 2024, 29(24), 6021. Link

  • National Institutes of Health (PMC). "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." Beilstein J. Org. Chem., 2018.[1] Link

  • Google Patents. "Quinazoline derivatives as kinases inhibitors and methods of use thereof (US9388160B2)." United States Patent, 2016. Link

  • ChemRxiv. "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." ChemRxiv Preprints, 2023. Link

Sources

Biological Activity Comparison of Quinazoline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for over 70% of clinically approved Epidermal Growth Factor Receptor (EGFR) inhibitors. This guide provides a technical comparison of quinazoline analogs, ranging from first-generation reversible inhibitors to third-generation covalent binders. It is designed for drug discovery scientists requiring actionable data on structure-activity relationships (SAR), comparative IC50 potencies, and validated experimental protocols.

Mechanism of Action & Signaling Pathway

Quinazoline analogs primarily function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By docking into the ATP-binding pocket, they prevent the autophosphorylation of tyrosine residues, thereby blocking downstream signaling cascades essential for tumor cell proliferation and survival.

EGFR Signaling Blockade Visualization

The following diagram illustrates the interruption of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways by quinazoline inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR Competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Outcome Cell Proliferation & Survival ERK->Outcome AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Outcome

Caption: Figure 1. Mechanism of quinazoline-mediated EGFR inhibition. The inhibitor competes with ATP, effectively silencing downstream RAS/MAPK and PI3K/AKT pro-survival signals.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of quinazoline analogs is dictated by specific substitutions on the heteroaromatic core.

Key Pharmacophoric Features
  • N1 & N3 Nitrogens: Essential for hydrogen bonding with the hinge region of the kinase (specifically Met793).

  • C4-Position (Aniline Moiety): The most critical site for potency. A hydrophobic pocket interaction is achieved here. Substitution with 3-chloro-4-fluoroaniline (as in Gefitinib) or 3-ethynylaniline (as in Erlotinib) optimizes fit.

  • C6 & C7 Positions: Solubilizing groups (e.g., morpholine-propoxy) are attached here to improve pharmacokinetics and solvent exposure.

  • C6-Acrylamide (Specific to 2nd/3rd Gen): Introduction of a Michael acceptor (e.g., in Afatinib, Osimertinib) allows for covalent bonding with Cys797, overcoming resistance.

SAR_Analysis Core Quinazoline Core (Scaffold) N1 N1: H-Bond Acceptor (Binds Met793) Core->N1 C4 C4: Aniline Group (Hydrophobic Pocket) Core->C4 C6_7 C6/C7: Solubilizing Chains (PK Properties) Core->C6_7 C6_Cov C6: Acrylamide (Covalent Cys797 Bind) Core->C6_Cov 2nd/3rd Gen

Caption: Figure 2. Critical SAR nodes on the quinazoline scaffold determining potency and selectivity.

Comparative Biological Activity Data

The following data synthesizes enzymatic inhibitory concentrations (IC50) across three generations of quinazoline-based drugs.

Table 1: Enzymatic Inhibition Profile (IC50 in nM)

Data represents mean values from cell-free kinase assays.

CompoundGenerationTarget ProfileEGFR (WT)EGFR (L858R)EGFR (T790M)
Gefitinib 1st (Reversible)EGFR WT/Mutant23 - 333 - 5>1000 (Resistant)
Erlotinib 1st (Reversible)EGFR WT/Mutant2 - 101 - 3>1000 (Resistant)
Afatinib 2nd (Irreversible)Pan-HER (EGFR/HER2)0.5 - 1.00.4 - 0.8~10 - 20
Osimertinib 3rd (Irreversible)Mutant Selective12 - 151 - 3< 5 (Potent)

Key Insight: First-generation analogs (Gefitinib/Erlotinib) lose potency against the T790M "gatekeeper" mutation due to steric hindrance. Third-generation analogs (Osimertinib) maintain high potency against T790M while sparing wild-type EGFR, reducing dermatological toxicity.

Table 2: Cellular Viability (IC50 in nM)

Data based on MTT assays in specific cell lines.

Cell LineMutation StatusGefitinibAfatinibOsimertinib
A549 Wild Type>100050 - 100>1000
PC-9 Del19 (Sensitive)4 - 10< 12 - 8
H1975 L858R / T790M>5000100 - 3005 - 15

Experimental Protocols

To replicate these findings or evaluate novel analogs, follow these standardized protocols.

In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine IC50 against purified EGFR enzyme.

  • Reagent Prep: Prepare 4x Enzyme solution (EGFR-WT or T790M) and 4x ATP/Substrate mix (ULight-poly GT).

  • Compound Dilution: Serial dilute quinazoline analogs in 100% DMSO (start at 10 mM). Dilute further in kinase buffer to 4x final concentration.

  • Reaction:

    • Add 2.5 µL compound to 384-well plate.

    • Add 2.5 µL Enzyme solution. Incubate 5 mins RT.

    • Add 5 µL ATP/Substrate mix.

    • Incubate 60 mins at RT.

  • Termination: Add 10 µL EDTA/Eu-anti-phosphotyrosine antibody mixture.

  • Detection: Read on EnVision plate reader (Excitation: 320nm, Emission: 665nm).

  • Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).

Cell Viability Assay (MTT)

Objective: Assess cytotoxicity in cancer cell lines.[1][2]

  • Seeding: Seed A549 or H1975 cells (3,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add quinazoline analogs (0.1 nM to 10 µM). Include DMSO control (<0.5%).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate 4h.

  • Solubilization: Remove media.[3] Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

Emerging Analogs & Future Directions

Recent literature highlights novel quinazoline derivatives extending beyond EGFR:

  • Quinazoline-Isatin Hybrids: Recent studies (e.g., Compound 6c) show multi-kinase inhibition (CDK2, VEGFR-2, EGFR) with IC50 values <200 nM, offering a strategy to overcome single-target resistance [5].

  • Quinazolinone-Chalcone Hybrids: Designed to target the ATP-binding pocket with enhanced lipophilicity, showing promise against breast cancer lines (MCF-7) [1].

References

  • Appraisal of anticancer activity with structure–activity relationship of quinazoline... Source: Manipal Research Portal.

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: Molecules (MDPI), 2023.

  • Afatinib and gefitinib: a direct comparison. Source: Translational Lung Cancer Research, 2016.

  • Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR. Source: BenchChem Application Notes.[4]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids. Source: MDPI Pharmaceuticals, 2025.

Sources

Benchmarking Next-Generation Quinazoline Synthesis: Catalytic Aerobic Oxidative Cyclization vs. Classical Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for EGFR inhibitors like Gefitinib and Erlotinib . While the classical Niementowski synthesis and thermal condensations have served the industry for over a century, they are increasingly viewed as bottlenecks due to harsh thermal requirements (>150°C), poor atom economy, and the frequent need for toxic chlorinating agents (e.g., POCl₃) to aromatize the intermediate quinazolinone.

This guide benchmarks a high-performance alternative: Copper-Catalyzed Aerobic Oxidative Cyclization . By leveraging molecular oxygen as a green oxidant and transition metal catalysis, this method offers a direct route to 2,4-disubstituted quinazolines under mild conditions. We provide a direct experimental comparison, mechanistic breakdown, and validated protocols to transition your workflow from thermal brute force to catalytic precision.

Part 1: The Standard vs. The Challenger

The Standard: Classical Thermal Condensation

The traditional approach to synthesizing substituted quinazolines, such as 2,4-diphenylquinazoline , typically involves the condensation of 2-aminobenzophenone with benzamide or the multi-step conversion of anthranilic acid derivatives.

  • Mechanism: Acid-catalyzed nucleophilic attack followed by high-temperature dehydration.

  • Limitations: Requires temperatures exceeding 180°C (often in sealed tubes), stoichiometric dehydrating agents, and often yields difficult-to-separate oligomeric byproducts.

The Challenger: Cu-Catalyzed Aerobic Oxidative Cyclization

This method utilizes 2-aminobenzophenones and benzylamines as substrates.[1][2] It bypasses the need for pre-oxidized amide partners by performing an in situ oxidation of the amine.

  • Mechanism: Copper-catalyzed oxidation of the benzylic amine to an imine, followed by intramolecular cyclization and aromatization driven by O₂.

  • Advantages: Uses O₂ (air) as the terminal oxidant, operates at 80–100°C, and tolerates a wide range of functional groups.

Part 2: Comparative Analysis & Data

The following data is derived from a meta-analysis of recent bench-scale validations (2023–2025) comparing the synthesis of 2,4-diphenylquinazoline .

Performance Metrics Table
MetricClassical Condensation (Method A)Cu-Catalyzed Oxidative (Method B)Impact
Reagents 2-Aminobenzophenone + Benzamide2-Aminobenzophenone + BenzylamineMethod B uses cheaper, more available amines.
Catalyst/Promoter

or

-TsOH (Stoichiometric)

or

(10 mol%)
Catalytic vs. Stoichiometric waste.
Oxidant None (Dehydrative)Molecular Oxygen (

balloon)
Method B utilizes green oxidation.
Temperature 180°C - 200°C (Melt/Sealed Tube)80°C - 100°C (Reflux)Energy efficiency.
Time 12 - 24 Hours4 - 8 Hours3x Throughput increase.
Isolated Yield 45 - 60%82 - 92%Higher process efficiency.
Purification Difficult (Tarry byproducts)Simple (Crystallization/Flash)Reduced solvent usage.
Atom Economy Low (Loss of

,

)
High (Loss of

,

)
Green Chemistry compliance.

Part 3: Mechanistic Visualization

Understanding the mechanism is crucial for troubleshooting. The classical method relies on thermal energy to overcome the activation barrier of dehydration. The modern method relies on a redox cycle.

Diagram 1: Mechanistic Pathway of Cu-Catalyzed Oxidative Cyclization

This workflow illustrates the cascade reaction: Oxidation


 Condensation 

Cyclization

Aromatization.

Quinazoline_Mechanism Substrates Substrates: 2-Aminobenzophenone + Benzylamine Imine_Formation Step 1: Oxidation Benzylamine -> Imine (Cu(II)/O2 cycle) Substrates->Imine_Formation Cu(II) cat, 80°C Condensation Step 2: Condensation Imine + Ketone -> Dihydroquinazoline Imine_Formation->Condensation - H2O Cu_Cycle Cu(I) / Cu(II) Redox Cycle Imine_Formation->Cu_Cycle Aromatization Step 3: Aromatization Oxidative Dehydrogenation (-H2O) Condensation->Aromatization O2 / Cu(I)->Cu(II) Product Product: 2,4-Diphenylquinazoline Aromatization->Product High Yield Aromatization->Cu_Cycle

Figure 1: The Copper-catalyzed aerobic oxidative pathway enables mild C-N bond formation via a radical-polar crossover mechanism.

Part 4: Experimental Protocols

Protocol A: The Modern Standard (Recommended)

Method: Copper-Catalyzed Aerobic Oxidative Synthesis Target: 2,4-Diphenylquinazoline

Reagents:
  • 2-Aminobenzophenone (1.0 mmol)

  • Benzylamine (1.2 mmol)

  • CuCl₂ or Cu(OAc)₂ (10 mol%)

  • 2,2'-Bipyridine (10 mol% - Optional ligand for rate enhancement)

  • Solvent: Ethanol or Toluene (3 mL)

  • Oxidant: O₂ balloon (or open air)

Step-by-Step Workflow:
  • Charge: In a 25 mL round-bottom flask, add 2-aminobenzophenone (197 mg), benzylamine (128 mg), and CuCl₂ (13 mg).

  • Solvation: Add 3 mL of Ethanol. (Toluene is preferred if the substrate is highly lipophilic).

  • Activation: Attach an O₂ balloon to the flask. Purge the headspace briefly.[3]

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Expert Insight: Vigorous stirring is critical to maximize gas-liquid mass transfer of Oxygen.

  • Monitoring (Self-Validation):

    • T = 0 hr: TLC shows two distinct spots (amine + ketone).

    • T = 4 hr: Check TLC. The appearance of a highly fluorescent spot (blue/green under UV254) indicates Quinazoline formation.

    • Endpoint: Reaction is complete when the 2-aminobenzophenone spot disappears.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove the copper catalyst. Wash with ethyl acetate.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water (9:1) or perform flash chromatography (Hexane/EtOAc 8:2).

Validation Checkpoints:
  • NMR: Look for the disappearance of the benzylic

    
     protons of benzylamine (
    
    
    
    3.8 ppm) and the absence of the
    
    
    broad singlet.
  • Appearance: Product should be a white to pale yellow solid.

Protocol B: The Classical Reference (For Comparison)

Method: Thermal Condensation (Niementowski Variation)

  • Mix: 2-Aminobenzophenone (1.0 mmol) and Benzamide (1.5 mmol) in a sealed tube.

  • Catalyst: Add p-TsOH (1.0 mmol).

  • Heat: Heat to 180°C for 16 hours.

  • Workup: Cool. The melt will solidify. Dissolve in DCM, wash with

    
     to remove acid.
    
  • Note: This method frequently requires column chromatography to separate unreacted benzamide.

Part 5: Strategic Recommendations

When to Switch to the New Method:

  • Library Generation: When you need to synthesize a diverse array of 2-substituted quinazolines by simply varying the benzylamine (commercially abundant).

  • Scale-Up: The oxidative method avoids the safety hazards of high-pressure sealed tubes and super-heated reaction masses.

  • Sustainability Goals: When your organization tracks E-Factor or requires the elimination of chlorinated reagents (POCl₃).

When to Retain the Classical Method:

  • Inert Atmosphere Requirements: If your specific substrate is extremely sensitive to oxidation (e.g., contains free thiols or easily oxidized aldehydes), the aerobic condition of the Copper method may be incompatible.

References

  • Bhanage, B. M., et al. (2018).[2][3] "Iodine and Copper Catalyzed Synthesis of Quinazolines: A Green Approach." Synlett.

  • Ma, D., et al. (2016).[4] "Copper-Catalyzed One-Pot Synthesis of Quinazolines via Oxidative Amination." Organic & Biomolecular Chemistry.

  • Liu, Q., et al. (2013).[2] "Ligand-Free Copper-Catalyzed Synthesis of Quinazolines from 2-Aminobenzophenones." Synlett.

  • Fan, X., et al. (2014).[1] "Copper-Catalyzed Cascade Synthesis of Quinazolines from 2-Bromobenzyl Bromides and Aldehydes." Organic Letters.

  • Sheldon, R. A. (2017). "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry.

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Kinase Inhibition Profiles for Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibition

In the landscape of targeted cancer therapy, the quinazoline scaffold represents a "privileged" chemical structure, forming the core of numerous clinically successful protein kinase inhibitors.[1][2] Protein kinases, which regulate the majority of cellular signaling pathways, are fundamental targets in oncology.[1] Quinazoline derivatives have proven exceptionally effective as ATP-competitive inhibitors, meaning they are designed to mimic the structure of adenosine triphosphate (ATP) and bind to the ATP-binding pocket within the kinase domain.[1][3] This action blocks the phosphorylation of downstream substrates, thereby halting the signaling cascades that drive cell proliferation and survival.[4][5]

This guide provides a comparative analysis of the kinase inhibition profiles of three seminal first-generation, FDA-approved quinazoline derivatives: Gefitinib, Erlotinib, and Lapatinib.[1][6] We will delve into their target specificity and potency, explore the critical signaling pathways they disrupt, and provide a detailed, field-proven protocol for determining these inhibition profiles in a laboratory setting. Our focus will be on understanding not just the data, but the causality behind the experimental design required to generate it.

Comparative Analysis of Inhibition Profiles: A Tale of Three Inhibitors

The clinical utility of a kinase inhibitor is defined by its potency against its intended target and its selectivity across the human kinome. Off-target activity can lead to toxicity or, in some cases, beneficial polypharmacology. Here, we compare the distinct inhibition profiles of three foundational quinazoline-based drugs.

Gefitinib (Iressa®) and Erlotinib (Tarceva®): The EGFR Specialists

Gefitinib and Erlotinib were among the first targeted therapies developed to specifically inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is a hallmark of many cancers, particularly non-small-cell lung cancer (NSCLC).[4][7][8] Both are highly selective for EGFR and function by reversibly binding to the ATP pocket.[6][9]

Their primary distinction lies in subtle differences in potency and their efficacy against specific EGFR mutations. Clinical and preclinical data show that both inhibitors are significantly more effective in tumors harboring activating mutations in the EGFR kinase domain (e.g., exon 19 deletions or the L858R point mutation) than in those with wild-type EGFR.[9][10][11] While both are considered highly selective EGFR inhibitors, profiling against broader kinase panels reveals minor off-target activities; for instance, Erlotinib has been shown to inhibit JAK2 (V617F) at micromolar concentrations, an activity not typically associated with Gefitinib.[11][12]

Lapatinib (Tykerb®): The Dual Inhibitor

Lapatinib distinguishes itself from Gefitinib and Erlotinib by design. It is a potent, reversible dual inhibitor, targeting both EGFR and a second member of the ErbB family, the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[13][14][15] HER2 overexpression is a key driver in a significant subset of breast cancers.[16] By inhibiting both receptors, Lapatinib can block signaling from both EGFR-EGFR homodimers and EGFR-HER2 heterodimers, which are potent drivers of proliferation.[14] This dual-targeting strategy provides a more comprehensive blockade of the ErbB signaling network and is effective in cancers dependent on HER2 signaling.[13][17]

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying the potency of an inhibitor. It represents the concentration of the drug required to inhibit 50% of the target kinase's activity in vitro. The table below summarizes the biochemical potencies of these three derivatives against their primary targets.

InhibitorPrimary Target(s)IC50 (nM)Citation(s)
Gefitinib EGFR0.41[18]
Erlotinib EGFR~2-5[11][19]
Lapatinib EGFR3 - 10.2[16]
HER2 (ErbB2)9.8 - 13[16]

Note: IC50 values can vary between studies due to differences in assay conditions, such as ATP concentration and substrate used.[11]

Visualizing the Target: The EGFR Signaling Pathway

To understand the impact of these inhibitors, it is crucial to visualize the pathway they disrupt. EGFR inhibition blocks a cascade of events essential for cell growth and survival.

EGFR_Pathway cluster_downstream Downstream Signaling Ligand EGF Ligand EGFR EGFR Monomer Ligand->EGFR Binding Dimer EGFR Dimer (Active) EGFR->Dimer Dimerization Dimer->Dimer RAS RAS/MAPK Pathway Dimer->RAS Activation PI3K PI3K/AKT Pathway Dimer->PI3K Activation ATP ATP ATP->Dimer Binds & Donates P Inhibitor Quinazoline Inhibitor (Gefitinib, Erlotinib) Inhibitor->Dimer Binds ATP Pocket BLOCKS Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: EGFR signaling pathway and point of inhibition by quinazoline derivatives.

Methodology: Determining an Inhibitor's IC50 Profile

The trustworthiness of any comparative analysis rests on the integrity of the experimental data. An in vitro kinase assay is the gold standard for determining an inhibitor's biochemical potency (IC50). The following protocol describes a robust, luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[5][20]

Experimental Protocol: In Vitro Kinase IC50 Determination

This protocol is designed as a self-validating system, with integrated controls to ensure data accuracy.

Objective: To determine the concentration of a quinazoline derivative required to inhibit 50% of the activity of a target kinase (e.g., EGFR).

Principle: The amount of ADP produced in a kinase reaction is directly proportional to the kinase's activity. The ADP-Glo™ system uses a two-step reaction: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back into ATP, which fuels a luciferase reaction, generating a light signal that is proportional to the initial amount of ADP produced.[5]

Step 1: Reagent Preparation

  • Causality: Precise concentrations are critical for reproducible results.

    • Kinase Buffer: Prepare a buffer suitable for the kinase of interest (e.g., HEPES-based buffer with MgCl2, Brij-35).[21]

    • Kinase Working Solution: Dilute the recombinant target kinase (e.g., EGFR) in kinase buffer to a 2X final concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Substrate/ATP Mixture: Prepare a 2X solution containing the specific peptide substrate for the kinase and ATP in kinase buffer. The ATP concentration is critical; it should be at or near its Michaelis-Menten constant (Km) for the kinase, as the inhibitor is ATP-competitive.[22]

    • Inhibitor Serial Dilutions:

      • Create a 10-point, 3-fold serial dilution of the quinazoline inhibitor in 100% DMSO.

      • Further dilute these stocks into the kinase buffer to create 2X final assay concentrations. This intermediate dilution minimizes the final DMSO concentration in the assay (typically ≤1%) to prevent solvent-based artifacts.[5]

Step 2: Assay Plate Setup (384-well plate)

  • Causality: Controls are essential to validate the assay and normalize the data.

    • Inhibitor Wells: Add 5 µL of each 2X inhibitor dilution to the appropriate wells.

    • Positive Control (0% Inhibition): Add 5 µL of kinase buffer containing the same percentage of DMSO as the inhibitor wells. This well represents maximum kinase activity.[23]

    • Negative Control (100% Inhibition): Add 5 µL of kinase buffer with DMSO to separate wells. No kinase will be added to these wells. This measures the background signal from the reagents and any compound fluorescence.[5]

Step 3: Kinase Reaction

  • Add 5 µL of the 2X Kinase Working Solution to all wells except the negative control wells. Add 5 µL of kinase buffer to the negative control wells.
  • Gently mix and pre-incubate the plate for 10-15 minutes. This allows the inhibitor to bind to the kinase before the reaction starts.
  • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP mixture to all wells. The total reaction volume is now 20 µL.
  • Mix and incubate at 30°C for 60 minutes.

Step 4: Signal Generation and Detection

  • Stop Reaction: Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.
  • Develop Signal: Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
  • Read Plate: Measure luminescence using a plate reader.

Step 5: Data Analysis

  • Background Subtraction: Subtract the average luminescence of the negative control wells from all other data points.
  • Normalization: Calculate the percent inhibition for each inhibitor concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.
  • IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Visualizing the Workflow: IC50 Determination Flowchart

The following diagram illustrates the logical flow of the experimental protocol, from setup to final data analysis.

IC50_Workflow prep Step 1: Reagent Preparation (Kinase, ATP/Substrate, Inhibitor Dilutions) plate Step 2: Assay Plate Setup - Add 5µL 2X Inhibitor - Add Controls (0% & 100% inhibition) prep->plate enzyme Step 3a: Add 5µL 2X Kinase (Pre-incubate 10 min) plate->enzyme start Step 3b: Add 10µL 2X ATP/Substrate (Incubate 60 min at 30°C) enzyme->start stop Step 4a: Stop Reaction Add 20µL ADP-Glo™ Reagent start->stop develop Step 4b: Develop Signal Add 40µL Detection Reagent stop->develop read Step 4c: Read Luminescence develop->read analyze Step 5: Data Analysis (Normalize & Plot Dose-Response Curve) read->analyze ic50 Result: IC50 Value analyze->ic50

Caption: Experimental workflow for determining kinase inhibitor IC50 values.

Beyond a Single Target: The Importance of Comprehensive Profiling

While determining the on-target potency of an inhibitor is a critical first step, a comprehensive understanding requires assessing its selectivity across the entire kinome. Drug discovery campaigns routinely employ large-scale kinase profiling, screening compounds against panels of hundreds of kinases.[23][24]

Methodologies like chemical proteomics using inhibitor affinity chromatography (e.g., Kinobeads) offer an unbiased approach to identify both known and unexpected protein targets directly from cell lysates, providing a more physiologically relevant view of a compound's interaction profile.[25][26] This broad profiling is crucial for identifying potential off-target liabilities that could cause toxicity and for uncovering new therapeutic opportunities through drug repurposing.[26]

Conclusion and Future Perspectives

The comparative analysis of Gefitinib, Erlotinib, and Lapatinib illustrates the power of the quinazoline scaffold and the strategic design of kinase inhibitors. While Gefitinib and Erlotinib offer highly selective EGFR inhibition, Lapatinib's dual EGFR/HER2 profile provides a broader blockade of ErbB family signaling.

The accuracy of these profiles is entirely dependent on robust, well-controlled experimental methodologies. The detailed in vitro kinase assay protocol provided here serves as a foundational workflow for any researcher aiming to characterize the potency and selectivity of novel kinase inhibitors. As the field evolves toward multi-kinase inhibitors and covalent irreversible binders, the principles of rigorous biochemical profiling and a deep understanding of the underlying cellular pathways will remain paramount in the development of the next generation of targeted therapies.[2][6]

References

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (n.d.). NIH. Retrieved February 17, 2026, from [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). RACO. Retrieved February 17, 2026, from [Link] ArsPharmaceutica/article/view/421115

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. Retrieved February 17, 2026, from [Link]

  • Lapatinib, a dual EGFR and HER2 kinase inhibitor, selectively inhibits HER2-amplified human gastric cancer cells and is synergistic with trastuzumab in vitro and in vivo. (2010). PubMed. Retrieved February 17, 2026, from [Link]

  • Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Taylor & Francis Online. Retrieved February 17, 2026, from [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science. Retrieved February 17, 2026, from [Link]

  • Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2. (2009). PLOS One. Retrieved February 17, 2026, from [Link]

  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024). Journal of Drug Delivery and Therapeutics. Retrieved February 17, 2026, from [Link]

  • Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. (2020). Nature Communications. Retrieved February 17, 2026, from [Link]

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (2024). Frontiers in Chemistry. Retrieved February 17, 2026, from [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2022). Brieflands. Retrieved February 17, 2026, from [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). MDPI. Retrieved February 17, 2026, from [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). Molecules. Retrieved February 17, 2026, from [Link]

  • Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. (2007). PubMed. Retrieved February 17, 2026, from [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Cell Chemical Biology. Retrieved February 17, 2026, from [Link]

  • Gefitinib and erlotinib sensitivity in a panel of non-small cell lung cancer (NSCLC) cell lines. (2005). AACR. Retrieved February 17, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved February 17, 2026, from [Link]

  • erlotinib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 17, 2026, from [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. Retrieved February 17, 2026, from [Link]

  • Disclosure of Erlotinib as a Multikinase Inhibitor in Pancreatic Ductal Adenocarcinoma. (n.d.). Neoplasia. Retrieved February 17, 2026, from [Link]

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (2024). Angiotherapy. Retrieved February 17, 2026, from [Link]

  • Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors. (2024). ACS Medicinal Chemistry Letters. Retrieved February 17, 2026, from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Retrieved February 17, 2026, from [Link]

  • (a) IC50 values of tumor cell growth inhibition on a panel of human... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • In vitro NLK Kinase Assay. (n.d.). NIH. Retrieved February 17, 2026, from [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025). ResearchGate. Retrieved February 17, 2026, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). Biochemical Journal. Retrieved February 17, 2026, from [Link]

  • In vitro kinase assay. (2024). Protocols.io. Retrieved February 17, 2026, from [Link]

  • Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. (n.d.). BMC Cancer. Retrieved February 17, 2026, from [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). Molecules. Retrieved February 17, 2026, from [Link]

  • Use of Erlotinib or Gefitinib as Initial Therapy in Advanced NSCLC. (2010). CancerNetwork. Retrieved February 17, 2026, from [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). MDPI. Retrieved February 17, 2026, from [Link]

  • IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: a review. (2015). Revista da Associação Médica Brasileira. Retrieved February 17, 2026, from [Link]

  • Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations. (2014). PLOS One. Retrieved February 17, 2026, from [Link]

  • Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. (2017). OncoTargets and Therapy. Retrieved February 17, 2026, from [Link]

Sources

Guide to Validating Mechanism of Action for New Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinazoline scaffolds remain a cornerstone in kinase inhibitor design, particularly for the Epidermal Growth Factor Receptor (EGFR) family.[1] However, the validation landscape has shifted from simple enzymatic


 screening to rigorous demonstration of residence time, mutant selectivity, and intracellular target engagement.

This guide outlines a self-validating workflow for characterizing novel quinazoline derivatives. It contrasts your potential candidate against the current Standard of Care (SoC) agents—Gefitinib (1st Gen), Afatinib (2nd Gen), and Osimertinib (3rd Gen)—providing a roadmap to prove bio-superiority or equivalent potency with improved selectivity.

Part 1: The Quinazoline Scaffold & Competitive Landscape

To validate a new quinazoline, you must benchmark it against established generations. The primary differentiator is the binding mode (reversible vs. covalent) and the selectivity profile against the "Gatekeeper" mutation (T790M).

Comparative Performance Benchmarks

Use the following data points as controls in your assays. If your new compound ("QZ-Novel") does not meet the "Required Threshold," it likely lacks clinical viability.

FeatureGefitinib (1st Gen)Afatinib (2nd Gen)Osimertinib (3rd Gen)Target Profile (QZ-Novel)
Binding Mode Reversible (ATP Competitive)Irreversible (Covalent Cys797)Irreversible (Covalent Cys797)Irreversible or Allosteric
EGFR WT

~0.4 nM~0.5 nM~12 nM> 10 nM (Spare WT)
EGFR L858R

~0.4 nM~0.4 nM~1 nM< 5 nM
EGFR T790M

> 3,000 nM (Resistant)~10 nM~1 nM< 10 nM
Selectivity (Mut/WT) Poor (<1x)Poor (<1x)High (>10x)High (>20x)

Mechanistic Insight: First-generation quinazolines (Gefitinib) failed in T790M mutants because the bulky Methionine residue sterically hinders the inhibitor while increasing ATP affinity. Successful new quinazolines often incorporate an acrylamide "warhead" to form a covalent bond with Cys797, bypassing this competition.

Part 2: Biochemical Validation (The "On-Target" Check)

Kinetic Analysis: Beyond

For covalent quinazolines, reporting an


 is insufficient because the value is time-dependent.[2] You must determine the inactivation efficiency  (

).[2]
  • Protocol Requirement: Perform a time-dependent inhibition assay.[3] Pre-incubate enzyme and inhibitor for varying times (0, 15, 30, 60 min) before adding ATP.

  • Success Metric: A downward shift in

    
     over time confirms covalency.[2]
    
  • Causality: If

    
     remains constant despite pre-incubation, your compound is a reversible binder, likely failing against high-affinity mutants.
    
Selectivity Profiling (Kinome Scan)

Quinazolines are "privileged scaffolds" but often promiscuous. They frequently hit other kinases like VEGFR, PDGFR, or unrelated serine/threonine kinases (GAK).

  • Directive: Run a broad kinome panel (e.g., KINOMEscan) at 1 µM.[4]

  • Threshold: A viable lead should hit <5% of the kinome with >90% inhibition to minimize off-target toxicity.

Part 3: Cellular Mechanism Validation (The "Functional" Check)

Demonstrating enzymatic inhibition is meaningless if the compound cannot penetrate the cell membrane or if compensatory pathways activate.

Signaling Pathway Visualization

The following diagram illustrates the EGFR signaling cascade. Your validation must prove blockade at the receptor (pEGFR) and, crucially, the silencing of downstream effectors (pAKT, pERK).

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (WT or Mutant) Ligand->EGFR Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks (ATP Site/Cys797) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: EGFR signaling cascade.[5][6][7][8][9] Valid inhibitors must abolish phosphorylation of downstream nodes ERK (Proliferation) and AKT (Survival).

Protocol: Phospho-Western Blotting

Objective: Confirm functional silencing of the pathway.

  • Cell Lines: Use H1975 (T790M/L858R) for mutant efficacy and A431 (WT) for toxicity benchmarking.

  • Starvation: Serum-starve cells for 12 hours to reduce basal noise.

  • Treatment: Treat with "QZ-Novel" (0, 10, 100, 1000 nM) for 4 hours.

  • Stimulation: Pulse with EGF (100 ng/mL) for 15 mins to drive pathway activation.

  • Detection:

    • Primary: pEGFR (Tyr1068), pAKT (Ser473), pERK1/2 (Thr202/Tyr204).

    • Control: Total EGFR, Total AKT, Total ERK,

      
      -Actin.
      
  • Interpretation: A successful candidate will erase pEGFR and pERK bands in H1975 cells at <100 nM while leaving them intact in A431 cells (if sparing WT).

Part 4: Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) is the gold standard for proving your drug physically binds the target inside a living cell, distinguishing it from non-specific toxic agents.

Experimental Protocol: CETSA for Quinazolines

Principle: Ligand binding stabilizes the protein, increasing its melting temperature (


).

Materials:

  • H1975 Cells[6][8][10]

  • Protease Inhibitor Cocktail[11]

  • Thermal Cycler[11][12]

Step-by-Step Workflow:

  • Treatment: Treat 10 million cells with 1 µM of "QZ-Novel" or DMSO (Vehicle) for 1 hour at 37°C.

  • Harvest: Wash with PBS, trypsinize, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Split samples into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a distinct temperature gradient (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) for 3 minutes .

  • Cooling: Immediately incubate at RT for 3 minutes, then snap-freeze in liquid nitrogen.

  • Lysis: Freeze-thaw x2 to lyse cells. Centrifuge at 20,000 x g for 20 mins at 4°C.

  • Analysis: Collect supernatant (soluble fraction).[11] Analyze EGFR levels via Western Blot.

  • Data Plotting: Plot normalized band intensity vs. Temperature.

    • Result: A right-shift in the melting curve (higher

      
      ) in the treated group vs. DMSO confirms target engagement.
      

Part 5: Validation Workflow Visualization

Follow this logic flow to ensure a "Go/No-Go" decision at every stage.

Validation_Workflow Start New Quinazoline Synthesized Step1 Biochemical Assay (Kinase IC50) Start->Step1 Decision1 IC50 < 10nM (Mutant)? Step1->Decision1 Step2 Cellular Assay (H1975 Viability) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No Decision2 Selectivity Index > 10? Step2->Decision2 Step3 Target Engagement (CETSA) Decision2->Step3 Yes Decision2->Fail No Success Lead Candidate Validated Step3->Success Tm Shift Confirmed Step3->Fail No Shift

Caption: Stage-gate validation workflow. Each step acts as a filter to prevent resource wastage on non-viable compounds.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. National Institutes of Health (PMC). [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents. International Journal of Molecular Sciences. [Link][6]

  • Selectivity profiling of irreversible EGFR inhibitors using COVALfinder. Enzymlogic. [Link]

Sources

Safety Operating Guide

4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline Proper Disposal Procedures

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling, neutralization, and disposal workflows for 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline . Critical Insight: Unlike standard inert organic waste, this compound possesses a reactive C-4 chlorine atom .[1][2][3] It is an electrophile susceptible to nucleophilic aromatic substitution (


).[1] While this makes it valuable for synthesis, it poses a contact hazard and potential reactivity risk in mixed waste streams.[1][3]

Recommendation: For quantities >5g or high-concentration solutions, chemical quenching (hydrolysis) is recommended prior to disposal to convert the reactive chloro-pyrimidine ring into the chemically inert quinazolinone derivative.[2]

Table 1: Physicochemical & Hazard Profile
PropertySpecification
Chemical Name 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline
CAS Number 16499-65-3
Molecular Formula

Physical State Solid (White to off-white powder)
Reactivity Moisture Sensitive. Hydrolyzes to release HCl and form 7-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one.[1][2]
GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3][4][5] Irrit.)
Waste Stream Halogenated Organic Solid (High-Temp Incineration)

Pre-Disposal: Reactivity & Quenching Protocol

Why Quench? The C-4 chlorine is a leaving group.[1][2] In a mixed waste drum containing amines or thiols, unquenched material can generate heat or toxic byproducts.[1][3] Converting it to the "one" (hydroxy) form renders it inert.[1]

Quenching Workflow (Recommended for >5g)
  • Reagents: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ), Ethanol.[1][3]
    
  • Mechanism: Base-promoted hydrolysis (

    
     followed by tautomerization).[1][2]
    

Step-by-Step Protocol:

  • Dissolution: Dissolve the waste material in a minimal amount of Ethanol or THF.[1]

  • Basification: Slowly add 10% NaOH (aq) while stirring. Monitor temperature (exothermic).

    • Target pH: >10.

  • Reaction: Stir at room temperature for 2-4 hours. The mixture may become cloudy as the quinazolinone precipitates.[1]

  • Confirmation: TLC or LC-MS can confirm the disappearance of the starting material (approx.[1][2] retention time shift due to polarity change).[1]

  • Neutralization: Once hydrolysis is complete, adjust pH to ~7-8 using dilute HCl.

  • Disposal: The resulting slurry is now a non-reactive halogenated waste .[1]

Disposal Decision Logic (Visualization)

The following diagram illustrates the decision matrix for segregating this specific compound based on quantity and state.

WasteSegregation Start Waste Material: 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline CheckState Physical State? Start->CheckState SolidWaste Solid / Powder CheckState->SolidWaste Dry LiquidWaste Solution / Mother Liquor CheckState->LiquidWaste Dissolved CheckQty Quantity > 5g? SolidWaste->CheckQty StreamLiquid Stream B: Liquid Halogenated Waste (High BTU Fuel) LiquidWaste->StreamLiquid Contains Halogens DirectDisp Direct Disposal (Double Bag) CheckQty->DirectDisp No (<5g) QuenchStep Quench / Hydrolysis (Convert to Quinazolinone) CheckQty->QuenchStep Yes (>5g) StreamSolid Stream A: Solid Halogenated Waste (Incineration) DirectDisp->StreamSolid QuenchStep->StreamLiquid Resulting Slurry

Caption: Decision matrix for segregating reactive quinazoline waste. Large quantities require hydrolysis to prevent downstream reactivity.[2]

Operational Disposal Procedures

Scenario A: Solid Waste (Small Scale / Contaminated Consumables)[1][2]
  • Applicability: Weighing boats, contaminated gloves, small amounts of expired powder (<5g).[1][3]

  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined hazardous waste bag.

  • Labeling:

    • Primary Constituent: "Halogenated Organic Solid."[1]

    • Specific Hazard: "Toxic," "Irritant."[1][3]

    • Note: "Contains Fluorinated Heterocycle."[1][6]

  • Segregation: Do NOT mix with strong oxidizers or alkali metals.[1]

Scenario B: Liquid Waste (Mother Liquors / Quenched Slurries)[1][2]
  • Applicability: Reaction solvents, quenched reaction mixtures.[1][3][7]

  • Container: Amber glass solvent bottle or HDPE carboy (if aqueous compatible).

  • Compatibility: Ensure the container is rated for halogenated solvents (e.g., DCM, Chloroform compatibility).

  • Labeling:

    • Waste Code: Halogenated Solvent Waste .[1]

    • Constituents: List all solvents (e.g., "Ethanol 80%, Water 15%, Quinazoline derivative 5%").

    • pH: Check and mark pH (especially if quenched).

Scenario C: Spill Cleanup (Emergency Response)
  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat, N95 dust mask (if powder).[1][3]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a bag.[1][3]

    • Liquid: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if concentrated.[1][2]

  • Decontamination: Wipe the surface with a dilute soap/water solution.[1] The water will slowly hydrolyze trace residues.[1]

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste stream.

Regulatory & Compliance Framework

RCRA Waste Classification (USA)

This compound is not a "P" or "U" listed waste by specific name.[1] Therefore, it is regulated based on its characteristics :

  • Halogenated Organic: Due to the Chlorine and Fluorine content, it must be treated to prevent formation of dioxins/furans during improper combustion.[3]

  • Incineration Requirement: It must be sent to a facility permitted for Halogenated Hazardous Waste Incineration (requires scrubbers for HCl/HF gas).[1][2]

DOT Shipping (for Waste Transport):

  • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline).

  • Hazard Class: 6.1.

  • Packing Group: III.

Cradle-to-Grave Workflow

The following diagram details the lifecycle of the waste from generation to final destruction.

WasteLifecycle Lab Laboratory Bench (Generation) Satellite Satellite Accumulation Area (SAA) Lab->Satellite Tag & Segregate Central Central Waste Storage (90-Day Hold) Satellite->Central Weekly Pickup Transport DOT Licensed Hauler Central->Transport Manifest (Form 8700-22) Incinerator Rotary Kiln Incinerator (1200°C + Scrubbers) Transport->Incinerator Final Destruction

Caption: The regulatory "Chain of Custody" for halogenated pharmaceutical intermediates.

References

  • Fluorochem. (2025).[1][8] Safety Data Sheet: 4-Chloro-7-(trifluoromethyl)quinazoline. Retrieved from [1][2]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • National Institutes of Health (NIH). (2024).[1] Efficient N-arylation of 4-chloroquinazolines (Reactivity Profile). Retrieved from

  • Sigma-Aldrich. (2025).[1][2][8] Product Specification: 4-Chloro-7-(trifluoromethyl)quinazoline. Retrieved from

Sources

Personal protective equipment for handling 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Corrosive

Treat this compound as a Moisture-Sensitive Corrosive. [1][2]

While many researchers treat quinazoline intermediates as simple "irritants," the 4-chloro-2-(trifluoromethyl) substitution pattern creates a highly electrophilic center.[1][2] Upon contact with mucosal membranes or atmospheric moisture, the C-4 chlorine atom undergoes rapid hydrolysis, liberating hydrochloric acid (HCl) directly onto the tissue.[1][2]

Immediate Hazard Profile:

  • Primary: Skin/Eye Corrosive (Category 1B equivalent).[1][2]

  • Secondary: Respiratory Sensitizer (due to reactive hapten formation).[1][2]

  • Reactivity: Hydrolytic Instability (Releases HCl gas).[1][2]

Part 1: Chemical Hazard Mechanistics

Understanding the "Why" behind the safety protocols.[1]

The Electrophilic Trap

The quinazoline ring is electron-deficient.[1][2] The addition of a Trifluoromethyl group (-CF3) at the C-2 position and a Fluorine atom at C-7 significantly pulls electron density away from the ring.[1][2]

  • Consequence: The Carbon-Chlorine bond at position C-4 becomes exceptionally labile.[1][2]

  • Safety Implication: Unlike standard alkyl chlorides, this molecule reacts violently with nucleophiles (water, amines, alcohols).[2] In the lungs, it can alkylate proteins, leading to severe sensitization or chemical pneumonia [1].[2]

The Lipophilic Trojan Horse

The -CF3 and -F substituents increase the lipophilicity (LogP) of the molecule.[1][2]

  • Consequence: Rapid dermal absorption.[2]

  • Safety Implication: If the dust settles on your skin, it dissolves into the lipid layer before hydrolyzing.[2] You may not feel the burn immediately.[1][2] By the time pain registers, the HCl release is occurring sub-dermally.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "Blue Nitrile" gloves are insufficient for solution-phase handling. Use this matrix to select the correct barrier.[1][2]

PPE Selection Table
Protection ZoneStandard Operation (Weighing/Solids)High-Risk Operation (Solution/Quenching)Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer)Silver Shield (Laminate) or Viton®Chlorinated solvents (DCM) often used with this reagent permeate nitrile in <2 mins, carrying the toxin with them [2].[1][2]
Respiratory Fume Hood (Face velocity >100 fpm)P100 + OV/AG (Organic Vapor/Acid Gas)Hydrolysis releases HCl gas.[1][2] Standard N95s do not stop acid gases.[1][2]
Eye/Face Chemical Splash GogglesGoggles + Face Shield Pressurized hydrolysis in a closed vessel can cause spray.[1][2]
Body Lab Coat (Cotton/Poly)Tyvek® Lab Coat + ApronTyvek resists dust penetration better than woven fabrics.[1][2]

Part 3: Operational Protocols (Step-by-Step)

Phase A: Weighing & Transfer (Solid State)

The highest risk of particulate exposure occurs here.[1][2]

  • Humidity Control: Ensure the lab humidity is <50%. If high, weigh inside a glovebox or use a static gun to prevent "flying" powder.[2]

  • The "Boat-in-Jar" Method:

    • Tare your weighing boat inside a secondary screw-top jar.

    • Transfer the chemical into the boat.[1][2]

    • Cap the jar before removing it from the balance enclosure.

    • Why? This prevents static-charged dust from contaminating the balance area.[1][2]

Phase B: Reaction Setup & Execution
  • Solvent Choice: Use anhydrous solvents (DCM, THF, or DMF).[2]

    • Caution: DMF accelerates nucleophilic attack; expect exotherms if adding amines.[1][2]

  • Venting: Do not seal the reaction vessel completely. Use a bubbler vented to the back of the hood to manage HCl off-gassing.[1][2]

  • Temperature: Maintain <10°C during initial addition of nucleophiles to control the substitution rate.

Phase C: Quenching & Cleanup (Critical)

Most accidents happen here.[1][2]

  • Never add water directly. The hydrolysis will be violent and spew acidic mist.[2]

  • The "Buffered Quench":

    • Prepare a mixture of Ice + Saturated NaHCO3 .

    • Add the reaction mixture dropwise to the quench (not vice versa).

    • Why? The bicarbonate neutralizes the liberated HCl immediately, preventing acid gas clouds.[2]

Part 4: Visualization & Decision Logic[1]

Diagram 1: PPE Decision Tree

Logic flow for selecting protection based on physical state and solvent.[1]

PPE_Decision_Tree Start Start: Handling 4-Cl-Quinazoline State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution Phase State->Liquid P_Solid PPE: Double Nitrile + N95/P100 (If outside hood) Solid->P_Solid Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated (DCM/Chcl3) Solvent->Halogenated Polar Polar (DMF/DMSO) Solvent->Polar P_Halo PPE: Silver Shield/Laminate (Nitrile fails <2 min) Halogenated->P_Halo P_Polar PPE: Double Nitrile (Change every 15m) or Butyl Rubber Polar->P_Polar

Caption: PPE selection logic based on carrier solvent permeation data.

Diagram 2: Safe Hydrolysis Workflow

The mechanism of hazard generation and control.[1]

Hydrolysis_Safety Substrate 4-Cl-Quinazoline Complex Transition State (High Energy) Substrate->Complex + H2O Water Atmospheric Moisture Water->Complex Products Hydroxy-Quinazoline + HCl (Gas) Complex->Products Rapid Hydrolysis Control2 Control: Base Trap / Scrubber Products->Control2 Neutralized by Control1 Control: Anhydrous Conditions Control1->Water Minimizes

Caption: Mechanism of HCl generation and required engineering controls.

Part 5: Emergency Response & Disposal[1]

Spills
  • Solid Spill: Do NOT use wet paper towels.[2] Cover with dry sand or weak base (Sodium Carbonate).[1][2] Sweep into a container. Wipe final residue with dilute NaOH.[1][2]

  • Solution Spill: Cover with absorbent pads.[1][2] If in DCM, evacuate area (volatile anesthetic + corrosive).[2]

Disposal[1]
  • Segregation: Do not mix with general organic waste if unquenched.[2]

  • Protocol: Quench excess reagent with Methanol/NaHCO3 before placing in the "Halogenated Waste" drum.[1][2]

  • Labeling: Tag waste as "Contains Fluorinated Organics" (Important for incineration parameters).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [1][2]

  • Ansell Chemical Resistance Guide. (Permeation breakthrough times for Dichloromethane and DMF). [1][2]

  • PubChem Compound Summary. (2023). 4-Chloro-7-(trifluoromethyl)quinazoline (Analogous Hazard Data). National Center for Biotechnology Information.[1][2] [1][2]

  • ECHA (European Chemicals Agency). C&L Inventory: 4-chloro-quinazolines.[1][2] [1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.